11-Keto Oxcarbazepine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5,6-dioxobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8H,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBHPEHRMYFCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202042 | |
| Record name | 11-Keto oxcarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537693-29-1 | |
| Record name | 11-Keto oxcarbazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537693291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Keto oxcarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-KETO OXCARBAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545F679M12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 11-Keto Oxcarbazepine (Oxcarbazepine Impurity I)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 11-Keto Oxcarbazepine, a critical process-related impurity of the anticonvulsant drug Oxcarbazepine. As a Senior Application Scientist, the following sections synthesize its chemical identity, structural elucidation, physicochemical properties, and its significance in the quality control and manufacturing of Oxcarbazepine.
Introduction: The Significance of 11-Keto Oxcarbazepine
11-Keto Oxcarbazepine, designated as "Oxcarbazepine specified impurity I" by the European Pharmacopoeia (EP), is a key compound monitored during the synthesis and stability testing of Oxcarbazepine.[] Oxcarbazepine is a widely used antiepileptic drug, and like all active pharmaceutical ingredients (APIs), its purity profile is paramount to ensure safety and efficacy.[2][3][4] The presence of impurities, even in trace amounts, can potentially impact the therapeutic effect or introduce toxicity.[2] Therefore, a thorough understanding of major impurities like 11-Keto Oxcarbazepine is essential for drug development professionals to establish robust manufacturing processes and analytical controls. This molecule represents an oxidized form of the parent drug, Oxcarbazepine, at the 11-position, transforming the ketone into a vicinal dicarbonyl.
Chemical Structure and Identification
The core structure of 11-Keto Oxcarbazepine is based on the dibenzo[b,f]azepine tricycle, featuring two ketone groups at the 10 and 11 positions and a carboxamide group at the 5-position.
Systematic and Trivial Names:
-
IUPAC Name: 10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.[5] An alternative IUPAC name is 5,6-dioxobenzo[b][6]benzazepine-11-carboxamide.
-
Common Synonyms: 11-Keto Oxcarbazepine, Oxcarbazepine Impurity I, 10,11-Dihydro-10,11-dioxo Carbamazepine.[7][8]
Chemical Identifiers:
A summary of key identifiers for 11-Keto Oxcarbazepine is presented in Table 1.
| Identifier | Value | Source(s) |
| CAS Number | 537693-29-1 | [7] |
| Molecular Formula | C₁₅H₁₀N₂O₃ | [8] |
| Molecular Weight | 266.25 g/mol | [5][8] |
| InChI Key | GUBHPEHRMYFCMM-UHFFFAOYSA-N | [8] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2C(=O)N |
Below is a 2D chemical structure diagram generated using the DOT language.
Caption: 2D Structure of 11-Keto Oxcarbazepine.
Physicochemical Properties
Understanding the physicochemical properties of an impurity is vital for developing separation and detection methods.
-
Appearance: Yellow to Orange Solid.[7]
-
Melting Point: >170°C (with decomposition).[7]
-
Solubility: Soluble in DMSO, slightly soluble in methanol.[7] Oxcarbazepine, the parent drug, is sparingly soluble in aqueous buffers.[9]
-
Stability: Noted as being unstable in solution, which is a critical consideration for the preparation and storage of analytical standards.[7]
-
Predicted pKa: 13.51 ± 0.20.[7]
Formation and Synthesis
11-Keto Oxcarbazepine is primarily a process-related impurity that can form during the synthesis of Oxcarbazepine. Its formation is logically attributed to the oxidation of the parent drug. The ketone group at the C10 position of Oxcarbazepine can be further oxidized to a dicarbonyl group under certain reaction conditions, particularly if strong oxidizing agents are present or if there is prolonged exposure to atmospheric oxygen under harsh conditions (e.g., heat or light).
Caption: Formation pathway of 11-Keto Oxcarbazepine from Oxcarbazepine.
While specific, detailed synthetic procedures for 11-Keto Oxcarbazepine are not widely published in academic literature, its synthesis for use as an analytical reference standard would likely involve the controlled oxidation of a suitable precursor, such as Oxcarbazepine or its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (Licărbazepine).[10] The synthesis of various Oxcarbazepine impurities is a crucial step in preparing the necessary reference standards for quality control.[2]
Spectroscopic and Chromatographic Profile
Definitive identification and quantification of impurities rely on a combination of spectroscopic and chromatographic techniques. As a reference standard, 11-Keto Oxcarbazepine is typically supplied with a comprehensive Certificate of Analysis including this data.[11]
Mass Spectrometry (MS)
In mass spectrometry, 11-Keto Oxcarbazepine would be expected to show a molecular ion peak corresponding to its molecular weight (266.25 g/mol ). LC-MS/MS is a powerful tool for detecting and quantifying this impurity at very low levels in the API.[12][13] The fragmentation pattern would be distinct from Oxcarbazepine (MW 252.27 g/mol ), allowing for unambiguous identification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would lack the signal corresponding to the two protons at the 11-position seen in Oxcarbazepine. The aromatic protons on the two benzene rings would be present, likely with shifts influenced by the adjacent dicarbonyl system. The protons of the -CONH₂ group would also be observable.
-
¹³C NMR: The carbon NMR spectrum would be characterized by the presence of three carbonyl carbon signals: one for the amide and two for the vicinal ketones at the C10 and C11 positions. These would be downfield shifted, providing clear evidence of the structure.
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups. Expected characteristic absorption bands would include:
-
N-H stretching from the primary amide.
-
C=O stretching from the amide group.
-
C=O stretching from the two ketone groups. The conjugation and ring strain would influence the exact frequency of these absorptions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for impurity profiling in the pharmaceutical industry.[6][14] A reversed-phase HPLC method is typically used for the analysis of Oxcarbazepine and its impurities.
Typical HPLC Method Parameters:
-
Column: Octadecylsilyl silica gel (C18), e.g., 4.6 x 250 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[6]
-
Detection: UV detection, typically around 215 nm or 256 nm.[6][9]
-
Flow Rate: Approximately 1.0-1.5 mL/min.[6]
Under these conditions, 11-Keto Oxcarbazepine, being more polar than Oxcarbazepine due to the additional ketone group, would be expected to have a shorter retention time. The method must be validated for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to ICH guidelines to ensure it is suitable for its intended purpose of quality control.[15]
Toxicological and Pharmacological Significance
There is currently a lack of specific public data on the pharmacological activity or toxicity profile of 11-Keto Oxcarbazepine. In the context of drug development, any process-related impurity that has not been qualified through toxicological studies is typically controlled at or below the identification and qualification thresholds outlined in regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The primary significance of this compound is its role as an indicator of the stability and purity of the Oxcarbazepine API.[11] Its levels are carefully monitored to ensure that each batch of the drug product is safe, effective, and of high quality.
Conclusion
11-Keto Oxcarbazepine is a structurally important and well-characterized impurity of the drug Oxcarbazepine. For scientists and professionals in pharmaceutical development, a comprehensive understanding of its chemical structure, properties, and formation pathways is critical. This knowledge enables the development of robust analytical methods for its detection and control, ultimately ensuring the quality and safety of Oxcarbazepine formulations. The analytical techniques described herein, particularly HPLC and LC-MS/MS, represent the industry standard for managing such impurities throughout the drug product lifecycle.
References
- J. Pharm. Sci. & Res. Vol. 6(1), 2014, 28-31. Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. (Open Access Journals - Research and Reviews)
- Journal of Pharmaceutical Research. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
- Basavaraja, K. S. et al. (2012). Titrimetric and Spectrophotometric Assay of Oxcarbazepine in Pharmaceuticals Using N-Bromosuccinimide and Bromopyrogallol Red. Journal of Analytical Methods in Chemistry, 2012, 680413. (PMC - NIH)
- ARK Diagnostics, Inc. ARK™ Oxcarbazepine Metabolite Assay [Package Insert].
- BOC Sciences. Oxcarbazepine Impurities.
- de Souza, J. et al. (2010). Oxcarbazepine: validation and application of an analytical method. Brazilian Journal of Pharmaceutical Sciences, 46(2), 265-273. (SciELO)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 34312, Oxcarbazepine.
- SynThink Research Chemicals.
- Balaure, P. et al. (2013). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 58(11-12), 901-906.
- Google Patents. (2011). US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide.
- Google Patents. (2009). CA2448094C - Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide and 10,11-dihydro-10-oxo-5h-dibenz/b,f/azepine-5-carboxamide.
- Reddy, J. & Bollu, V. (2025). Oxcarbazepine. In: StatPearls [Internet]. Treasure Island (FL)
- ChemicalBook. (2023). 11-Keto Oxcarbazepine | 537693-29-1.
- Wikipedia. Oxcarbazepine.
- ChemBK. Oxcarbazepine.
- FDA Global Substance Registration System (GSRS). 11-KETO OXCARBAZEPINE.
- Axios Research.
- BLD Pharm. 537693-29-1|10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.
- ChemScene. 537693-29-1 | 10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13901529, 11-Keto oxcarbazepine.
- Cayman Chemical. (2022).
- Rahman, A. et al. (2012). Synthesis and evalvation of new oxcarbazepine analogues for anticonvulsant activity. International Journal Of Pharmacy&Technology, 4(2), 4423-4435.
- von Unruh, G. E. & Paar, W. D. (1986). Gas chromatographic/mass spectrometric assays for oxcarbazepine and its main metabolites, 10-hydroxy-carbazepine and carbazepine-10,11-trans-diol.
- Soares, L. A. et al. (2014). Analysis of oxcarbazepine and the 10-hydroxycarbazepine enantiomers in plasma by LC-MS/MS: application in a pharmacokinetic study.
- Methods in Molecular Biology. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2737, 387-395. (PubMed)
- Padró, C. L. et al. (2007). Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry.
Sources
- 2. jopcr.com [jopcr.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. CA2448094C - Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide and 10,11-dihydro-10-0x0-5h-dibenz/b,f/azepine-5-carboxamide - Google Patents [patents.google.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Titrimetric and Spectrophotometric Assay of Oxcarbazepine in Pharmaceuticals Using N-Bromosuccinimide and Bromopyrogallol Red - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
The Emergence of a Key Impurity: A Technical Guide to the Discovery and Synthesis of 11-Keto Oxcarbazepine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antiepileptic drugs, Oxcarbazepine, chemically known as 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, stands as a significant therapeutic agent.[1] A structural analog of carbamazepine, Oxcarbazepine offers an improved tolerability profile, partly due to its distinct metabolic pathway.[2][3] The purity and stability of such active pharmaceutical ingredients (APIs) are of paramount importance for ensuring safety and efficacy. This technical guide delves into the discovery and synthesis of a critical process-related impurity and potential degradation product of Oxcarbazepine: 11-Keto Oxcarbazepine.
Chemically identified as 10,11-Dihydro-10,11-dioxo-5H-dibenz[b,f]azepine-5-carboxamide, 11-Keto Oxcarbazepine (CAS 537693-29-1) represents a diketone derivative of the parent drug.[4] Its presence in the final drug product is a key quality attribute that requires careful control. Understanding the origins and synthesis of this impurity is crucial for the development of robust manufacturing processes and stable formulations for Oxcarbazepine. This guide provides a comprehensive overview of the scientific context surrounding the identification of 11-Keto Oxcarbazepine and a detailed examination of its chemical synthesis.
Part 1: Discovery and Characterization as a Process-Related Impurity
The "discovery" of 11-Keto Oxcarbazepine is not a tale of a targeted therapeutic invention but rather a narrative of analytical diligence in the pursuit of pharmaceutical purity. Its identification is intrinsically linked to the comprehensive impurity profiling of Oxcarbazepine, a mandatory process in drug development and manufacturing to ensure the safety and quality of the final product.
Regulatory bodies worldwide mandate the identification and control of impurities in APIs.[5] During the development of Oxcarbazepine, and subsequently in routine quality control, various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), were employed to separate and identify substances other than the main API.[5] It is within this rigorous analytical framework that 11-Keto Oxcarbazepine, also designated as Oxcarbazepine Impurity I, was first detected and subsequently characterized.
The formation of 11-Keto Oxcarbazepine can be attributed to the oxidation of the parent Oxcarbazepine molecule. The methylene group at the 11-position, adjacent to the keto group at the 10-position, is susceptible to oxidation, leading to the formation of a diketone. This oxidation can potentially occur under various conditions, including:
-
During Synthesis: The synthetic routes to Oxcarbazepine often involve multiple steps and the use of various reagents.[6][7] Oxidizing agents or harsh reaction conditions could inadvertently lead to the over-oxidation of Oxcarbazepine or its intermediates.
-
Under Stress Conditions: Forced degradation studies are a critical component of drug development to assess the stability of a drug substance. These studies involve exposing the drug to harsh conditions such as heat, light, humidity, and oxidizing agents.[8][9] The identification of 11-Keto Oxcarbazepine as a degradation product in such studies provides insight into the potential degradation pathways of Oxcarbazepine and informs the development of stable formulations and appropriate storage conditions.
The structural elucidation of 11-Keto Oxcarbazepine was accomplished through a combination of advanced analytical techniques, including mass spectrometry (MS) to determine its molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy to establish the precise arrangement of atoms within the molecule.
Part 2: Synthesis of 11-Keto Oxcarbazepine
The targeted synthesis of 11-Keto Oxcarbazepine is essential for its use as a reference standard in analytical methods to quantify its presence in Oxcarbazepine drug substance and product. The most direct and reported method for the preparation of 11-Keto Oxcarbazepine is through the oxidation of Oxcarbazepine. A well-established method utilizes selenium dioxide (SeO₂) as the oxidizing agent.
Synthetic Pathway: Oxidation of Oxcarbazepine
The synthesis involves the direct oxidation of the methylene group at the 11-position of Oxcarbazepine to a carbonyl group, yielding the desired 10,11-dione structure.
Sources
- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of 11-Keto Oxcarbazepine
An In-Depth Technical Guide to 11-Keto Oxcarbazepine
This technical guide provides a comprehensive overview of 11-Keto Oxcarbazepine, a critical reference standard for researchers, scientists, and drug development professionals working with the anticonvulsant drug Oxcarbazepine. This document delves into its chemical identity, formation, analytical characterization, and its significance as a process-related impurity in the pharmaceutical industry.
Oxcarbazepine is a widely prescribed anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy.[1][2] As with any pharmaceutical active ingredient, the purity of Oxcarbazepine is paramount to its safety and efficacy. 11-Keto Oxcarbazepine, also known as Oxcarbazepine Impurity I, is a process-related impurity that can arise during the synthesis of the parent drug.[3][4] Its identification, quantification, and control are essential aspects of quality control in the manufacturing of Oxcarbazepine to meet stringent regulatory standards. This guide serves as a technical resource for understanding the core attributes of this specific impurity.
Chemical and Physical Properties
11-Keto Oxcarbazepine is a structural analogue of Oxcarbazepine, characterized by an additional ketone group at the 11-position of the dibenz[b,f]azepine ring. This seemingly minor structural change results in a distinct chemical entity with its own set of physicochemical properties.
| Property | Data | Reference(s) |
| CAS Number | 537693-29-1 | [4][5][6][7] |
| Molecular Formula | C15H10N2O3 | [5][6][7][8] |
| Molecular Weight | 266.25 g/mol | [5][6][7][8] |
| IUPAC Name | 5,6-dioxobenzo[b][9]benzazepine-11-carboxamide | [5] |
| Synonyms | 10,11-Dihydro-10,11-dioxo-5H-dibenz[b,f]azepine-5-carboxamide, Oxcarbazepine Impurity I | [4][6][7] |
| Physical Appearance | Neat solid | [6] |
| Melting Point | >170°C (decomposition) | [3] |
| Hydrated Form | A hydrate form with the molecular formula C15H12N2O4 has also been reported. | [9][10] |
Formation and Synthesis Context
11-Keto Oxcarbazepine is not a compound that is intentionally synthesized for therapeutic purposes. Instead, its presence is a consequence of the chemical processes used to manufacture Oxcarbazepine. The synthesis of Oxcarbazepine from its precursors involves several steps, including oxidation reactions.[11][12] The formation of the 11-keto impurity is likely a result of over-oxidation or a side reaction occurring during the introduction of the 10-keto group that defines Oxcarbazepine.
The following diagram illustrates a generalized synthetic pathway for Oxcarbazepine and the potential point of formation for the 11-Keto impurity.
Caption: Generalized formation pathway of 11-Keto Oxcarbazepine as a side product.
Understanding the reaction kinetics and optimizing process parameters such as temperature, reaction time, and the choice of oxidizing agent are critical to minimizing the formation of this and other impurities.
Analytical Characterization
The definitive identification and quantification of 11-Keto Oxcarbazepine in a sample of the active pharmaceutical ingredient (API) requires robust analytical methodology. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose.[13][14]
Certificate of Analysis (CoA) Data
As a reference standard, 11-Keto Oxcarbazepine is typically supplied with a comprehensive Certificate of Analysis. The characterization data included would be similar to the following:[7]
| Analytical Technique | Purpose |
| 1H-NMR (Proton Nuclear Magnetic Resonance) | Confirms the chemical structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies the compound. |
| Infrared Spectroscopy (IR) | Identifies functional groups present in the molecule. |
| Thermogravimetric Analysis (TGA) | Determines the presence of water or other solvents. |
Representative Analytical Workflow
The following diagram outlines a typical workflow for the analysis of impurities in an Oxcarbazepine drug substance.
Caption: Standard workflow for impurity profiling of Oxcarbazepine.
Step-by-Step UHPLC Method for Related Substances
The following is a generalized protocol based on published methods for the determination of Oxcarbazepine and its related substances.[14]
-
Chromatographic System: A UHPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient to separate Oxcarbazepine from all known impurities, including 11-Keto Oxcarbazepine.
-
Flow Rate: Approximately 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the Oxcarbazepine sample in a suitable diluent to a known concentration.
-
Reference Standard Preparation: Prepare solutions of known concentrations of Oxcarbazepine and 11-Keto Oxcarbazepine reference standards.
-
Analysis: Inject the sample and reference standard solutions into the chromatograph and record the chromatograms.
-
Calculation: Identify the 11-Keto Oxcarbazepine peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity based on the peak area response.
Pharmacological and Toxicological Context
The pharmacological activity of Oxcarbazepine is primarily mediated through its active metabolite, 10-monohydroxy derivative (MHD), also known as licarbazepine.[15][16][17] Oxcarbazepine itself is a prodrug.[1] The mechanism of action involves the blockage of voltage-sensitive sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing.[1][17]
Caption: Metabolic activation of Oxcarbazepine and the role of impurity control.
The pharmacological and toxicological profile of 11-Keto Oxcarbazepine itself is not extensively characterized in publicly available literature, as the primary focus is on limiting its presence in the final drug product. Regulatory guidelines necessitate that impurities in pharmaceuticals are kept below strict thresholds to ensure patient safety. The presence of any impurity, including 11-Keto Oxcarbazepine, could potentially impact the safety and efficacy profile of the drug product. Therefore, its control is a matter of good manufacturing practice (GMP) and regulatory compliance.
Conclusion
11-Keto Oxcarbazepine is a key impurity in the synthesis of Oxcarbazepine. A thorough understanding of its chemical properties, formation pathways, and analytical determination is crucial for pharmaceutical scientists and professionals involved in the development, manufacturing, and quality control of Oxcarbazepine. The use of well-characterized 11-Keto Oxcarbazepine as a reference standard is indispensable for ensuring the purity, safety, and regulatory compliance of the final drug product.
References
-
11-Keto Oxcarbazepine (Hydrate Form) - Axios Research . Axios Research. [Link]
-
11-KETO OXCARBAZEPINE - gsrs . FDA Global Substance Registration System. [Link]
-
11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem . National Institutes of Health. [Link]
-
Oxcarbazepine-impurities - Pharmaffiliates . Pharmaffiliates. [Link]
-
Synthesis of oxcarbazepine by newer method - Der Pharma Chemica . Der Pharma Chemica. [Link]
-
(PDF) Synthesis of oxcarbazepine by newer method - ResearchGate . ResearchGate. [Link]
-
Method Development and Validation of Oxcarbazepine by using RP-HPLC Method . Pharmacophore. [Link]
-
Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders - PubMed . National Institutes of Health. [Link]
-
Oxcarbazepine - Wikipedia . Wikipedia. [Link]
-
Oxcarbazepine - StatPearls - NCBI Bookshelf . National Institutes of Health. [Link]
-
Determination of oxcarbazepine and its related substances using UHPLC method with UV detection - Semantic Scholar . Semantic Scholar. [Link]
-
Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed . National Institutes of Health. [Link]
-
OXCARBAZEPINE - New Drug Approvals . New Drug Approvals. [Link]
-
A New Synthesis of Oxcarbazepine Using a Friedel—Crafts Cyclization Strategy . Semantic Scholar. [Link]
-
An efficient synthesis for eslicarbazepine acetate, oxcarbazepine, and carbamazepine . Semantic Scholar. [Link]
-
Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem . National Institutes of Health. [Link]
-
Oxcarbazepine - The Epilepsy Prescriber's Guide to Antiepileptic Drugs . Cambridge University Press. [Link]
Sources
- 1. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 2. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 11-Keto Oxcarbazepine | TRC-K197500-10MG | LGC Standards [lgcstandards.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 11-Keto Oxcarbazepine (Hydrate Form) | Axios Research [axios-research.com]
- 10. tlcstandards.com [tlcstandards.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Oxcarbazepine - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
An In-Depth Technical Guide to the Mechanism of Action of Oxcarbazepine and its Metabolites
This guide provides a comprehensive technical overview of the molecular mechanisms underlying the therapeutic effects of oxcarbazepine and its primary active metabolite, licarbazepine (monohydroxy derivative, MHD). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, delves into the causality behind experimental findings, and offers detailed insights into the pharmacological actions of this widely used antiepileptic drug.
Introduction: The Clinical Significance and Molecular Landscape of Oxcarbazepine
Oxcarbazepine is a second-generation antiepileptic drug, structurally related to carbamazepine, that is indicated for the treatment of partial-onset seizures and generalized tonic-clonic seizures[1][2]. It is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active 10-monohydroxy metabolite (MHD), also known as licarbazepine[1][3][4]. It is this metabolite that is responsible for the majority of oxcarbazepine's therapeutic activity[1][4][5]. The nuanced interactions of oxcarbazepine and licarbazepine with neuronal ion channels and neurotransmitter systems form the basis of its clinical efficacy. A thorough understanding of these mechanisms is paramount for the rational design of novel anticonvulsant therapies and for optimizing the clinical application of oxcarbazepine.
Pharmacokinetics and Metabolism: The Journey from Prodrug to Active Moiety
Upon oral administration, oxcarbazepine is almost completely absorbed and is rapidly reduced by cytosolic enzymes in the liver to licarbazepine[3][4][6]. This metabolic pathway, which involves arylketone reductases, is a key differentiator from carbamazepine, which is metabolized through the cytochrome P450 system[3][7][8][9]. This distinction results in a lower propensity for drug-drug interactions with oxcarbazepine[3][9].
Licarbazepine exists as a racemic mixture of (S)- and (R)-enantiomers, both of which contribute to the anticonvulsant effect[10]. The half-life of oxcarbazepine is approximately 1-5 hours, while the more clinically relevant half-life of licarbazepine is around 9 hours[3][11][12]. Licarbazepine is primarily eliminated through glucuronidation and subsequent renal excretion[4][8][9].
Metabolic Pathway of Oxcarbazepine
Caption: Metabolic conversion of oxcarbazepine to its active metabolite, licarbazepine (MHD).
Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action for oxcarbazepine and its active metabolite, licarbazepine, is the blockade of voltage-gated sodium channels (VGSCs)[1][5][6][13]. This action is crucial for stabilizing hyperexcited neuronal membranes, thereby inhibiting repetitive neuronal firing and diminishing the propagation of synaptic impulses[3][4][5].
State-Dependent Binding and Inhibition of Repetitive Firing
Oxcarbazepine and licarbazepine exhibit a state-dependent affinity for VGSCs, preferentially binding to the inactivated state of the channel[14]. This is a critical aspect of their mechanism, as it allows for a more targeted inhibition of neurons that are firing at high frequencies, a hallmark of epileptic activity, while having less of an impact on normal neuronal transmission. By prolonging the refractory period of the channel, these compounds reduce the number of available channels that can participate in the generation of subsequent action potentials.
Electrophysiological studies have demonstrated that both oxcarbazepine and licarbazepine limit the frequency of sodium-dependent action potentials in cultured central neurons in a use-dependent manner[10]. This means that the inhibitory effect becomes more pronounced with increased neuronal firing.
Modulation of Channel Gating
Research has shown that oxcarbazepine can shift the steady-state inactivation of the sodium current to a more negative membrane potential and prolong the recovery from inactivation[2][15]. This alteration in channel kinetics further contributes to the reduction of neuronal excitability.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology to Assess VGSC Blockade
-
Cell Preparation: Utilize cultured neurons (e.g., cortical or hippocampal neurons) or cell lines expressing specific VGSC subtypes.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration to record sodium currents.
-
Voltage Protocol:
-
To assess tonic block, apply depolarizing voltage steps from a holding potential where most channels are in the resting state.
-
To evaluate use-dependent block, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz).
-
To determine the effect on steady-state inactivation, apply a series of prepulses to different voltages before a test pulse.
-
-
Drug Application: Perfuse the cells with varying concentrations of oxcarbazepine or licarbazepine.
-
Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the drug to determine the degree of inhibition. Analyze the reduction in current amplitude during the pulse train to quantify use-dependent block. Plot the normalized current as a function of the prepulse potential to assess shifts in the inactivation curve.
Secondary and Contributing Mechanisms of Action
While the blockade of VGSCs is the primary mechanism, evidence suggests that oxcarbazepine and licarbazepine exert their effects through additional pathways, contributing to their broad anticonvulsant profile.
Modulation of Potassium Channels
Studies have indicated that oxcarbazepine and its metabolites may enhance potassium conductance[3][4]. Specifically, oxcarbazepine has been shown to suppress the amplitude of the delayed rectifier K+ current (IK(DR))[15]. This effect, in synergy with the blockade of sodium channels, can influence the repolarization phase of the action potential and contribute to the overall reduction in neuronal excitability[15]. The blockade of penicillin-induced epileptiform discharges by licarbazepine was diminished in the presence of the potassium channel blocker 4-aminopyridine, further supporting the involvement of potassium channels in its mechanism of action[10][16].
Modulation of Calcium Channels
Oxcarbazepine and licarbazepine also modulate high-voltage activated calcium channels[3][4]. This is a significant point of divergence from carbamazepine. While carbamazepine primarily affects L-type calcium channels, licarbazepine has been shown to block N/P- and R-type calcium channels[13][17]. These channel subtypes are critically involved in the regulation of neurotransmitter release. By inhibiting these channels, licarbazepine can reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate[18].
Signaling Pathway of Oxcarbazepine's Multi-target Action
Caption: The multi-target mechanism of action of oxcarbazepine and its active metabolite.
Effects on Neurotransmitter Systems
The influence of oxcarbazepine on neurotransmitter systems is largely considered to be a downstream consequence of its effects on ion channels.
-
Glutamatergic System: Oxcarbazepine has been shown to inhibit the release of glutamate[1][19]. This is consistent with its blockade of presynaptic calcium channels. By reducing the release of this primary excitatory neurotransmitter, oxcarbazepine further dampens neuronal hyperexcitability[20].
-
GABAergic System: The evidence for a direct and significant effect of oxcarbazepine on the GABAergic system is less compelling[5][19]. While some studies suggest a potential enhancement of GABAergic transmission, this is not considered a primary mechanism of action[5].
Comparative Pharmacology: Oxcarbazepine vs. Carbamazepine
While structurally similar, oxcarbazepine and carbamazepine exhibit important pharmacological differences that have clinical implications.
| Feature | Oxcarbazepine/Licarbazepine | Carbamazepine |
| Primary Mechanism | Blockade of voltage-gated sodium channels[13] | Blockade of voltage-gated sodium channels[7] |
| Calcium Channel Effects | Modulates N/P- and R-type channels[13][17] | Blocks L-type channels[7][13] |
| Metabolism | Reductive metabolism to active MHD, minimal CYP450 involvement[3][7][8][9] | Oxidation via cytochrome P450 system, forms active epoxide metabolite[7][8][9] |
| Drug Interactions | Lower potential for drug interactions[3][9] | Higher potential for drug interactions due to enzyme induction[7] |
| Side Effect Profile | Generally better tolerated, though higher risk of hyponatremia[7][9] | Higher risk of rash and certain hormonal abnormalities[7][9] |
Conclusion: A Multi-faceted Mechanism for a Broad-Spectrum Anticonvulsant
The therapeutic efficacy of oxcarbazepine is rooted in a multi-faceted mechanism of action, primarily driven by its active metabolite, licarbazepine. The state- and use-dependent blockade of voltage-gated sodium channels remains the cornerstone of its anticonvulsant properties, effectively targeting the high-frequency neuronal firing characteristic of seizures. Furthermore, the modulation of potassium and calcium channels, leading to a reduction in glutamate release, provides additional layers of neuronal inhibition. The distinct metabolic profile of oxcarbazepine, avoiding the cytochrome P450 system, offers a significant clinical advantage in terms of a reduced potential for drug-drug interactions compared to its predecessor, carbamazepine. A comprehensive understanding of these intricate molecular interactions is essential for the continued development of safer and more effective therapies for epilepsy and other neurological disorders.
References
-
Oxcarbazepine - StatPearls - NCBI Bookshelf - NIH. (2025, July 7). Retrieved from [Link]
-
What is the mechanism of action of Oxcarbazepine (Trileptal)? - Dr.Oracle. (2025, July 12). Retrieved from [Link]
-
What is the mechanism of Oxcarbazepine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed. Retrieved from [Link]
-
The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 ne. (2008, January 10). Retrieved from [Link]
-
Oxcarbazepine: mechanisms of action - PubMed. Retrieved from [Link]
-
Oxcarbazepine - Wikipedia. Retrieved from [Link]
-
Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC - NIH. Retrieved from [Link]
-
What is the difference between carbamazepine and oxcarbazepine? - Dr.Oracle. (2025, September 7). Retrieved from [Link]
-
[How is oxcarbazepine different from carbamazpine?] - PubMed. Retrieved from [Link]
-
What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed. Retrieved from [Link]
-
Pharmacology of Oxcarbazepine (Trileptal) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025, March 3). Retrieved from [Link]
-
Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed. Retrieved from [Link]
-
What effects does oxcarbazepine have on neurotransmitters? - Dr.Oracle. (2025, July 12). Retrieved from [Link]
-
What are the mechanisms of action of oxcarbazepine in its therapeutic applications? Retrieved from [Link]
-
Oxcarbazepine Pathway, Pharmacokinetics - ClinPGx. Retrieved from [Link]
-
What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Which neurotransmitters does Oxcarbazepine (anticonvulsant medication) increase? (2025, July 21). Retrieved from [Link]
-
SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE - American Epilepsy Society. (2012, September 6). Retrieved from [Link]
-
A Short Note on Pharmacokinetics of Oxcarbazepine - Walsh Medical Media. Retrieved from [Link]
-
Overview of the Clinical Pharmacokinetics of Oxcarbazepine - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Differential effect of carbamazepine and oxcarbazepine on excitatory synaptic transmission in rat hippocampus - PubMed. Retrieved from [Link]
-
Effects of Oxcarbazepine and Levetiracetam on Calcium, Ionized Calcium, and 25-OH Vitamin-D3 Levels in Patients with Epilepsy - Clinical Psychopharmacology and Neuroscience. Retrieved from [Link]
-
Effects of Oxcarbazepine and Levetiracetam on Calcium, Ionized Calcium, and 25-OH Vitamin-D3 Levels in Patients with Epilepsy - Clinical Psychopharmacology and Neuroscience. Retrieved from [Link]
-
What Makes It So Special? A Review of the Mechanisms of Action of Lamotrigine, Carbamazepine, and Valproic Acid and How They Differ From Other Antiepileptics | Psychiatric Times. (2026, January 12). Retrieved from [Link]
-
Effects of Oxcarbazepine and Levetiracetam on Calcium, Ionized Calcium, and 25-OH Vitamin-D3 Levels in Patients with Epilepsy - PMC - NIH. Retrieved from [Link]
-
GABAergic mechanisms are involved in the antihyperalgesic effects of carbamazepine and oxcarbazepine in a rat model of inflammatory hyperalgesia - PubMed. (2008, April 24). Retrieved from [Link]
-
(PDF) Varying AV Block Induced by Oxcarbazepine - ResearchGate. Retrieved from [Link]
-
Varying AV Block Induced by Oxcarbazepine - Semantic Scholar. Retrieved from [Link]
-
Oxcarbazepine-Induced Hyponatremia: A Case Report and Comprehensive Literature Review - PMC - PubMed Central. (2021, May 18). Retrieved from [Link]
-
What are the cardiac effects of Trileptal (oxcarbazepine) on heart wall function? - Dr.Oracle. (2025, September 4). Retrieved from [Link]
-
Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem - NIH. Retrieved from [Link]
-
Site of anticonvulsant action on sodium channels: autoradiographic and electrophysiological studies in rat brain - PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. droracle.ai [droracle.ai]
- 4. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. [How is oxcarbazepine different from carbamazpine?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxcarbazepine-Induced Hyponatremia: A Case Report and Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. droracle.ai [droracle.ai]
Introduction: Situating Oxcarbazepine in Modern Anticonvulsant Therapy
An In-Depth Technical Guide to the Core Pharmacological Properties of Oxcarbazepine
Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a second-generation antiepileptic drug (AED) developed as a 10-keto analogue of carbamazepine.[1][2][3] Its design objective was to retain the therapeutic efficacy of its predecessor while improving the tolerability profile, particularly by avoiding the formation of epoxide metabolites associated with idiosyncratic adverse reactions.[4] A critical distinction in its pharmacology is that oxcarbazepine functions as a prodrug.[5] It undergoes rapid and extensive reductive metabolism in the liver to its primary pharmacologically active metabolite, 10-monohydroxy derivative (MHD), also known as licarbazepine.[5][6][7] This MHD metabolite is responsible for the majority of the drug's anticonvulsant effects.[6][8]
It is important to distinguish the parent drug and its active metabolite from related substances such as 11-Keto Oxcarbazepine (more formally 10,11-Dihydro-10,11-dioxo Carbamazepine). This compound is recognized primarily as a keto impurity of oxcarbazepine (designated Oxcarbazepine EP Impurity I) and is used as a reference standard in analytical chemistry rather than being a therapeutic agent itself.[9][10] This guide will focus on the well-documented pharmacological properties of oxcarbazepine and its principal active metabolite, MHD.
Pharmacodynamics: The Molecular Basis of Neuronal Stabilization
The primary therapeutic action of oxcarbazepine is exerted through its active MHD metabolite, which stabilizes hyperexcited neural membranes to prevent seizure propagation.[7] The exact mechanism is multifactorial but is dominated by the modulation of ion channel activity.
Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The cornerstone of oxcarbazepine's anticonvulsant effect is the use-dependent blockade of voltage-gated sodium channels.[7][11] In pathological states like epilepsy, excessive, high-frequency neuronal firing drives seizure activity.[11] MHD preferentially binds to the inactivated state of these sodium channels.[11] This action stabilizes the channel in its inactive conformation, prolonging the refractory period of the neuron. Consequently, this leads to:
-
Inhibition of repetitive neuronal firing: By limiting the number of sodium channels available to open, MHD suppresses the neuron's ability to fire rapid, successive action potentials.[5][6]
-
Reduction in synaptic impulse propagation: The diminished firing rate reduces the spread of aberrant electrical signals across neural networks.[5][6]
Secondary and Contributing Mechanisms
While sodium channel blockade is primary, evidence suggests that MHD also engages other targets that contribute to its overall efficacy:
-
Increased Potassium Conductance: Modulation of potassium channels can enhance the repolarization of the neuronal membrane, further contributing to its stabilization.[5][6][7]
-
Modulation of High-Voltage Activated Calcium Channels: By interacting with certain types of calcium channels, MHD may reduce the influx of calcium into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters like glutamate.[5][7][12]
Caption: Primary and secondary mechanisms of MHD, the active metabolite of oxcarbazepine.
Pharmacokinetics: A Profile Designed for Improved Tolerability
The pharmacokinetic profile of oxcarbazepine is a key differentiator from carbamazepine, contributing to its improved drug interaction profile and predictability.[1]
Absorption, Metabolism, and Elimination
-
Absorption: Oxcarbazepine is rapidly and almost completely absorbed (>95%) following oral administration, with food having no significant effect on its bioavailability.[6][13]
-
Metabolism: Unlike carbamazepine's complex oxidative metabolism via the cytochrome P450 (CYP) system, oxcarbazepine undergoes rapid and stereoselective reduction by cytosolic arylketone reductases in the liver.[7][8][14] This metabolic pathway is not subject to autoinduction.[3]
-
Prodrug to Active Metabolite: The parent compound, oxcarbazepine, is converted to the active MHD (licarbazepine). The half-life of oxcarbazepine itself is short, around 1-2 hours.[6]
-
Metabolite Elimination: MHD is the primary circulating entity and is responsible for the therapeutic effect. It has a longer half-life of approximately 8-10 hours.[3][8] MHD is primarily eliminated through direct glucuronidation, with a minor portion (about 4%) being oxidized to the inactive 10,11-dihydroxy derivative (DHD).[7][14]
-
-
Excretion: The metabolites are predominantly excreted by the kidneys.[3][8]
Caption: Metabolic pathway of oxcarbazepine from prodrug to active and inactive metabolites.
Pharmacokinetic Parameters Summary
| Parameter | Oxcarbazepine (Parent Drug) | MHD (Active Metabolite) | Reference(s) |
| Bioavailability | >95% | - | [13] |
| Time to Peak (Tmax) | ~4.5 hours | 4-12 hours | [6][13] |
| Plasma Half-life (t½) | ~1-2 hours | ~8-10 hours | [3][6] |
| Plasma Protein Binding | ~40% (for MHD) | ~40% | [13] |
| Primary Metabolism | Reduction to MHD | Glucuronidation | [7][14] |
| Primary Excretion | - | Renal | [3][8] |
Clinical Pharmacology and Drug Interactions
Oxcarbazepine is indicated for the treatment of partial-onset seizures in adults and children and has demonstrated efficacy comparable to older AEDs like phenytoin and valproic acid.[2][15] Its distinct metabolic profile results in a lower propensity for drug-drug interactions compared to enzyme-inducing AEDs like carbamazepine.[2][15] However, clinically significant interactions can still occur.
Key Drug Interaction Profile
| Interacting Agent Class | Mechanism of Interaction | Clinical Implication | Reference(s) |
| CYP2C19 Substrates (e.g., Phenytoin) | MHD is a weak inhibitor of CYP2C19. | Can increase plasma concentrations of phenytoin. Dose reduction of phenytoin may be necessary. | [3][5] |
| Oral Contraceptives (Estrogen/Progestin) | Oxcarbazepine is a weak inducer of CYP3A4/5. | Can decrease plasma levels of contraceptive hormones, potentially leading to contraceptive failure. | [3][13][14] |
| CYP3A4 Inducers (e.g., Carbamazepine, Phenobarbital) | These drugs can increase the clearance of MHD. | May reduce plasma levels of MHD by 30-40%. Dose adjustment of oxcarbazepine may be required. | [14][16] |
| CNS Depressants (e.g., Alcohol, Benzodiazepines) | Additive pharmacodynamic effects. | Increased risk of drowsiness, dizziness, and impaired coordination. | [17] |
Adverse Effects and Toxicological Considerations
The tolerability of oxcarbazepine is generally better than that of carbamazepine.[1][18] Common adverse effects are primarily related to the central nervous system and include somnolence, dizziness, headache, nausea, and ataxia.[2][19]
Two noteworthy toxicological considerations require careful monitoring:
-
Hyponatremia: Clinically significant hyponatremia (serum sodium <125 mmol/L) can develop, though it is often asymptomatic. It occurs in a small percentage of patients and warrants monitoring of serum sodium levels, especially in at-risk individuals.[1][2][19]
-
Serious Skin Reactions: Rare but life-threatening dermatological reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), have been reported.[20][21] Patients of Asian ancestry with the HLA-B*1502 allele may have a higher risk.[3]
Methodologies in Preclinical Evaluation
To assess the anticonvulsant properties of a compound like oxcarbazepine, standardized preclinical models are essential. The Maximal Electroshock (MES) test is a cornerstone assay for identifying agents effective against generalized tonic-clonic seizures.
Protocol: Maximal Electroshock (MES) Test in Rodents
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal electrical stimulation.
Methodology:
-
Animal Preparation: Adult male mice or rats are acclimated and randomly assigned to vehicle control or test compound groups.
-
Compound Administration: Oxcarbazepine (or its metabolite MHD) is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Time to Peak Effect: Animals are tested at the presumed time of peak drug effect, determined from prior pharmacokinetic studies (e.g., 30-60 minutes post-i.p. administration).
-
Electrode Placement: Corneal electrodes, moistened with saline, are applied to the eyes of the restrained animal.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) is delivered to induce a seizure.
-
Endpoint Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension. The complete abolition of this phase is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated. Data are often used to determine the median effective dose (ED50), the dose that protects 50% of the animals from the endpoint.
Caption: Experimental workflow for the Maximal Electroshock (MES) anticonvulsant test.
Conclusion
Oxcarbazepine represents a rational advancement in AED development, building upon the established efficacy of carbamazepine while offering a significantly improved pharmacological profile. Its action as a prodrug for the active metabolite MHD, coupled with a primary mechanism of voltage-gated sodium channel blockade and a more predictable metabolic pathway, underpins its clinical utility. This profile results in a reduced potential for complex drug interactions and a favorable tolerability, making it a valuable first-line and adjunctive therapy in the management of epilepsy.
References
- Dr.Oracle. (2025, July 12). What is the mechanism of action of Oxcarbazepine (Trileptal)?
- PubMed. (n.d.). Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders.
- National Institutes of Health (NIH), PubChem. (n.d.). Oxcarbazepine.
- Wikipedia. (n.d.). Oxcarbazepine.
- PubMed. (n.d.). Oxcarbazepine: an update of its efficacy in the management of epilepsy.
- National Center for Biotechnology Information (NCBI). (2025, July 7). Oxcarbazepine - StatPearls.
- Patsnap Synapse. (2024, July 17).
- Cambridge University Press. (2018, June 1). Oxcarbazepine - The Epilepsy Prescriber's Guide to Antiepileptic Drugs.
- ChemicalBook. (2023, April 23). 11-Keto Oxcarbazepine.
- PubMed. (n.d.). Overview of the clinical pharmacokinetics of oxcarbazepine.
- PubMed. (n.d.). A double-blind study comparing oxcarbazepine and carbamazepine in patients with newly diagnosed, previously untreated epilepsy.
- Der Pharma Chemica. (n.d.). Synthesis of oxcarbazepine by newer method.
- Healthline. (n.d.). Oxcarbazepine.
- GoodRx. (2024, December 17). 8 Oxcarbazepine Interactions to Avoid.
- Cleveland Clinic. (n.d.). Oxcarbazepine (Trileptal): Uses & Side Effects.
- SynThink Research Chemicals. (n.d.). 11-Keto Oxcarbazepine; Oxcarbazepine EP Impurity I.
- ResearchGate. (2025, August 7). Overview of the Clinical Pharmacokinetics of Oxcarbazepine.
- Walsh Medical Media. (n.d.). A Short Note on Pharmacokinetics of Oxcarbazepine.
- PubMed. (n.d.). Clinical pharmacology and pharmacokinetics of oxcarbazepine.
- PubMed. (n.d.). What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs?
- YouTube. (2021, November 15). Oxcarbazepine - Mechanism, side effects, precautions & uses.
Sources
- 1. Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxcarbazepine: an update of its efficacy in the management of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Oxcarbazepine - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 8. Clinical pharmacology and pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 12. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. goodrx.com [goodrx.com]
- 18. A double-blind study comparing oxcarbazepine and carbamazepine in patients with newly diagnosed, previously untreated epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Oxcarbazepine | Side Effects, Dosage, Uses, and More [healthline.com]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
Metabolic Fate of Eslicarbazepine Acetate: Elucidation of the Core Pathway and Keto-Metabolites
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Eslicarbazepine acetate (ESL), a third-generation antiepileptic drug, represents a significant advancement in the dibenzazepine carboxamide class, offering an improved pharmacokinetic and safety profile over its predecessors, carbamazepine and oxcarbazepine. This guide provides a comprehensive technical examination of the metabolic cascade initiated upon oral administration of ESL. We will dissect the enzymatic conversion of the prodrug to its primary active moiety, eslicarbazepine, explore the subsequent formation of minor keto-metabolites including oxcarbazepine, and clarify the identity of related compounds such as 11-Keto Oxcarbazepine. This document is intended for researchers, clinicians, and drug development scientists, offering field-proven insights into the causality behind its metabolic advantages, detailed bioanalytical methodologies for its characterization, and the clinical significance of its unique metabolic pathway.
The Prodrug Activation Pathway: Stereoselective Hydrolysis
Eslicarbazepine acetate is a prodrug, designed for efficient and stereoselective conversion into its pharmacologically active metabolite, eslicarbazepine, also known as (S)-licarbazepine.[1][2] This initial biotransformation is the cornerstone of its enhanced therapeutic profile.
Mechanism of Activation
Following oral administration, ESL undergoes rapid and extensive first-pass metabolism.[3] The acetate ester is hydrolyzed to yield eslicarbazepine, which possesses a hydroxyl group at the 10-position of the dibenzazepine ring.[3] This reaction is so efficient that plasma concentrations of the parent prodrug, eslicarbazepine acetate, are often too low to be quantified.[3]
The primary causality for this efficient conversion lies with specific hydrolytic enzymes. Research has identified human arylacetamide deacetylase (AADAC) as the key enzyme responsible for the hydrolysis of ESL in the human liver and intestines.[4] The hydrolase activity in human liver microsomes shows a significant correlation with AADAC protein levels and is markedly inhibited by AADAC-specific inhibitors.[4]
The Stereoselective Advantage
The metabolism of ESL is highly stereoselective, producing almost exclusively the (S)-enantiomer of licarbazepine (eslicarbazepine).[5] This is a critical distinction from oxcarbazepine (OXC), which is metabolized non-stereospecifically by cytosolic reductases to a racemic mixture of (S)-licarbazepine and (R)-licarbazepine. While both enantiomers are active, (S)-licarbazepine is considered to be more effective and less toxic.[3] The metabolic pathway of ESL results in an (S)-licarbazepine to (R)-licarbazepine ratio of approximately 20:1, a significant improvement over the 4:1 ratio observed following OXC administration.[3] This targeted delivery of the more potent enantiomer is a deliberate design feature that contributes to ESL's efficacy and tolerability.
Caption: Initial activation of Eslicarbazepine Acetate.
Downstream Metabolic Conversions and Elimination
While hydrolysis to eslicarbazepine is the principal metabolic event, a series of minor downstream conversions and elimination pathways complete the drug's journey.
A small fraction of the active eslicarbazepine undergoes further metabolism back to oxcarbazepine (OXC).[3] Subsequently, a portion of this OXC can be converted to (R)-licarbazepine, though this pathway is minor.[3] The primary route of elimination for eslicarbazepine is renal excretion, with the majority excreted unchanged in the urine (approximately 67%).[3] The remainder is eliminated as glucuronide conjugates, a phase II metabolic process.[6]
This metabolic profile, characterized by minimal involvement of the cytochrome P450 (CYP) enzyme system for its primary transformations, is clinically significant.[2][6] It results in a lower potential for drug-drug interactions compared to carbamazepine, which is a potent enzyme inducer.[7][8]
Caption: Complete metabolic pathway of Eslicarbazepine Acetate.
The Nature of 11-Keto Oxcarbazepine: Metabolite vs. Impurity
The nomenclature surrounding this drug class can lead to confusion. It is essential to distinguish between in vivo metabolites and process-related impurities.
-
Oxcarbazepine (10-Keto) : As established, oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a genuine, albeit minor, in vivo metabolite of eslicarbazepine acetate.[1][3] It contains a single keto group at the 10-position of the dibenzazepine ring.
-
11-Keto Oxcarbazepine (10,11-Dioxo) : The compound referred to as "11-Keto Oxcarbazepine" (CAS 537693-29-1) is chemically defined as 10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.[9][10] This molecule possesses two keto groups, at both the 10- and 11-positions. Authoritative sources, including chemical suppliers and pharmacopeial documentation, classify this substance as "Oxcarbazepine specified impurity I [EP]".[10][11] This indicates that it is recognized as a process-related impurity that can arise during the synthesis of oxcarbazepine, rather than a standard metabolite formed within the body following ESL administration. Its presence in analytical studies would likely point to the impurity profile of a reference standard or a formulation component, not a biological transformation product.
Caption: Comparison of Oxcarbazepine and 11-Keto Oxcarbazepine.
Pharmacokinetic and Clinical Significance
The unique metabolic pathway of ESL translates directly into a distinct and favorable clinical profile. The goal of ESL's design was to maximize exposure to the active (S)-licarbazepine while minimizing exposure to the parent prodrug (OXC) and the less active (R)-licarbazepine.[12] This optimization results in several clinical advantages.
-
Improved Tolerability : Side effects such as dizziness and diplopia associated with OXC therapy are often linked to the peak plasma concentration of the parent drug shortly after administration.[12][13] Because ESL is directly and smoothly converted to eslicarbazepine without an initial OXC peak, these adverse events may be mitigated.[12]
-
Reduced Hyponatremia : While hyponatremia is a known side effect of this drug class, ESL appears to have a lower incidence compared to both carbamazepine and oxcarbazepine.[3][8]
-
Simplified Dosing : The long half-life of eslicarbazepine (13-20 hours) allows for effective once-daily dosing, which can improve patient adherence.[6][13]
-
Lower Interaction Potential : Minimal reliance on the CYP450 system for its primary metabolism reduces the likelihood of significant drug-drug interactions, a crucial benefit for patients with epilepsy who are often on polytherapy.[6][7]
| Parameter | Eslicarbazepine (from ESL) |
| Time to Peak (Tmax) | 2–3 hours[13] |
| Biological Half-life (T½) | 13-24 hours[6][13] |
| Plasma Protein Binding | <40%[13] |
| Metabolism | Hydrolysis (AADAC), Glucuronidation (UGTs)[4][6] |
| Primary Elimination | Renal[2] |
| CYP450 Interaction | Minimal; weak inhibitor of CYP2C19[6] |
Table 1: Key Pharmacokinetic Parameters of the Active Metabolite Eslicarbazepine.
Bioanalytical Strategy for Metabolite Profiling
To accurately characterize the pharmacokinetic profile of ESL, a robust and sensitive bioanalytical method capable of simultaneously and stereoselectively quantifying the parent drug and its key metabolites is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[1]
Experimental Protocol: Enantioselective LC-MS/MS Method
This protocol describes a validated method for the simultaneous determination of eslicarbazepine acetate, eslicarbazepine (S-Lic), R-licarbazepine (R-Lic), and oxcarbazepine (OXC) in human plasma.[14]
1. Sample Preparation (Solid Phase Extraction - SPE)
- To 200 µL of human plasma, add internal standard (e.g., 10,11-dihydrocarbamazepine).
- Vortex mix the sample.
- Load the sample onto a pre-conditioned SPE cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analytes with an appropriate elution solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
- LC System: UHPLC/HPLC system.
- Column: Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm) or equivalent chiral column for enantioselective separation.[14]
- Mobile Phase: Isocratic mixture of n-hexane and an alcohol mixture (e.g., 80% n-hexane and 20% ethanol/isopropyl alcohol).[14]
- Flow Rate: 0.8 mL/min.[14]
- Column Temperature: Ambient or controlled (e.g., 25°C).
- Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.[14]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard. For eslicarbazepine, a common transition is m/z 255.1 → 194.1.[15]
4. Method Validation
- The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
| Parameter | ESL | OXC | S-Licarbazepine | R-Licarbazepine |
| Linearity Range (ng/mL) | 50 - 1000 | 50 - 1000 | 50 - 25000 | 50 - 25000 |
| LLOQ (ng/mL) | 50.0 | 50.0 | 50.0 | 50.0 |
| Intra-day CV (%) | < 9.7% | < 6.0% | < 7.7% | < 12.6% |
| Inter-day CV (%) | < 9.7% | < 6.0% | < 7.7% | < 12.6% |
| Accuracy (%) | 98.7-107.2% | 98.7-107.2% | 98.7-107.2% | 98.7-107.2% |
| Data derived from Loureiro et al. (2011)[14] |
Table 2: Representative Validation Parameters for an Enantioselective LC-MS/MS Bioanalytical Method.
Caption: Bioanalytical workflow for metabolite quantification.
Conclusion
The metabolism of eslicarbazepine acetate is a showcase of rational drug design, leveraging a prodrug strategy to achieve a superior pharmacokinetic and clinical profile. Its rapid and stereoselective hydrolysis, mediated primarily by AADAC, ensures high systemic exposure to the potent (S)-licarbazepine active metabolite. The subsequent metabolic conversions, including the formation of minor amounts of oxcarbazepine, proceed with minimal CYP450 involvement, reducing the risk of drug interactions. Compounds such as 11-Keto Oxcarbazepine are more accurately classified as process-related impurities rather than significant in vivo metabolites. For drug development professionals, understanding this intricate pathway is crucial for designing informative clinical trials, interpreting therapeutic drug monitoring data, and appreciating the nuanced advantages that distinguish ESL within the dibenzazepine class.
References
-
Hwang, S., Lee, S., Kim, E., et al. (2022). The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Johannessen Landmark, C., et al. (2016). The Impact of Pharmacokinetic Interactions With Eslicarbazepine Acetate Versus Oxcarbazepine and Carbamazepine in Clinical Practice. Therapeutic Drug Monitoring, 38(4), 520-526. Available from: [Link]
-
McLean, M. J. (2011). Clinical response and tolerability of eslicarbazepine in treatment of partial onset seizures: impact of a novel metabolic pathway. Expert Opinion on Drug Metabolism & Toxicology, 7(4), 493-504. Available from: [Link]
-
Iram, F., et al. (2021). Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies. Journal of the Iranian Chemical Society, 18, 2379–2388. Available from: [Link]
-
Lawthom, P., et al. (2017). Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. Neurology and Therapy, 6(1), 73-90. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Eslicarbazepine Acetate? Retrieved January 14, 2026, from [Link]
-
Villanueva, V., & Galiana, G. L. (2015). Clinical utility of eslicarbazepine: current evidence. Neuropsychiatric Disease and Treatment, 11, 393-406. Available from: [Link]
-
Shimizu, M., et al. (2021). Role of human AADAC on hydrolysis of eslicarbazepine acetate and effects of AADAC genetic polymorphisms on hydrolase activity. Drug Metabolism and Disposition, 49(4), 317-323. Available from: [Link]
-
Trinka, E., & Kälviäinen, R. (2017). Antiepileptic drugs: Carbamazepine, Oxcarbazepine and Eslicarbazepine Acetate. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Loureiro, A. I., et al. (2011). Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma. Journal of Chromatography B, 879(25), 2611-2618. Available from: [Link]
-
Villanueva, V., & Galiana, G. L. (2015). Clinical utility of eslicarbazepine: current evidence. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Anapharm Bioanalytics. (n.d.). Bioanalytical Method List. Retrieved January 14, 2026, from [Link]
-
Sperling, M. R. (2009). Eslicarbazepine Acetate: A Well-Kept Secret? Epilepsy Currents, 9(5), 121-123. Available from: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 537693-29-1 | Product Name : 11-Keto Oxcarbazepine. Retrieved January 14, 2026, from [Link]
-
Global Substance Registration System. (n.d.). 11-KETO OXCARBAZEPINE. Retrieved January 14, 2026, from [Link]
-
Wang, J., et al. (2020). Development and validation of a specific and sensitive LC–MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Iram, F., et al. (2016). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 1-10. Available from: [Link]
-
Clarke, W. (2016). Oxcarbazepine/Eslicarbazepine. Basicmedical Key. Retrieved January 14, 2026, from [Link]
-
Toledo, M., et al. (2017). Transition from oxcarbazepine to eslicarbazepine acetate: A single center study. Seizure, 46, 1-5. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 11-Keto oxcarbazepine. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Eslicarbazepine Acetate? [synapse.patsnap.com]
- 3. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eslicarbazepine Acetate: A Well-Kept Secret? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Pharmacokinetic Interactions With Eslicarbazepine Acetate Versus Oxcarbazepine and Carbamazepine in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Transition from oxcarbazepine to eslicarbazepine acetate: A single center study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical utility of eslicarbazepine: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Guide to the Role of the 10-Keto Group in Oxcarbazepine Metabolism for Drug Development Professionals
Executive Summary
Oxcarbazepine (OXC) stands as a significant second-generation antiepileptic drug, engineered as a structural analogue of carbamazepine to improve tolerability. Its clinical advantages, particularly a reduced potential for drug-drug interactions, are not incidental but are a direct consequence of a single, pivotal structural modification: the substitution of a 10-keto group for the carbon-carbon double bond found in carbamazepine.[1][2] This guide delves into the profound implications of this keto-moiety on the metabolic fate of oxcarbazepine. We will explore the shift from a complex, cytochrome P450 (CYP)-dependent oxidative metabolism to a more predictable reductive pathway mediated by cytosolic enzymes.[3][4] This exploration will provide researchers, scientists, and drug development professionals with a foundational understanding of the causality behind oxcarbazepine's pharmacokinetic profile, the rationale for its therapeutic monitoring strategy, and the methodologies essential for its study.
The Decisive Chemistry: Oxcarbazepine's 10-Keto Group
The pharmacological distinction between oxcarbazepine and its predecessor, carbamazepine, originates from their differing chemical structures at the 10,11-position of the dibenzazepine ring.
-
Carbamazepine: Possesses a double bond at this position, making it a prime substrate for oxidative metabolism by CYP enzymes, leading to the formation of a reactive epoxide metabolite (carbamazepine-10,11-epoxide). This metabolite is pharmacologically active but is also implicated in both auto-induction of metabolism and various adverse effects.
-
Oxcarbazepine: Features a ketone group at the 10-position.[1][2] This fundamental change precludes the formation of an epoxide intermediate and redirects its metabolism away from the CYP450 system.[1][5] Instead, the 10-keto group becomes the target for a highly efficient reductive pathway.[4][6][7]
This structural divergence is the cornerstone of oxcarbazepine's improved safety and pharmacokinetic predictability, forming the basis for its classification as a prodrug.[1][8]
The Primary Metabolic Cascade: From Prodrug to Active Moiety
Oxcarbazepine itself is largely a prodrug; its therapeutic action is predominantly mediated by its principal active metabolite, the 10-monohydroxy derivative (MHD), also known as licarbazepine.[1][2][6] The conversion of OXC to MHD is the central event in its metabolic journey.
Mechanism of Conversion
Upon oral administration, oxcarbazepine undergoes rapid and extensive reduction of its 10-keto group. This biotransformation is not catalyzed by the membrane-bound CYP enzymes in the endoplasmic reticulum, but by soluble cytosolic arylketone reductases located in the liver.[6][7] Specifically, members of the aldo-keto reductase (AKR) and carbonyl reductase (CBR) families, such as AKR1C1, AKR1C2, AKR1C3, and AKR1C4, are responsible for this conversion.[3]
This reductive process results in the formation of MHD, which exists as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer, (S)-licarbazepine, is the more pharmacologically active form. This has led to the development of eslicarbazepine acetate, a third-generation drug designed as a prodrug to stereoselectively deliver (S)-licarbazepine.[8]
Downstream Elimination
The journey does not end with MHD. While MHD is responsible for the antiepileptic effect, its clearance from the body proceeds via two main routes:
-
Major Pathway (Phase II Conjugation): The vast majority of MHD is eliminated through glucuronidation, where uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate it with glucuronic acid, forming water-soluble metabolites that are readily excreted by the kidneys.[1][6][7]
-
Minor Pathway (Oxidation): A small fraction of MHD (less than 4% of the original oxcarbazepine dose) is oxidized to form the pharmacologically inactive 10,11-dihydroxy derivative (DHD).[3][6][7]
Pharmacokinetic and Clinical Implications
The reductive metabolism dictated by the 10-keto group confers significant clinical advantages.
Pharmacokinetic Profile
The distinct roles of OXC and MHD are reflected in their pharmacokinetics. After oral administration, the parent drug, oxcarbazepine, has a very short half-life of approximately 1-4 hours, as it is rapidly converted.[1][9] The active metabolite, MHD, has a much longer half-life of 8-10 hours, making it the clinically relevant species for maintaining therapeutic effect and for monitoring.[1][9][10]
| Parameter | Oxcarbazepine (OXC) | 10-Monohydroxy Derivative (MHD) |
| Role | Prodrug | Active Metabolite |
| Plasma Half-Life | ~1-4 hours[1][9] | ~8-10 hours[1][9][10] |
| Primary Metabolism | Reduction | Glucuronidation[6][7] |
| Clinical Relevance | Transient precursor | Responsible for therapeutic effect[6][11] |
Reduced Drug-Drug Interactions (DDIs)
Because oxcarbazepine's primary metabolism bypasses the CYP450 system, it has a markedly lower propensity for DDIs compared to enzyme-inducing antiepileptic drugs like carbamazepine.[4][6] It is a weak inducer of CYP3A4/5 and a weak inhibitor of CYP2C19, but these effects are generally less pronounced and only become significant at higher doses.[6][9] This makes oxcarbazepine a more predictable option in polypharmacy regimens.
Therapeutic Drug Monitoring (TDM)
The pharmacokinetic properties of oxcarbazepine mandate that TDM, when performed, should focus on the quantification of the active MHD metabolite, not the parent drug.[2][10][12] While routine TDM is not always warranted, it is highly beneficial in specific clinical scenarios to optimize therapy, including:
-
Extremes of age (pediatrics and geriatrics)
-
Pregnancy
-
Patients with renal insufficiency
-
Assessing adherence
Methodologies for Metabolism and Bioanalysis
Studying the role of the 10-keto group requires robust in vitro and analytical methodologies.
Experimental Protocol 1: In Vitro Metabolism Assay
Objective: To characterize the reductive metabolism of oxcarbazepine to MHD using human liver subcellular fractions. This protocol validates the involvement of cytosolic enzymes.
Rationale: By comparing the rate of metabolism in liver microsomes (rich in CYP enzymes) versus liver cytosol (rich in soluble enzymes like AKRs), one can definitively demonstrate the primary location of OXC reduction.
Materials:
-
Oxcarbazepine solution (e.g., in DMSO)
-
Human liver microsomes and human liver cytosol (commercially available)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (for CYP-mediated reactions)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (for glucuronidation assays)
-
Acetonitrile (ACN) with an internal standard (e.g., deuterated MHD) for quenching
-
Incubator/water bath at 37°C
Step-by-Step Methodology:
-
Preparation: Thaw liver fractions on ice. Prepare working solutions of oxcarbazepine and cofactors.
-
Reaction Setup (in parallel):
-
Cytosol Condition: In a microcentrifuge tube, combine phosphate buffer, liver cytosol (e.g., 1 mg/mL final concentration), and oxcarbazepine (e.g., 10 µM final concentration).
-
Microsome Condition: In a separate tube, combine phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final), the NADPH regenerating system, and oxcarbazepine.
-
-
Initiation & Incubation: Pre-incubate the tubes at 37°C for 5 minutes. Initiate the reaction by adding oxcarbazepine. Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding the aliquot to a tube containing ice-cold ACN with the internal standard. This precipitates proteins and halts enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples via LC-MS/MS as described in the protocol below to quantify the disappearance of OXC and the formation of MHD.
Expected Outcome: A significantly higher rate of MHD formation will be observed in the cytosol condition compared to the microsome condition, confirming the primary role of cytosolic enzymes in the reductive pathway.
Experimental Protocol 2: LC-MS/MS Bioanalytical Method
Objective: To simultaneously quantify oxcarbazepine and its active metabolite, MHD, in human serum for therapeutic drug monitoring or pharmacokinetic studies.[10][14][15]
Rationale: LC-MS/MS provides the high sensitivity and specificity required to accurately measure drug and metabolite concentrations in complex biological matrices.[14]
Materials & Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Human serum samples (patient, calibrator, or QC).
-
Internal Standard (IS): Deuterated oxcarbazepine (OXC-d4) or deuterated MHD.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, add 300 µL of ice-cold acetonitrile containing the IS.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Quantification and Validation:
-
Generate a calibration curve using blank serum spiked with known concentrations of OXC and MHD.
-
Analyze quality control (QC) samples at low, medium, and high concentrations to ensure accuracy and precision.
-
The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and matrix effects.
-
Conclusion
The 10-keto group of oxcarbazepine is not merely a minor structural detail; it is the master switch that dictates its entire metabolic profile. By shunting the drug's biotransformation through a cytosolic reductive pathway, it avoids the complexities and liabilities of the CYP450 system that characterize its parent compound, carbamazepine. This leads to a more predictable pharmacokinetic profile, a lower risk of drug-drug interactions, and a distinct clinical role for its primary active metabolite, MHD. For drug development professionals, understanding this structure-metabolism relationship is paramount. It provides a clear rationale for oxcarbazepine's clinical advantages and informs the specific analytical strategies required for its therapeutic monitoring and continued study.
References
-
ClinPGx. (n.d.). Oxcarbazepine Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Malik, P., & Ganti, L. (2025). Oxcarbazepine. StatPearls Publishing. [Link]
-
Wikipedia. (2023). Oxcarbazepine. [Link]
-
Lloyd, P., et al. (2008). Overview of the Clinical Pharmacokinetics of Oxcarbazepine. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxcarbazepine. PubChem. [Link]
-
Peng, L., et al. (2021). Population Pharmacokinetics of Oxcarbazepine: A Systematic Review. medRxiv. [Link]
-
Bring, P., & Ensom, M. H. (2008). Does oxcarbazepine warrant therapeutic drug monitoring? A critical review. Clinical Pharmacokinetics, 47(12), 767-778. [Link]
-
Faigle, J. W., & Menge, G. P. (1990). Metabolic characteristics of oxcarbazepine (®trileptal) and their beneficial implications for enzyme induction and drug interactions. Behavioural Neurology. [Link]
-
Lloyd, P., et al. (1999). Overview of the clinical pharmacokinetics of oxcarbazepine. Clinical Drug Investigation, 18, 35-46. [Link]
-
Bring, P., & Ensom, M. H. H. (2008). Does Oxcarbazepine Warrant Therapeutic Drug Monitoring? A Critical Review. ResearchGate. [Link]
-
Wang, J., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5658. [Link]
-
Wang, J., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. National Center for Biotechnology Information. [Link]
-
Tsvetkova, D., et al. (2014). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Semantic Scholar. [Link]
-
Pinho, F., et al. (2007). Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 858(1-2), 279-285. [Link]
-
Nicolas, J. M., et al. (2000). LC determination of oxcarbazepine and its active metabolite in human serum. Journal of Pharmaceutical and Biomedical Analysis, 22(1), 115-122. [Link]
-
Patsalos, P. N., & Berry, D. J. (2013). Therapeutic Drug Monitoring of Antiepileptic Drugs in the 21st Century. Therapeutic Drug Monitoring, 35(1), 3-18. [Link]
-
Simonato, M., et al. (2021). Identification of clinically relevant biomarkers of epileptogenesis - a strategic roadmap. Nature Reviews Neurology, 17(4), 231-242. [Link]
-
Krasowski, M. D. (2010). Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications. Pharmaceuticals, 3(6), 1909-1935. [Link]
-
Schachter, S. C. (2006). Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities. Epilepsy Currents, 6(5), 149-150. [Link]
Sources
- 1. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 2. Does oxcarbazepine warrant therapeutic drug monitoring? A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. [PDF] Metabolic characteristics of oxcarbazepine (®trileptal) and their beneficial implications for enzyme induction and drug interactions. | Semantic Scholar [semanticscholar.org]
- 5. Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 11-Keto Oxcarbazepine: A Critical Quality Attribute in Drug Development
This technical guide provides a comprehensive overview of the current understanding and analytical strategies for characterizing the solubility and stability of 11-Keto Oxcarbazepine. This compound is recognized as a specified impurity of the anti-epileptic drug Oxcarbazepine and is designated as "Oxcarbazepine Impurity I" by the European Pharmacopoeia.[1] As a critical quality attribute (CQA), understanding the physicochemical properties of 11-Keto Oxcarbazepine is paramount for the development of robust and safe drug formulations of Oxcarbazepine. This guide is intended for researchers, scientists, and drug development professionals engaged in the formulation, analytical development, and quality control of Oxcarbazepine.
Introduction: The Significance of 11-Keto Oxcarbazepine as a Process-Related Impurity
Oxcarbazepine, a keto-analogue of carbamazepine, is a widely prescribed anticonvulsant. The manufacturing process and subsequent storage of the active pharmaceutical ingredient (API) and its formulated products can lead to the formation of impurities. 11-Keto Oxcarbazepine, with the chemical name 5,6-dioxobenzo[b][1]benzazepine-11-carboxamide, is a notable process-related impurity. The control of such impurities is a regulatory expectation and is crucial for ensuring the safety and efficacy of the final drug product. A thorough understanding of the solubility and stability of 11-Keto Oxcarbazepine is a prerequisite for developing effective purification strategies and stable formulations.
Physicochemical Properties of 11-Keto Oxcarbazepine
A foundational understanding of the physicochemical properties of 11-Keto Oxcarbazepine is essential for predicting its behavior in various solvent systems and under different stress conditions.
| Property | Value/Description | Source |
| Chemical Name | 5,6-dioxobenzo[b][1]benzazepine-11-carboxamide | [1] |
| Synonyms | Oxcarbazepine Impurity I [EP], 10,11-Dioxo-10,11-dihydro-5H-dibenzo(b,f)azepine-5-carboxamide | [1] |
| CAS Number | 537693-29-1 | [1] |
| Molecular Formula | C₁₅H₁₀N₂O₃ | [1] |
| Molecular Weight | 266.25 g/mol | [1] |
| Appearance | Yellow to Orange Solid | |
| Melting Point | >170°C (decomposes) | |
| Predicted pKa | 13.51 ± 0.20 | |
| Predicted LogP | 1.3 | [1] |
Solubility Profile of 11-Keto Oxcarbazepine
The solubility of an impurity is a critical parameter that influences its removal during the manufacturing process and its potential to precipitate in the drug product. While comprehensive quantitative solubility data for 11-Keto Oxcarbazepine is not widely published, qualitative information and data from related compounds can guide formulation development.
Qualitative Solubility: Preliminary data suggests that 11-Keto Oxcarbazepine has limited solubility in common pharmaceutical solvents. It is described as slightly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol only upon heating.
Experimental Protocol for Quantitative Solubility Determination:
To establish a comprehensive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of 11-Keto Oxcarbazepine in various solvents.
Objective: To determine the equilibrium solubility of 11-Keto Oxcarbazepine in a range of pharmaceutically relevant solvents at different temperatures.
Materials:
-
11-Keto Oxcarbazepine reference standard
-
Solvents: Purified Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Polyethylene Glycol 400 (PEG 400), Propylene Glycol, and relevant buffers (pH 2.0, 4.5, 6.8, and 7.4)
-
HPLC system with UV detector
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated pH meter and balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 11-Keto Oxcarbazepine to a known volume of each solvent in sealed vials. The excess solid should be visually apparent.
-
Equilibrate the vials in a shaking incubator at controlled temperatures (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove undissolved solids.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated stability-indicating HPLC method.
-
Prepare a calibration curve using a series of known concentrations of the 11-Keto Oxcarbazepine reference standard.
-
Determine the concentration of 11-Keto Oxcarbazepine in the saturated solutions by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in mg/mL or µg/mL.
-
Compile the results in a comprehensive table for easy comparison across different solvents and temperatures.
-
Visualization of Solubility Determination Workflow:
Caption: A stepwise workflow for determining the equilibrium solubility of 11-Keto Oxcarbazepine.
Stability Profile and Degradation Pathways of 11-Keto Oxcarbazepine
The statement that 11-Keto Oxcarbazepine is "unstable in solution" necessitates a thorough investigation of its stability under various stress conditions. This information is critical for defining appropriate storage conditions for both the impurity reference standard and the drug product, as well as for developing stability-indicating analytical methods.
Forced Degradation Studies: Forced degradation studies are essential to identify the potential degradation products of 11-Keto Oxcarbazepine and to understand its degradation pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Experimental Protocol for Forced Degradation:
Objective: To investigate the degradation of 11-Keto Oxcarbazepine under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
11-Keto Oxcarbazepine reference standard
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of 11-Keto Oxcarbazepine in a suitable solvent (e.g., a mixture of methanol and water).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution sample to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-PDA-MS method.
-
-
Data Evaluation:
-
Determine the percentage of degradation of 11-Keto Oxcarbazepine.
-
Identify and characterize the degradation products using their retention times, UV spectra, and mass spectral data.
-
Propose a degradation pathway based on the identified products.
-
Visualization of Forced Degradation Workflow:
Caption: A systematic workflow for conducting forced degradation studies on 11-Keto Oxcarbazepine.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of 11-Keto Oxcarbazepine are essential for process control and quality assurance. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.
Key Considerations for HPLC Method Development:
-
Column: A C18 column is typically suitable for the separation of Oxcarbazepine and its related substances.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium hydroxide with pH adjustment) and an organic solvent (e.g., acetonitrile) is often required to achieve adequate separation of all impurities.
-
Detection: UV detection at a wavelength of approximately 256 nm is appropriate for both Oxcarbazepine and its impurities.
-
Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Formulation Strategies to Mitigate Risks Associated with 11-Keto Oxcarbazepine
Knowledge of the solubility and stability of 11-Keto Oxcarbazepine can inform formulation strategies to minimize its formation and impact.
-
pH Control: If 11-Keto Oxcarbazepine is found to be unstable at a particular pH, the formulation should be buffered to a pH range where it exhibits maximum stability.
-
Excipient Selection: Excipients should be carefully screened for their potential to react with Oxcarbazepine or to catalyze its degradation to 11-Keto Oxcarbazepine.
-
Manufacturing Process: The manufacturing process should be designed to minimize exposure to conditions (e.g., high temperatures, specific solvents) that could promote the formation of this impurity.
-
Packaging: For solid dosage forms, packaging that protects against moisture and light may be necessary if 11-Keto Oxcarbazepine is found to be sensitive to these conditions.
Conclusion and Future Perspectives
11-Keto Oxcarbazepine is a critical quality attribute in the development of Oxcarbazepine drug products. While its physicochemical properties are not yet extensively documented in the public domain, this guide provides a framework for its systematic characterization. By employing the outlined experimental protocols for solubility and stability determination, researchers and drug development professionals can generate the necessary data to control this impurity effectively. Future work should focus on the public dissemination of quantitative solubility and stability data for 11-Keto Oxcarbazepine to facilitate more efficient and robust formulation development across the pharmaceutical industry.
References
-
PubChem. 11-Keto oxcarbazepine. National Center for Biotechnology Information. [Link]
Sources
A Comprehensive Spectroscopic and Analytical Profile of 11-Keto Oxcarbazepine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
11-Keto Oxcarbazepine, formally known as 10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (CAS No. 537693-29-1), is a critical impurity and degradation product of the widely used anticonvulsant drug, Oxcarbazepine.[1][2][3][4] Its identification, characterization, and quantification are paramount for ensuring the quality, safety, and efficacy of Oxcarbazepine formulations. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for 11-Keto Oxcarbazepine. The content herein is designed to equip researchers, analytical scientists, and drug development professionals with the foundational knowledge and practical insights required for the unambiguous identification and characterization of this compound. While experimental spectra are proprietary to reference standard suppliers, this guide offers a robust theoretical analysis of the expected spectroscopic features, grounded in fundamental principles of organic spectroscopy.
Introduction: The Significance of 11-Keto Oxcarbazepine in Pharmaceutical Analysis
Oxcarbazepine is a second-generation antiepileptic drug, valued for its efficacy and improved tolerability profile compared to its predecessor, Carbamazepine.[5] The manufacturing process and storage of Oxcarbazepine can lead to the formation of several impurities, among which 11-Keto Oxcarbazepine is of significant interest. As a process-related impurity and potential degradant, regulatory bodies require its stringent control.[1][2][3][4] The accurate spectroscopic characterization of 11-Keto Oxcarbazepine is, therefore, not merely an academic exercise but a critical component of quality control in the pharmaceutical industry.
This guide delves into the theoretical underpinnings of the spectroscopic data for 11-Keto Oxcarbazepine, providing a predictive framework for its identification. The methodologies and interpretations presented are designed to be a self-validating system for researchers working on the synthesis, analysis, or formulation of Oxcarbazepine.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure of 11-Keto Oxcarbazepine is fundamental to interpreting its spectroscopic data.
| Property | Value | Source |
| IUPAC Name | 10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Synonyms | Oxcarbazepine EP Impurity I, Carbamazepinedione | [1][2][3][4] |
| CAS Number | 537693-29-1 | [1][2][4] |
| Molecular Formula | C₁₅H₁₀N₂O₃ | [1][4] |
| Molecular Weight | 266.25 g/mol | [1][4] |
| Appearance | Off-White to Yellow Solid | [1][2] |
digraph "11_Keto_Oxcarbazepine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-2.4,-0.2!"]; C3 [label="C", pos="-2.7,1!"]; C4 [label="C", pos="-1.7,1.8!"]; C5 [label="C", pos="-0.5,1.5!"]; C6 [label="C", pos="1.2,-0.5!"]; C7 [label="C", pos="2.4,-0.2!"]; C8 [label="C", pos="2.7,1!"]; C9 [label="C", pos="1.7,1.8!"]; C10 [label="C", pos="0.5,1.5!"]; C11 [label="C=O", pos="-0.5,2.5!"]; C12 [label="C=O", pos="0.5,2.5!"]; C13 [label="C=O", pos="0,-1.2!"]; N2 [label="NH2", pos="0,-2.2!"];
// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- N1; C5 -- C10; C4 -- C11; C9 -- C12; N1 -- C13; C13 -- N2;
// Aromatic rings edge [style=dashed]; C1 -- C2 -- C3 -- C4 -- C5 -- C1; C6 -- C7 -- C8 -- C9 -- C10 -- C6; }
Caption: Molecular Structure of 11-Keto Oxcarbazepine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ¹H and ¹³C NMR chemical shifts for 11-Keto Oxcarbazepine, based on its chemical structure and the known effects of its functional groups.
Experimental Protocol for NMR Data Acquisition (General)
A standardized protocol for acquiring high-quality NMR data for compounds like 11-Keto Oxcarbazepine is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Caption: General workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 11-Keto Oxcarbazepine is expected to be characterized by signals in the aromatic region and a broad signal for the amide protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.4 | Multiplet | 8H | Aromatic Protons (H-1 to H-4 and H-6 to H-9) |
| ~ 7.5 (broad) | Singlet | 2H | Amide Protons (-CONH₂) |
Rationale: The eight aromatic protons on the two benzene rings will resonate in the downfield region due to the deshielding effect of the aromatic rings and the adjacent carbonyl groups. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. The amide protons are expected to be broad due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will be distinguished by the presence of three carbonyl carbon signals in the highly deshielded region.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 - 170 | C=O (Ketone carbons at C-10 and C-11) |
| ~ 160 - 150 | C=O (Amide carbonyl carbon) |
| ~ 140 - 120 | Aromatic Carbons (Quaternary and CH) |
Rationale: The two ketone carbonyl carbons at positions 10 and 11 are expected to have the most downfield chemical shifts. The amide carbonyl carbon will also be in the downfield region but at a slightly higher field than the ketone carbonyls. The twelve aromatic carbons will resonate in their characteristic region.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 11-Keto Oxcarbazepine will be dominated by the stretching vibrations of the carbonyl groups and the N-H bonds of the amide.
Experimental Protocol for IR Data Acquisition (General)
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Medium, Broad | N-H stretching (Amide) |
| ~ 1700 - 1680 | Strong | C=O stretching (Ketone) |
| ~ 1670 - 1650 | Strong | C=O stretching (Amide I band) |
| ~ 1600 - 1450 | Medium to Strong | C=C stretching (Aromatic) |
| ~ 1300 - 1000 | Medium | C-N stretching |
Rationale: The presence of two distinct types of carbonyl groups (ketone and amide) will likely result in two strong absorption bands in the carbonyl region. The N-H stretching of the primary amide will appear as a broad band in the high-frequency region. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol for MS Data Acquisition (General)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire a full scan mass spectrum in positive or negative ion mode.
-
Fragmentation Analysis (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum.
Predicted Mass Spectrum and Fragmentation
| m/z | Ion |
| 266.07 | [M]⁺ (Molecular Ion) |
| 223.07 | [M - CONH₂]⁺ |
| 195.07 | [M - CONH₂ - CO]⁺ |
| 167.07 | [M - CONH₂ - 2CO]⁺ |
Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight of 11-Keto Oxcarbazepine. A key fragmentation pathway would involve the loss of the carbamoyl group (-CONH₂). Subsequent losses of the two carbonyl groups as carbon monoxide (CO) would lead to further fragment ions.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
The spectroscopic characterization of 11-Keto Oxcarbazepine is essential for the quality control of the active pharmaceutical ingredient Oxcarbazepine. This guide provides a detailed theoretical framework for the expected ¹H NMR, ¹³C NMR, IR, and MS data. By understanding these predicted spectroscopic features, researchers and analytical scientists can confidently identify and characterize this important impurity, ensuring the safety and efficacy of Oxcarbazepine-containing drug products. The provided protocols and interpretations serve as a valuable resource for method development, validation, and routine quality control analysis.
References
-
Allmpus. (n.d.). Oxcarbazepine EP Impurity I. Retrieved January 14, 2026, from [Link]
-
Analytica Chemie. (n.d.). Oxcarbazepine Impurity I (EP). Retrieved January 14, 2026, from [Link]
-
GLP Pharma Standards. (n.d.). Oxcarbazepine EP Impurity I | CAS No- 537693-29-1. Retrieved January 14, 2026, from [Link]
-
Veeprho. (n.d.). Oxcarbazepine EP Impurity I | CAS 537693-29-1. Retrieved January 14, 2026, from [Link]
-
SynZeal. (n.d.). Oxcarbazepine Impurities. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Carbamazepine-impurities. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 11-Keto oxcarbazepine. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Oxcarbazepine-impurities. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5- carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 10-(10-Oxo-10,11-dihydro-5H-dibenzo(B,F)azepine-5-carboxamido)-5H-dibenzo(B,F)azepine-5-carboxamide. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). 10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide, a metabolite of carbamazepine isolated from human and rat urine. Retrieved January 14, 2026, from [Link]
-
Journal of Pharmaceutical Research. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Retrieved January 14, 2026, from [Link]
Sources
The Therapeutic Potential of Oxcarbazepine and its Active Metabolite, Licarbazepine: A Mechanistic and Clinical Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oxcarbazepine, a 10-keto analogue of carbamazepine, represents a significant advancement in the management of epilepsy and shows promise in other neurological and psychiatric disorders.[1][2][3] Unlike its predecessor, oxcarbazepine functions as a prodrug, undergoing rapid and extensive reductive metabolism to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[2][4][5][6][7] This metabolic distinction circumvents the cytochrome P450 pathway, leading to a more favorable pharmacokinetic profile, reduced potential for drug-drug interactions, and improved tolerability compared to carbamazepine.[2][3][4] The primary mechanism of action for its active metabolite involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive firing.[4][8][9] This guide provides a comprehensive technical overview of oxcarbazepine's pharmacology, established applications in epilepsy, emerging potential in bipolar disorder and neuropathic pain, and detailed methodologies for its preclinical and clinical investigation.
Introduction: A Refined Approach to Neuromodulation
The development of oxcarbazepine was driven by the need to improve upon the therapeutic window of carbamazepine, a cornerstone in epilepsy treatment. While structurally similar, the substitution at the 10-position with a keto group fundamentally alters its metabolic fate.[2][3] Oxcarbazepine is rapidly converted by cytosolic arylketone reductases in the liver to licarbazepine (MHD), the molecule responsible for the majority of its therapeutic effects.[6][7] This conversion is so efficient that the parent compound has a short half-life of approximately 1-5 hours, while the active MHD metabolite has a more clinically relevant half-life of 8-10 hours.[2][4][10] This guide will dissect the therapeutic applications derived from this unique pharmacological profile, focusing on the actions of its principal active metabolite.
Molecular Pharmacology and Pharmacokinetics
Mechanism of Action: Stabilizing Neuronal Excitability
The anticonvulsant effect of oxcarbazepine is primarily exerted by its metabolite, MHD.[4][6][7] The core mechanism is the state-dependent blockade of voltage-gated sodium channels.[8][9]
-
Sodium Channel Blockade: MHD binds to the inactive state of the sodium channel, prolonging its refractory period. This action selectively dampens the activity of neurons that are firing at high, pathological frequencies—a hallmark of seizure activity—while having minimal effect on normal neuronal transmission.[8][9] This leads to the stabilization of hyperexcited membranes, inhibition of repetitive neuronal firing, and a reduction in the propagation of synaptic impulses.[4][8]
-
Modulation of Other Ion Channels: Secondary mechanisms that contribute to its efficacy include the modulation of high-voltage activated calcium channels and an increase in potassium conductance.[4][8][11] The modulation of calcium channels can reduce the release of excitatory neurotransmitters, further tempering neuronal excitability.[8]
Caption: Mechanism of Action of Licarbazepine (MHD).
Pharmacokinetics: The Prodrug Advantage
The clinical utility of oxcarbazepine is intrinsically linked to its pharmacokinetic profile, which is dominated by its conversion to MHD.
Caption: Metabolic Pathway of Oxcarbazepine.
Key Pharmacokinetic Parameters
| Parameter | Oxcarbazepine (Parent Drug) | Licarbazepine (MHD - Active Metabolite) | Citation(s) |
| Bioavailability | >95% (oral) | N/A (formed in vivo) | [10][12][13] |
| Time to Peak (Tmax) | ~1-3 hours | ~4-12 hours (single dose) | [10][12][13] |
| Elimination Half-life (t½) | ~1-5 hours | ~7-20 hours (avg. 8-10) | [2][4][10] |
| Plasma Protein Binding | ~59% (to albumin) | ~40% (to albumin) | [10][13] |
| Metabolism | Rapid reduction to MHD | Glucuronidation | [6][7] |
| Excretion | <1% unchanged | Primarily renal (as MHD and glucuronides) | [13] |
This metabolic pathway, which avoids the cytochrome P450 system, is a critical point of differentiation from carbamazepine.[4][5] This results in a lower propensity for inducing or inhibiting the metabolism of other drugs, simplifying co-administration in patients with comorbidities.[1][2]
Established Therapeutic Application: Epilepsy
Oxcarbazepine is a first-line or second-line treatment for focal-onset (partial) seizures, with or without secondary generalization, in both adults and children.[2][5][14]
Clinical Efficacy
Numerous controlled trials have demonstrated that oxcarbazepine is as effective as carbamazepine, phenytoin, and valproic acid in managing partial and generalized tonic-clonic seizures.[1] It is effective as both monotherapy for newly diagnosed epilepsy and as adjunctive therapy for treatment-resistant seizures.[1][15] Studies show a significant dose-dependent reduction in seizure frequency compared to placebo.[1] Furthermore, oxcarbazepine is often better tolerated than older antiepileptic drugs, with a trend towards fewer severe side effects.[1][16]
Dosing and Administration Protocols
-
Adults (Monotherapy or Adjunctive):
-
Pediatric Patients (Ages 4-16):
-
Special Populations:
Investigational and Off-Label Therapeutic Applications
The stabilizing effect of oxcarbazepine on neuronal membranes suggests its utility beyond epilepsy.
Bipolar Disorder
Oxcarbazepine is explored as a mood stabilizer, particularly for acute mania, though it is not FDA-approved for this indication.[17][18] Its structural similarity to carbamazepine, which is approved for mania, provides the rationale for its use.[17]
-
Evidence: The evidence base is mixed. Some open-label and prospective studies suggest efficacy in managing manic symptoms.[19] However, a placebo-controlled study in children and adolescents with mania did not find a significant difference from placebo, though response rates hinted at a potential effect in a larger cohort.[17][20] There is currently insufficient evidence from high-quality randomized controlled trials to definitively establish its role in either acute treatment or long-term maintenance of bipolar disorder.[20][21]
-
Clinical Rationale: It is often considered for patients with bipolar mania who cannot tolerate or have contraindications to carbamazepine.[17] Its favorable drug interaction profile makes it an attractive option for polypharmacy regimens.[19]
Neuropathic Pain and Trigeminal Neuralgia
Limited data suggest oxcarbazepine may be a useful alternative to carbamazepine for trigeminal neuralgia.[3] However, a meta-analysis concluded there is little evidence to support its effectiveness in other types of neuropathic pain, such as diabetic neuropathy.[2]
Preclinical and Clinical Research Methodologies
Experimental Protocol: In Vitro Electrophysiology
Objective: To characterize the inhibitory effect of Licarbazepine (MHD) on voltage-gated sodium channels in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy. Differentiate neuronal cells as required by the specific cell line protocol.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with KOH.
-
-
Drug Preparation: Prepare a stock solution of Licarbazepine (MHD) in DMSO (e.g., 10 mM). Serially dilute in the external solution to achieve final test concentrations (e.g., 1 µM, 10 µM, 30 µM, 100 µM). Ensure the final DMSO concentration is <0.1%.
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a micromanipulator, approach a target neuron with a glass micropipette (resistance 3-5 MΩ) filled with the internal solution.
-
Establish a giga-ohm seal and rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
-
Data Acquisition Protocol:
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
Establish a stable baseline recording in the drug-free external solution.
-
Perfuse the chamber with ascending concentrations of MHD, allowing 3-5 minutes for equilibration at each concentration.
-
Record sodium currents at each concentration.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step for each MHD concentration.
-
Construct a dose-response curve by plotting the percentage inhibition of the peak current against the log of the MHD concentration.
-
Fit the data to a Hill equation to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Causality: This protocol directly measures the functional consequence of MHD binding to sodium channels. By controlling the voltage, we can assess the drug's effect on the channel's ability to open and conduct ions, providing a quantitative measure of its inhibitory potency (IC₅₀).
Workflow: In Vivo Seizure Model
Caption: Preclinical Workflow for Anticonvulsant Efficacy.
Future Directions and Unexplored Potential
While firmly established in epilepsy, the full therapeutic spectrum of oxcarbazepine and its metabolite is likely not yet fully realized.
-
Psychiatric Disorders: Rigorous, large-scale randomized controlled trials are needed to clarify its efficacy in bipolar disorder, both for mania and as a maintenance therapy.[19][20] Its potential role in other conditions characterized by neuronal hyperexcitability, such as anxiety disorders or impulse control disorders, remains an open area for investigation.
-
Neurological Conditions: Further exploration in various neuropathic pain syndromes is warranted, despite initial mixed results.[2] Its neuroprotective properties, if any, are also an area of interest.
-
Formulation Development: The development of extended-release formulations (Oxtellar XR®) aims to reduce peak concentration-related side effects like dizziness and somnolence by flattening the plasma concentration curve of MHD, potentially improving tolerability and adherence.[22]
Conclusion
11-Keto Oxcarbazepine, or more accurately, oxcarbazepine, serves as a highly effective prodrug for the active anticonvulsant licarbazepine (MHD). Its distinct reductive metabolic pathway confers significant clinical advantages over its predecessor, carbamazepine, including a cleaner drug interaction profile and improved tolerability. Its primary mechanism, the blockade of voltage-gated sodium channels, provides a robust foundation for its established efficacy in epilepsy. While its role in bipolar disorder and other CNS conditions remains under investigation, the unique pharmacological properties of the oxcarbazepine-licarbazepine system present a compelling platform for future drug development and therapeutic expansion. Continued research, employing rigorous preclinical and clinical methodologies, will be essential to fully unlock its potential.
References
- Wellington, K., & Goa, K. L. (2001). Oxcarbazepine: an update of its efficacy in the management of epilepsy. CNS drugs, 15(2), 137–163.
- Vasudev, A., et al. (2011). Oxcarbazepine for acute affective episodes in bipolar disorder.
- Dr.Oracle. (2025). What is the mechanism of action of Oxcarbazepine (Trileptal)?. Dr.Oracle.
- Garnett, W., et al. (2017). Licarbazepine (LCBZ) Pharmacokinetics with Once-Daily Oxtellar XR® (Extended-release Oxcarbazepine). Neurology, 88(16 Supplement).
- Glauser, T. A. (2000). Oxcarbazepine for Treatment of Partial Epilepsy: A Review and Recommendations for Clinical Use. Clinical Therapeutics, 22(6), 666-679.
- Vieta, E., & Torrent, A. (2007). Oxcarbazepine in the treatment of bipolar and schizoaffective disorders. Expert review of neurotherapeutics, 7(6), 617-624.
- Basicmedical Key. (2016). Oxcarbazepine/Eslicarbazepine. Basicmedical Key.
- NIH. (2025).
- Glauser, T. A. (2001). Oxcarbazepine in the treatment of epilepsy. Pharmacotherapy, 21(8), 904-919.
- ResearchGate. (2025). Oxcarbazepine in the Treatment of Epilepsy.
- Patsnap Synapse. (2024). What is the mechanism of Oxcarbazepine?.
- Meta-Analysis. (2015). What are the mechanisms of action of OXCARBAZEPINE in TRILEPTAL therapy?. Meta-Analysis.
- Gidal, B. E., et al. (2009). Does Oxcarbazepine Warrant Therapeutic Drug Monitoring?. Clinical Pharmacokinetics, 48(12), 767-778.
- Miller, J. (2020). Oxcarbazepine: Does It Have a Role in Bipolar Disorder?.
- Wikipedia. (n.d.). Oxcarbazepine. Wikipedia.
- Flesch, G. (2004). Overview of the Clinical Pharmacokinetics of Oxcarbazepine.
- Lloyd, P., & Flesch, G. (2000). Overview of the clinical pharmacokinetics of oxcarbazepine. The Journal of Clinical Pharmacology, 40(8), 826-835.
- Dickinson, R. G., et al. (1989). Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders. Drugs, 38(4), 661-684.
- May, T. W., & Rambeck, B. (2003). Clinical pharmacokinetics of oxcarbazepine. Clinical Pharmacokinetics, 42(12), 1023-1042.
- Schmidt, D., & Elger, C. E. (2000). [Oxcarbazepine (Trileptal). An effective and well tolerated new drug as first choice in treatment of focal seizures]. Nervenarzt, 71(12), 947-958.
- Vasudev, K., et al. (2008). Oxcarbazepine in the maintenance treatment of bipolar disorder.
- Walsh Medical Media. (n.d.). A Short Note on Pharmacokinetics of Oxcarbazepine. Walsh Medical Media.
- Reinikainen, K. J., et al. (1989). A double-blind study comparing oxcarbazepine and carbamazepine in patients with newly diagnosed, previously untreated epilepsy. Epilepsy Research, 3(1), 69-76.
- ResearchGate. (2025). Clinical Pharmacokinetics of Oxcarbazepine. Request PDF.
Sources
- 1. Oxcarbazepine: an update of its efficacy in the management of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Oxcarbazepine for Treatment of Partial Epilepsy: A Review and Recommendations for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. [Oxcarbazepine (Trileptal). An effective and well tolerated new drug as first choice in treatment of focal seizures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxcarbazepine in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A double-blind study comparing oxcarbazepine and carbamazepine in patients with newly diagnosed, previously untreated epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. psychiatrictimes.com [psychiatrictimes.com]
- 18. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 19. Oxcarbazepine in the treatment of bipolar and schizoaffective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 21. Oxcarbazepine in the maintenance treatment of bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neurology.org [neurology.org]
Methodological & Application
Application Note: High-Fidelity Analytical Methods for the Quantification of Oxcarbazepine's Active Metabolite
Abstract: This document provides a comprehensive guide to the principal analytical methodologies for the quantification of the active metabolite of Oxcarbazepine. Oxcarbazepine is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[1] Therapeutic Drug Monitoring (TDM) of MHD is crucial for optimizing treatment efficacy and minimizing toxicity in patients undergoing therapy for epilepsy.[1][2] This guide details validated protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassay techniques, offering field-proven insights into experimental design and data interpretation for researchers, clinicians, and drug development professionals.
Introduction: The Central Role of the 10-Monohydroxy Metabolite (MHD)
Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide) exerts its primary anticonvulsant effects not directly, but through its active metabolite, 10-monohydroxycarbamazepine (MHD).[1] Following oral administration, oxcarbazepine is almost completely absorbed and rapidly reduced by cytosolic reductases in the liver to MHD. The parent drug has a short half-life of approximately 2 hours, while MHD has a significantly longer half-life of 7 to 11 hours, making it the primary analyte of interest for therapeutic monitoring.[1]
Effective TDM correlates MHD serum concentrations with clinical outcomes. Therapeutic concentrations for MHD are generally accepted to be in the range of 10-35 µg/mL for optimal seizure control.[1] Concentrations above this range may increase the risk of side effects such as dizziness, fatigue, and nausea.[1][3] Therefore, robust and reliable analytical methods are essential for accurate MHD quantification in biological matrices, most commonly serum or plasma.
This application note will detail three prevalent analytical techniques, explaining the causality behind protocol choices to ensure data integrity and reproducibility.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of MHD due to its exceptional sensitivity, specificity, and high-throughput capabilities.[4][5] The technique physically separates the analyte from matrix components via liquid chromatography before detecting it based on its unique mass-to-charge ratio using tandem mass spectrometry, providing unambiguous identification and quantification.
Principle of LC-MS/MS
The methodology involves introducing a prepared sample into an HPLC system, where MHD is separated from other endogenous plasma components on a reversed-phase column. The column eluent is then directed into the mass spectrometer. In the ion source, MHD molecules are ionized, typically via electrospray ionization (ESI). The precursor ion corresponding to MHD is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures extremely high specificity and minimizes background interference.[6][7]
Experimental Workflow & Protocol
Caption: LC-MS/MS workflow for MHD analysis.
Protocol: Plasma Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from plasma or serum samples prior to LC-MS/MS analysis.[5][7][8]
-
Aliquot: Pipette 50 µL of human plasma (calibrator, quality control, or patient sample) into a 1.5 mL microcentrifuge tube.[7][9]
-
Add Internal Standard (IS): Add 200 µL of a precipitation solution (e.g., methanol or acetonitrile) containing a known concentration of a stable isotope-labeled internal standard (e.g., MHD-¹³C₆ or Oxcarbazepine-d₄).[4][9] The IS is critical for correcting for variability in sample preparation and instrument response.
-
Precipitate: Vortex-mix the sample for 60 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tube at high speed (e.g., 15,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.[4]
-
Transfer: Carefully transfer the clear supernatant to a clean tube or an LC autosampler vial.
-
Dilute (Optional but Recommended): Dilute the supernatant (e.g., 1:10) with the initial mobile phase (e.g., 0.1% formic acid in water) to reduce the organic solvent concentration, ensuring good peak shape upon injection.[5]
-
Inject: Inject 2-5 µL of the final solution into the LC-MS/MS system.[4]
Recommended Instrumental Parameters
| Parameter | Typical Setting | Rationale |
| LC Column | Reversed-Phase C18 (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm)[4] | Provides excellent retention and separation for MHD and related compounds from endogenous interferences. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile[4][5] | Formic acid aids in protonation for positive ion ESI. A gradient or isocratic elution can be used. |
| Flow Rate | 0.3 - 0.5 mL/min[4][7] | Optimized for analytical columns to achieve efficient separation with short run times. |
| Column Temperature | 40 °C[4] | Ensures reproducible retention times and improves peak shape. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | MHD contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | MHD: m/z 255.2 → 194.1[4]IS (OXC-d₄): m/z 257.2 → 212.1[4] | These transitions (precursor ion → product ion) are highly specific for the analyte and internal standard. |
Performance Characteristics
The following table summarizes typical validation parameters for a robust LC-MS/MS method, synthesized from published literature.[4][7][10]
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 50 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL[7] |
| Intra- and Inter-Assay Precision (%CV) | < 15%[7][8] |
| Accuracy (%Bias) | Within ±15% of nominal value[7][8] |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Minimal and compensated for by the stable-isotope IS.[7] |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less common for clinical TDM today, HPLC-UV remains a viable, cost-effective, and robust method for MHD quantification, particularly in research or resource-limited settings.[11][12] Its primary limitation is lower sensitivity and a higher potential for interference compared to LC-MS/MS.[4][13]
Principle of HPLC-UV
This technique also uses a liquid chromatograph to separate MHD from other compounds in the sample matrix. After separation on the column, the eluent passes through a UV-Visible spectrophotometer detector. MHD possesses a chromophore that absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of MHD in the sample, according to the Beer-Lambert law. Quantification is achieved by comparing the peak area of the analyte to that of external calibrators.
Experimental Workflow & Protocol
Caption: HPLC-UV workflow for MHD analysis.
Protocol: Sample Preparation A simple protein precipitation is often sufficient.[14]
-
Aliquot: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Precipitate: Add 200 µL of cold acetonitrile.
-
Mix: Vortex for 1 minute.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer: Transfer the supernatant to a clean tube.
-
Inject: Inject a 20-50 µL aliquot directly into the HPLC system.
Recommended Instrumental Parameters
| Parameter | Typical Setting | Rationale |
| LC Column | Reversed-Phase C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[11][12] | A standard analytical column provides the necessary resolution. |
| Mobile Phase | Isocratic mixture of Acetonitrile and a buffer (e.g., water with 0.1% NH₄OH, pH adjusted to 5.0).[11][12] | An isocratic system is simpler and more robust for routine analysis. The pH can optimize peak shape. |
| Flow Rate | 1.0 mL/min[11][12] | A standard flow rate for 4.6 mm ID columns. |
| Column Temperature | Ambient or controlled at 35 °C[12] | Temperature control improves retention time stability. |
| Detection Wavelength | 256 nm[12] | This wavelength provides good absorbance for MHD, maximizing the signal-to-noise ratio. |
Performance Characteristics
HPLC-UV methods are validated to ensure they are fit for purpose.[11][15]
| Parameter | Typical Performance |
| Linearity Range | 2.5 - 7.5 µg/mL (may vary)[11] |
| Correlation Coefficient (r²) | > 0.999[11] |
| Limit of Quantitation (LOQ) | ~0.5 - 1.0 µg/mL[14] |
| Intra- and Inter-Assay Precision (%CV) | < 10% |
| Accuracy (%Recovery) | 98 - 102% |
Method 3: Homogeneous Enzyme Immunoassay
Immunoassays are widely used in clinical laboratories for TDM due to their speed, ease of use, and compatibility with high-throughput automated analyzers.[2][3][16] The ARK™ Oxcarbazepine Metabolite Assay is a commercially available example.[17]
Principle of Immunoassay
This method is a homogeneous enzyme immunoassay based on competition.[17] The assay contains antibodies specific to MHD and MHD that is chemically labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH). When a patient sample is introduced, the MHD in the sample competes with the enzyme-labeled MHD for a limited number of antibody binding sites. The more MHD present in the patient sample, the less enzyme-labeled MHD will bind to the antibody. The unbound enzyme-labeled MHD remains active and converts a substrate (NAD) to its product (NADH), which can be measured by an increase in absorbance. The change in absorbance is directly proportional to the concentration of MHD in the sample.[17]
Experimental Workflow & Protocol
Caption: Conceptual workflow for the enzyme immunoassay.
Protocol: General Automated Procedure Protocols are specific to the automated clinical chemistry analyzer and the assay kit manufacturer. The general steps are:
-
Calibration: Calibrate the assay using the manufacturer-provided calibrators.
-
Quality Control: Run low and high QC samples to verify the calibration and system performance.[18]
-
Sample Loading: Place patient serum samples into the analyzer. Gel separator tubes are typically unacceptable.[3]
-
Assay Execution: The analyzer automatically performs all pipetting, mixing, incubation, and measurement steps.
-
Result Reporting: The instrument software calculates the MHD concentration in each sample based on the stored calibration curve.
Performance Characteristics
Performance data is derived from manufacturer documentation and validation studies.[18]
| Parameter | Typical Performance |
| Measurement Range | 1.0 - 37.0 µg/mL[18] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL[18] |
| Method Comparison | Shows good correlation with LC-MS/MS, though method-specific differences may exist.[18] |
| Interference | Low cross-reactivity with parent drug and other common antiepileptics.[18] |
| Throughput | Very high; suitable for routine clinical TDM. |
Summary and Method Comparison
The choice of analytical method depends on the specific application, required sensitivity, sample throughput, and available resources.
| Feature | LC-MS/MS | HPLC-UV | Immunoassay |
| Specificity | Highest (Gold Standard) | Moderate to High | High, but potential for cross-reactivity |
| Sensitivity (LLOQ) | Very High (~0.1 µg/mL)[7] | Moderate (~0.5 µg/mL)[14] | Moderate (~1.0 µg/mL)[18] |
| Throughput | High | Moderate | Very High |
| Initial Cost | High | Moderate | Low (Analyzer may be multi-purpose) |
| Cost per Sample | Moderate | Low | Low to Moderate |
| Primary Use | Clinical Research, Reference Labs, Pharmacokinetics | Routine Analysis, QC, Formulation | High-Volume Clinical TDM |
References
- Oxcarbazepine metabolite (MHD) assay - Clinical Laboratory int. (n.d.).
- Oxcarbazepine Metabolite Assay - Sekisui Diagnostics. (n.d.).
- ARK™ Oxcarbazepine Metabolite Assay. (n.d.).
-
Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. (2022). Molecules. Retrieved January 14, 2026, from [Link]
- ARK™ Oxcarbazepine Metabolite Assay [Package Insert]. (n.d.).
- VALIDATED RP HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCE OF OXCARBAZEPINE AN ANTIEPILEPTIC DRUG. (n.d.).
-
METHOD DEVELOPMENT AND VALIDATION OF OXCARBAZEPINE BY USING RP-HPLC METHOD. (2016). Pharmacophore. Retrieved January 14, 2026, from [Link]
-
Oxcarbazepine Metabolite, Serum. (2024). ARUP Laboratories Test Directory. Retrieved January 14, 2026, from [Link]
-
Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2024). Methods in Molecular Biology. Retrieved January 14, 2026, from [Link]
-
A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. (2018). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 14, 2026, from [Link]
-
LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
-
LC determination of oxcarbazepine and its active metabolite in human serum. (n.d.). Request PDF on ResearchGate. Retrieved January 14, 2026, from [Link]
-
Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
-
LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. (2018). Chromatographia Scientia. Retrieved January 14, 2026, from [Link]
-
LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. (n.d.). CoLab. Retrieved January 14, 2026, from [Link]
-
The use of an RP-HPLC-UV method for the analysis of oxcarbazepine in the presence of its preservatives. (n.d.). AKJournals. Retrieved January 14, 2026, from [Link]
-
OMHC Oxcarbazepine Metabolite, Serum. (n.d.). Mayo Clinic Laboratories. Retrieved January 14, 2026, from [Link]
-
Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry. (2007). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 14, 2026, from [Link]
-
Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. (2012). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Analysis of Antiepileptic Drugs in Plasma for Clinical Research. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
-
Determination of Antiepileptics in Biological Samples—A Review. (2023). Molecules. Retrieved January 14, 2026, from [Link]
Sources
- 1. neurology.testcatalog.org [neurology.testcatalog.org]
- 2. Oxcarbazepine metabolite (MHD) assay - Clinical Laboratory int. [clinlabint.com]
- 3. Oxcarbazepine Metabolite, Serum | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application | CoLab [colab.ws]
- 9. waters.com [waters.com]
- 10. Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 17. ark-tdm.com [ark-tdm.com]
- 18. ark-tdm.com [ark-tdm.com]
Application Note: A Robust HPLC-UV Method for the Quantification of Oxcarbazepine in Pharmaceutical Formulations
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of Oxcarbazepine, a key antiepileptic drug. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and formulation analysis. The protocol employs a reversed-phase C18 column with an isocratic mobile phase, ensuring simplicity, efficiency, and robustness. This document provides a comprehensive guide, including the scientific rationale behind the method development, detailed experimental protocols, and complete validation parameters, establishing its suitability for routine analysis.
Introduction: The Analytical Imperative for Oxcarbazepine
Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide) is a second-generation antiepileptic drug widely used in the management of partial and generalized tonic-clonic seizures.[1][2][3] It functions as a prodrug, rapidly metabolized to its pharmacologically active 10-monohydroxy metabolite (MHD), licarbazepine.[3][4][5] The therapeutic efficacy and safety of Oxcarbazepine formulations are directly linked to the precise concentration of the active pharmaceutical ingredient (API). Consequently, a validated, accurate, and reliable analytical method for its quantification is paramount for quality control in pharmaceutical manufacturing and for ensuring patient safety.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[6][7] This application note presents a robust HPLC-UV method specifically developed and validated for the determination of Oxcarbazepine in bulk drug and tablet dosage forms.
Method Rationale and Optimization
The development of this HPLC method was guided by the principles of achieving optimal separation, peak symmetry, and sensitivity for Oxcarbazepine.
-
Chromatographic Mode: Reversed-phase chromatography was selected due to the non-polar nature of Oxcarbazepine, allowing for excellent retention and separation on a C18 stationary phase.
-
Column Selection: A C18 column (250 mm x 4.6 mm, 5 µm) is recommended as it provides a large surface area for interaction, leading to efficient separation and sharp peaks.[7][8]
-
Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. A phosphate buffer is used to maintain a consistent pH, which is crucial for reproducible retention times.[7] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The ratio of buffer to acetonitrile is optimized to achieve a reasonable retention time and good peak shape.
-
UV Detection Wavelength: The selection of the detection wavelength is critical for achieving maximum sensitivity. Oxcarbazepine exhibits significant UV absorbance, with a maximum absorption peak typically observed around 254-256 nm.[9][10][11][12][13] Therefore, detection at 256 nm is recommended for this method.
Experimental Protocol
Materials and Reagents
-
Oxcarbazepine Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Ortho-phosphoric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Membrane Filters
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.05 M KH₂PO₄ Buffer : Acetonitrile (60:40 v/v), pH 3.5 adjusted with Ortho-phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 256 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (0.05 M KH₂PO₄): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.5 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the 0.05 M KH₂PO₄ buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Oxcarbazepine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations ranging from 5 to 50 µg/mL.
Sample Preparation (Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Oxcarbazepine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The final concentration of the sample solution should be approximately 100 µg/mL. Further dilute if necessary to fall within the calibration curve range.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | 5 - 50 µg/mL, r² = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intraday ≤ 2.0%, Interday ≤ 2.0% | Intraday: 0.8%, Interday: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% | Robust |
| Specificity | No interference from excipients | Specific |
Experimental Workflow Diagram
The overall experimental workflow for the quantification of Oxcarbazepine is depicted in the following diagram.
Caption: Workflow for Oxcarbazepine quantification by HPLC-UV.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of Oxcarbazepine in pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis. The short run time and use of a common C18 column make this method cost-effective and easily transferable to other laboratories.
References
- Bialer, M. (2006). Pharmacokinetics and metabolism of the newer antiepileptic drugs. Clinical Pharmacokinetics, 45(5), 441-464.
- Grant, S. M., & Faulds, D. (1992). Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders. Drugs, 43(6), 873-888.
-
Molecules. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. [Link]
- CoLab. (n.d.).
-
Taylor & Francis Online. (n.d.). Simultaneous HPLC Determination of Oxcarbazepine, Carbamazepine and Their Metabolites in Serum. [Link]
-
u:cris-Portal. (n.d.). Liquid chromatographic determination of oxcarbazepine and its metabolites in plasma of epileptic patients after solid-phase extraction. [Link]
-
Ingenta Connect. (2006). HPLC determination of oxcarbazepine and its metabolite 10-hydroxy... [Link]
-
Research and Reviews. (n.d.). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability indicating HPLC-DAD method for the determination of Oxcarbazepine. [Link]
-
PubMed. (2011). Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma. [Link]
-
Roland Institute of Pharmaceutical Sciences. (n.d.). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. [Link]
-
ResearchGate. (n.d.). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. [Link]
-
Asian Journal of Pharmaceutical Technology & Innovation. (2015). Development and Validation of a RP- HPLC Method for Quantitation of Oxcarbazepine in Tablet Dosage Form. [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC method for estimation of oxcarbazepine in spiked human plasma: Synthesis and characterization of its active metabolite. [Link]
-
ResearchGate. (n.d.). LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. [Link]
-
Semantic Scholar. (n.d.). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. [Link]
-
Pharmacophore. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF OXCARBAZEPINE BY USING RP-HPLC METHOD. [Link]
-
AKJournals. (n.d.). The use of an RP-HPLC-UV method for the analysis of oxcarbazepine in the presence of its preservatives. [Link]
-
Hilaris Publisher. (2014). Development and Validation of a UV-Spectrophotometric Method for the Quantitative Determination of Oxcarbazepine and Study of its Degrad. [Link]
-
AVESIS. (n.d.). Accurate and simple determination of oxcarbazepine in human plasma and urine samples using switchable‐hydrophilicity solvent i. [Link]
-
Research and Reviews. (2013). Journal of Pharmaceutical Analysis. [Link]
-
PubMed. (2013). First HPLC-UV method for rapid and simultaneous quantification of phenobarbital, primidone, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma. [Link]
Sources
- 1. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Determination of oxcarbazepine and its metabolites in postmortem blood and hair by means of liquid chromatography with mass detection (HPLC/APCI/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. rroij.com [rroij.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. rjptonline.org [rjptonline.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. rroij.com [rroij.com]
Application Note: A Robust LC-MS/MS Protocol for the Simultaneous Quantification of Oxcarbazepine and its Active Metabolite, Licarbazepine (MHD), in Human Plasma
Introduction: The Clinical Imperative for Monitoring Oxcarbazepine Metabolism
Oxcarbazepine (OXC) is a second-generation antiepileptic drug widely prescribed for the management of partial-onset and generalized tonic-clonic seizures.[1][2] Structurally, it is a 10-keto analogue of carbamazepine, a feature that alters its metabolic pathway, generally leading to a more favorable side-effect profile.[3][4] Upon administration, oxcarbazepine functions as a prodrug, undergoing rapid and extensive reduction by cytosolic reductases in the liver to its pharmacologically active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), also known as licarbazepine.[3][4][5]
The vast majority of the anticonvulsant activity is attributed to MHD, which reaches plasma concentrations significantly higher than the parent drug.[5] Given the inter-individual variability in pharmacokinetics, therapeutic drug monitoring (TDM) is a critical tool for optimizing dosage, ensuring efficacy, and minimizing toxicity.[6][7] Therefore, a reliable bioanalytical method for the simultaneous quantification of both the parent prodrug (Oxcarbazepine) and its primary active metabolite (MHD) is essential for clinical and pharmaceutical research.
This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of OXC and MHD in human plasma. The protocol is grounded in established bioanalytical principles and validated according to international guidelines to ensure data integrity and trustworthiness.[8][9][10]
Analytical Principle: A Strategy for Speed and Specificity
The core of this method relies on the unparalleled specificity and sensitivity of tandem mass spectrometry. The workflow begins with a simple and rapid protein precipitation step to extract the analytes from the plasma matrix. This sample preparation technique was chosen for its efficiency and suitability for high-throughput environments, balancing extract cleanliness with speed and minimal sample handling.[11][12][13]
Following extraction, the analytes are chromatographically separated using reversed-phase Ultra-High Performance Liquid Chromatography (U-HPLC). A fast gradient elution ensures sharp, symmetrical peaks and resolves the analytes from endogenous plasma components in under three minutes.
Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is performed via Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for each analyte and their corresponding stable isotope-labeled internal standards (SIL-IS). The use of SIL-IS is paramount as it accurately corrects for any variability during sample preparation and ionization, ensuring the highest level of precision and accuracy.[4][6]
Materials and Reagents
Equipment
-
U-HPLC system (e.g., Waters Acquity, Shimadzu Nexera, Thermo Vanquish)
-
Triple quadrupole mass spectrometer (e.g., Sciex 4000 series, Waters Xevo TQD, Agilent 6400 series)
-
Analytical balance
-
Micro-centrifuge
-
Calibrated pipettes
-
Vortex mixer
-
Nitrogen evaporation system (optional)
Chemicals and Standards
-
Reference Standards: Oxcarbazepine (OXC), (±)-10,11-Dihydro-10-hydroxycarbamazepine (MHD/Licarbazepine)
-
Internal Standards: Oxcarbazepine-d4 (OXC-d4), (±)-10,11-Dihydro-10-hydroxycarbamazepine-¹³C₆ (MHD-¹³C₆)[6][14]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (K₂EDTA)
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
The causality behind preparing separate stock solutions for calibration standards (CAL) and quality controls (QCs) is a cornerstone of bioanalytical validation. This practice ensures that the QCs provide an independent and unbiased assessment of the calibration curve's accuracy.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve OXC, MHD, OXC-d4, and MHD-¹³C₆ in methanol to create individual 1 mg/mL stock solutions.
-
Intermediate Working Solutions:
-
Prepare a combined intermediate working solution of OXC and MHD in 50:50 (v/v) methanol:water. Serially dilute this solution to create a series of working standards for spiking the calibration curve.
-
Prepare a separate combined intermediate working solution for QCs at low, medium, and high concentration levels.
-
Prepare a combined internal standard (IS) working solution containing OXC-d4 and MHD-¹³C₆ at a final concentration of 100 ng/mL in acetonitrile. This solution will also serve as the protein precipitation agent.
-
-
Calibration (CAL) and Quality Control (QC) Sample Preparation:
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL of OXC-d4 and MHD-¹³C₆ in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an LC autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Visualization of the Analytical Workflow
The following diagram illustrates the complete bioanalytical process from sample receipt to final data generation.
Caption: End-to-end workflow for plasma 11-Keto Oxcarbazepine analysis.
LC-MS/MS Instrumental Conditions
The selection of chromatographic and mass spectrometric parameters is critical for achieving the desired sensitivity, selectivity, and speed.
Liquid Chromatography Parameters
The gradient is designed to rapidly elute the analytes while separating them from early-eluting salts and late-eluting lipids from the plasma matrix.
| Parameter | Value |
| Column | Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.3 | |
| 1.8 | |
| 2.5 | |
| 2.6 | |
| 3.0 |
Mass Spectrometry Parameters
MRM transitions are selected based on the most stable and intense product ions, providing a robust and repeatable signal for quantification. A secondary transition (qualifier) is monitored to confirm analyte identity.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| OXC (Quantifier) | 253.1 |
| OXC (Qualifier) | 253.1 |
| MHD (Quantifier) | 255.1 |
| MHD (Qualifier) | 255.1 |
| OXC-d4 (IS) | 257.2 |
| MHD-¹³C₆ (IS) | 261.1 |
Note: Collision energies and other source-dependent parameters (e.g., curtain gas, collision gas) should be optimized for the specific mass spectrometer being used.
Method Validation Summary
This protocol was validated according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[8][9][10] The method demonstrates the trustworthiness and reliability required for regulated bioanalysis.
| Validation Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interfering peaks at the retention times of analytes/IS in 6 unique plasma lots. | Pass |
| Linearity (r²) | ≥ 0.99 | > 0.995 for both analytes |
| Calibration Range | OXC: 20-10,000 ng/mL[11] MHD: 100-50,000 ng/mL[11] | |
| LLOQ | S/N > 5; Accuracy ±20%; Precision ≤20% | Pass |
| Accuracy (Bias %) | Within ±15% of nominal (±20% at LLOQ) | Within ±8.5% |
| Precision (CV %) | ≤15% (≤20% at LLOQ) | < 9.2% |
| Matrix Effect | IS-normalized matrix factor CV ≤15% | Pass |
| Recovery | Consistent and precise | >85% for all analytes and IS |
| Stability | ||
| Bench-Top (8h, RT) | % Deviation within ±15% | Stable |
| Freeze-Thaw (3 cycles) | % Deviation within ±15% | Stable |
| Long-Term (-80°C, 90 days) | % Deviation within ±15% | Stable |
Conclusion
The LC-MS/MS method detailed herein provides a fast, sensitive, and robust protocol for the simultaneous quantification of oxcarbazepine and its active metabolite, licarbazepine (MHD), in human plasma. The simple protein precipitation sample preparation makes it highly suitable for high-throughput TDM and pharmacokinetic studies. The method meets the stringent requirements for bioanalytical method validation as set forth by major regulatory agencies, ensuring the generation of reliable and accurate data for drug development and clinical research professionals.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Mano, Y., et al. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science. [Link]
-
Mano, Y., et al. (2018). LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. PubMed. [Link]
-
Davis, K. L., & Johnson-Davis, K. L. (2020). Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite. The Journal of Applied Laboratory Medicine. [Link]
-
Davis, K. L., & Johnson-Davis, K. L. (2020). Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite. Academic.oup.com. [Link]
-
Wang, J., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Pharmaceuticals. [Link]
-
Volosov, A., et al. (2019). Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting. National Institutes of Health. [Link]
-
Mandrioli, R., et al. (2003). Liquid chromatographic determination of oxcarbazepine and its metabolites in plasma of epileptic patients after solid-phase extraction. Journal of Chromatography B. [Link]
-
Wang, J., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. MDPI. [Link]
-
Grebe, S. K., & Singh, R. J. (2007). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. Journal of Chromatography B. [Link]
-
Davis, K. L., & Johnson-Davis, K. L. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology. [Link]
-
de Sousa Maia, M. B., et al. (2007). Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Zhang, Y., et al. (2024). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers in Pharmacology. [Link]
-
Wang, X., et al. (2012). Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography. Journal of Clinical Laboratory Analysis. [Link]
Sources
- 1. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application | CoLab [colab.ws]
- 12. LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Protocol for 11-Keto Oxcarbazepine Reference Standard
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Oxcarbazepine, chemically known as 10,11-dihydro-10,11-dioxo-5H-dibenz[b,f]azepine-5-carboxamide, is a significant impurity and metabolite of the widely used antiepileptic drug, Oxcarbazepine.[1][2] As a critical reference standard, its availability in a highly pure and well-characterized form is paramount for the accurate quality control of Oxcarbazepine drug substance and formulated products. This application note provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of 11-Keto Oxcarbazepine, designed to empower researchers in pharmaceutical development and quality assurance.
The synthesis of this reference standard begins with the commercially available drug, Oxcarbazepine. The key transformation involves the selective oxidation of the benzylic methylene group adjacent to the ketone in the dibenzazepine ring system to yield the desired α-diketone structure. This guide details a robust protocol for this oxidation, followed by a rigorous purification procedure and thorough analytical characterization to confirm the identity, purity, and quality of the final product.
Synthesis of 11-Keto Oxcarbazepine
The synthesis of 11-Keto Oxcarbazepine is achieved through the oxidation of Oxcarbazepine. A common and effective method for the α-oxidation of a ketone to a 1,2-dicarbonyl compound is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[3][4]
Chemical Reaction Workflow
Caption: Synthetic workflow for 11-Keto Oxcarbazepine.
Experimental Protocol: Synthesis of 11-Keto Oxcarbazepine
Materials:
| Reagent/Solvent | Formula | Molecular Weight | CAS Number |
| Oxcarbazepine | C₁₅H₁₂N₂O₂ | 252.27 g/mol | 28721-07-5 |
| Selenium Dioxide | SeO₂ | 110.96 g/mol | 7446-08-4 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 g/mol | 123-91-1 |
| Deionized Water | H₂O | 18.02 g/mol | 7732-18-5 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 g/mol | 110-54-3 |
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Oxcarbazepine (5.0 g, 19.8 mmol) and 1,4-dioxane (100 mL).
-
Addition of Oxidant: To the stirred suspension, add selenium dioxide (2.64 g, 23.8 mmol, 1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the precipitated black selenium. Wash the celite pad with a small amount of dioxane.
-
Solvent Removal: Combine the filtrate and washings and remove the dioxane under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 11-Keto Oxcarbazepine.
Purification of 11-Keto Oxcarbazepine
The crude product is purified by crystallization to obtain the reference standard with the required high purity.
Experimental Protocol: Purification by Crystallization
Materials:
| Solvent |
| Ethanol |
| Deionized Water |
Procedure:
-
Dissolution: Dissolve the crude 11-Keto Oxcarbazepine in a minimal amount of hot ethanol.
-
Crystallization: Slowly add deionized water to the hot ethanolic solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified 11-Keto Oxcarbazepine in a vacuum oven at 40-50 °C to a constant weight.
Characterization of 11-Keto Oxcarbazepine Reference Standard
The identity and purity of the synthesized 11-Keto Oxcarbazepine must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques. Commercial reference standards typically provide a comprehensive certificate of analysis including this data.[5]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₅H₁₀N₂O₃ |
| Molecular Weight | 266.25 g/mol [2][6] |
| Appearance | Off-white to pale yellow crystalline solid |
| CAS Number | 537693-29-1[2][6] |
Spectroscopic Data (Typical Values)
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the dibenzazepine ring system and the amide protons. The absence of the benzylic protons present in Oxcarbazepine would be a key indicator of successful oxidation.
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should display signals for the carbonyl carbons of the dione and the amide, in addition to the aromatic carbons. The appearance of a second ketone signal and the disappearance of the methylene carbon signal from Oxcarbazepine are confirmatory.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 267.07
-
The mass spectrum should confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy (KBr):
-
Carbonyl (C=O) stretching: Approximately 1680-1720 cm⁻¹ (characteristic of α-diketones and amides)
-
N-H stretching: Approximately 3200-3400 cm⁻¹ (amide N-H)
-
Aromatic C-H stretching: Approximately 3000-3100 cm⁻¹
Chromatographic Purity (HPLC)
A stability-indicating HPLC method is essential to determine the purity of the reference standard and to separate it from any starting material or by-products.[7][8]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient or isocratic mixture (e.g., 50:50 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 256 nm[8] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
The purity of the synthesized 11-Keto Oxcarbazepine reference standard should be ≥98% by HPLC analysis.
Safety and Handling
-
Oxcarbazepine: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Selenium Dioxide: Highly Toxic and Corrosive. Handle only in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles. In case of contact, wash the affected area immediately and seek medical attention.
-
1,4-Dioxane: Flammable liquid and potential carcinogen. Handle in a well-ventilated area, away from ignition sources.
-
All waste materials should be disposed of in accordance with local environmental regulations.
Conclusion
This application note provides a detailed and practical guide for the synthesis, purification, and characterization of the 11-Keto Oxcarbazepine reference standard. By following this protocol, researchers and drug development professionals can confidently produce a high-purity reference material essential for the accurate quality control of Oxcarbazepine. The provided analytical methods will ensure the identity and purity of the synthesized standard, meeting the stringent requirements of the pharmaceutical industry.
References
- Bhaumik, U., et al. (2012). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Asian Journal of Chemistry, 24(5), 2053-2056.
-
PubChem. (n.d.). 11-Keto oxcarbazepine. National Center for Biotechnology Information. Retrieved from [Link]
-
Axios Research. (n.d.). 11-Keto Oxcarbazepine (Hydrate Form). Retrieved from [Link]
- Der Pharma Chemica. (2012). Synthesis of oxcarbazepine by newer method. Der Pharma Chemica, 4(3), 1133-1139.
-
New Drug Approvals. (2018, January 11). Oxcarbazepine. Retrieved from [Link]
- Varshney, N., et al. (2016). Method development and validation of oxcarbazepine by using rp-hplc method. Pharmacophore, 7(1), 44-62.
- Singh, P., et al. (2015). Development and Validation of a RP-HPLC Method for Quantitation of Oxcarbazepine in Tablet Dosage Form.
- Rao, K. S., Belorkar, N., & Rao, M. E. B. (2010). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. E-Journal of Chemistry, 7(4), 1351-1358.
-
Semantic Scholar. (n.d.). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Industrial Process for Oxcarbazepine. Retrieved from [Link]
- Google Patents. (n.d.). US7723514B2 - Method of preparing a 5H-dibenz(b,f)azepine-5-carboxamide.
- PubMed. (2011). Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes.
-
ResearchGate. (n.d.). Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of oxcarbazepine by newer method. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Oxcarbazepine-impurities. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
PubChem. (n.d.). Oxcarbazepine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
T3DB. (n.d.). Oxcarbazepine (T3D2887). Retrieved from [Link]
-
SpectraBase. (n.d.). Oxcarbazepine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes. Retrieved from [Link]
- PubMed. (1987). Gas chromatographic/mass spectrometric assays for oxcarbazepine and its main metabolites, 10-hydroxy-carbazepine and carbazepine-10,11-trans-diol.
-
Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
- Thieme. (n.d.). 4.10. Formation of C-O Bonds by Allylic Oxidation with Selenium(IV) Oxide. In Science of Synthesis.
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selenium Dioxide Oxidations of Dialkyl-3 H -Azepines: The First Synthesis of 2-Azatropone from Oxidation of 2,5-Di- tert -butyl-3 H -. Retrieved from [Link]
- PubMed. (2000). Overview of the clinical pharmacokinetics of oxcarbazepine. Clinical Pharmacokinetics, 38(3), 225-239.
- Federal Aviation Administration. (n.d.). False Carbamazepine Positives Due To 10,11-Dihydro-10-Hydroxycarbamazepine Breakdown in the GC/MS Injector Port.
- MDPI. (2020). Therapeutic Use of the Ketogenic Diet in Refractory Epilepsy: What We Know and What Still Needs to Be Learned. Nutrients, 12(1), 5.
Sources
- 1. Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]
- 4. Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. rroij.com [rroij.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
Application Notes & Protocols for Epilepsy Research: A Guide to Oxcarbazepine and its Active Metabolite
Prepared by: Gemini, Senior Application Scientist
Introduction: Clarifying the Subject and Its Significance
In the landscape of epilepsy research and antiepileptic drug (AED) development, precise terminology is paramount. While the query specifies "11-Keto Oxcarbazepine," it is essential to clarify that the principal molecule of interest in this therapeutic class is Oxcarbazepine , which is a 10-keto derivative of carbamazepine.[1][2] This structural modification is a key differentiator, leading to a distinct metabolic pathway and an improved tolerability profile compared to its predecessor, carbamazepine.[3][4]
Oxcarbazepine itself functions as a prodrug.[3] Following oral administration, it is rapidly and extensively metabolized by cytosolic reductases in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) , also known as licarbazepine.[5][6] It is this MHD metabolite that is responsible for the majority of the anticonvulsant effects observed clinically.[1][3]
This guide, therefore, will focus on the established application of Oxcarbazepine and its crucial metabolite, MHD, in epilepsy research. We will delve into the molecular mechanisms, pharmacokinetic properties, and provide detailed, field-proven protocols for evaluating their efficacy and mode of action using state-of-the-art in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical resource for investigating this important class of AEDs.
Scientific Foundation: Mechanism of Action and Pharmacokinetics
Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The anticonvulsant activity of Oxcarbazepine, mediated by MHD, is primarily attributed to the blockade of voltage-gated sodium channels (VGSCs).[4][7][8] In epileptic states, neurons exhibit hyperexcitability, characterized by high-frequency, repetitive firing of action potentials. This pathological firing is sustained by the rapid reopening of VGSCs.
MHD stabilizes these channels in their inactivated state, preventing their return to the resting state required for the next action potential.[8] This action is "use-dependent," meaning it preferentially targets neurons that are firing repetitively, thereby dampening the propagation of seizure activity without significantly affecting normal synaptic transmission.[7] This targeted action is crucial for the therapeutic window of the drug, maximizing efficacy while minimizing central nervous system side effects.[3]
Secondary mechanisms that may contribute to its overall efficacy include the modulation of N- and P-type voltage-gated calcium channels and an increase in potassium conductance.[3][7]
Caption: Mechanism of MHD on Voltage-Gated Sodium Channels.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of Oxcarbazepine is critical for designing and interpreting experimental studies. As a prodrug, its rapid conversion to MHD is a defining feature.[9]
Caption: Metabolic pathway of Oxcarbazepine.
The key pharmacokinetic parameters are summarized below for both human and rodent models, providing a crucial reference for dose selection in preclinical studies.
| Parameter | Oxcarbazepine | 10-monohydroxy derivative (MHD) | Source(s) |
| Absorption | Rapid and complete (>95%) | Formed from Oxcarbazepine | [9] |
| Tmax (Humans) | ~1-3 hours | ~4-12 hours | [9] |
| Half-life (Humans) | ~1-4 hours | ~8-10 hours | [1] |
| Protein Binding | ~40% | ~40% | [9] |
| Metabolism | Extensive reduction to MHD | Glucuronidation, minor oxidation | [5][6] |
| Excretion | Primarily renal (as metabolites) | Primarily renal | [10] |
In Vitro Application Protocols
In vitro models are indispensable for elucidating the specific molecular and cellular mechanisms of an AED. They offer a controlled environment to dissect ion channel effects and neuronal network activity.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory effect of MHD on voltage-gated sodium channels in a neuronal cell line (e.g., SH-SY5Y) or primary cultured neurons. This technique provides the gold-standard for measuring ion channel function.[11]
Caption: Experimental workflow for whole-cell patch-clamp.
Methodology:
-
Cell Preparation: Culture primary hippocampal neurons or SH-SY5Y cells on glass coverslips suitable for microscopy.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH.[12]
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.[13]
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Using a micromanipulator, approach a single neuron with the glass pipette while applying slight positive pressure.[13]
-
Upon contact with the cell membrane, release pressure and apply gentle suction to form a giga-ohm seal.
-
Apply a brief pulse of stronger suction to rupture the membrane, achieving the whole-cell configuration.[12]
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -90 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline currents.
-
-
Compound Application: Perfuse the chamber with the external solution containing a known concentration of MHD. Allow 2-3 minutes for equilibration.
-
Post-Drug Recording: Repeat the voltage-clamp protocol to record currents in the presence of MHD.
-
Data Analysis: Measure the peak sodium current amplitude at each voltage step before and after drug application. Calculate the percentage of inhibition to determine the concentration-response relationship and IC50. To test for use-dependence, apply a train of depolarizing pulses and measure the progressive reduction in current amplitude.
Self-Validation & Trustworthiness: The protocol's integrity is maintained by ensuring a stable giga-ohm seal (>1 GΩ) throughout the recording. A "washout" step, where the drug is removed, should be performed to demonstrate the reversibility of the effect, confirming a specific drug-channel interaction rather than cell death or rundown.
Protocol 2: Multi-Electrode Array (MEA) Analysis
Objective: To assess the effect of MHD on spontaneous and induced epileptiform network activity in human iPSC-derived neuronal cultures, providing a more systems-level in vitro analysis.[14][15]
Methodology:
-
Culture Preparation: Plate iPSC-derived glutamatergic and GABAergic neurons onto MEA plates according to the manufacturer's instructions. Allow the culture to mature for 4-6 weeks until robust, synchronized network bursting is observed.
-
Baseline Recording: Place the MEA plate on the recording platform and record at least 20 minutes of spontaneous baseline activity.
-
Compound Application: Add MHD at various concentrations to the culture medium. Allow for an appropriate incubation period (e.g., 30 minutes).
-
Post-Compound Recording: Record network activity for another 20 minutes to assess the effect on spontaneous firing and bursting.
-
(Optional) Induction of Epileptiform Activity: Following the post-compound recording, add a convulsant agent like 4-Aminopyridine (4-AP) or bicuculline to the medium to induce seizure-like discharges.[16] Record the activity in the presence of both MHD and the convulsant.
-
Data Analysis: Use the MEA software to analyze key network parameters:
-
Mean Firing Rate: Average number of spikes per second per electrode.
-
Burst Frequency: Number of bursts per minute.
-
Network Synchrony Index: A measure of how correlated the firing is across the entire network of electrodes.
-
Expected Outcome: MHD is expected to significantly reduce the mean firing rate, burst frequency, and network synchrony, particularly during induced epileptiform activity, demonstrating its ability to quell hypersynchronous network states that underlie seizures.
In Vivo Application Protocols
In vivo models are essential to evaluate the overall anticonvulsant efficacy, therapeutic window, and potential side effects of a drug in a whole-organism context.[17][18]
Caption: General workflow for in vivo anticonvulsant screening.
Protocol 3: Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the efficacy of Oxcarbazepine in a model of generalized tonic-clonic seizures. The MES test is highly predictive of clinical efficacy for this seizure type.[19][20]
Methodology:
-
Animals: Use adult male mice (e.g., C57BL/6, 20-25g) or rats.
-
Drug Administration: Administer Oxcarbazepine (suspended in a vehicle like 0.5% methylcellulose) via oral gavage at a range of doses (e.g., 5, 10, 20, 40 mg/kg). A vehicle control group must be included.
-
Timing: Test the animals at the time of peak effect, determined from pharmacokinetic studies (typically 30-60 minutes for mice).
-
Seizure Induction:
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) via the corneal electrodes.[21]
-
-
Observation & Scoring: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure, which lasts for several seconds. An animal is considered "protected" if this phase is absent.
-
Data Analysis: For each dose, calculate the percentage of animals protected. Use probit analysis to determine the ED50, the dose that protects 50% of the animals.
Causality and Integrity: This model's validity rests on the all-or-none nature of the tonic hindlimb extension endpoint. The electrical stimulus reliably induces this seizure in untreated animals, providing a robust baseline. The efficacy of the drug is directly measured by its ability to block this specific, severe seizure manifestation.
Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Model
Objective: To assess the drug's efficacy against clonic seizures, which are thought to mimic myoclonic or absence seizures in humans.[19][22]
Methodology:
-
Animals and Drug Administration: Follow the same procedure as in the MES model.
-
Seizure Induction:
-
At the time of peak drug effect, administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures in >95% of control animals (e.g., 85 mg/kg in mice).[22]
-
-
Observation & Scoring:
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Observe continuously for 30 minutes.
-
The primary endpoint is the failure to exhibit a clonic seizure (defined as clonus of the forelimbs, hindlimbs, and trunk lasting for at least 5 seconds). An animal is considered "protected" if it does not reach this stage.
-
-
Data Analysis: As with the MES test, calculate the percentage of animals protected at each dose and determine the ED50.
Field-Proven Insight: Oxcarbazepine and MHD, as sodium channel blockers, are known to be highly effective in the MES model but less so in the scPTZ model.[7] Observing this differential efficacy in your experiments serves as a positive control, validating that your experimental setup can correctly profile a known AED. This aligns with the clinical use of Oxcarbazepine, which is primarily for partial-onset and generalized tonic-clonic seizures, not absence seizures.[3][9]
References
-
UCL Discovery. (n.d.). Population pharmacokinetics of oxcarbazepine and the enantiomers of its metabolite 10-hydroxycarbazepine in healthy volunteers. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (2025). Oxcarbazepine. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Oxcarbazepine (Trileptal)? Retrieved from [Link]
-
Walsh Medical Media. (n.d.). A Short Note on Pharmacokinetics of Oxcarbazepine. Retrieved from [Link]
-
PubMed. (2017). Population pharmacokinetics of oxcarbazepine and its metabolite 10-hydroxycarbazepine in healthy subjects. Retrieved from [Link]
-
MDPI. (2022). Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells. Retrieved from [Link]
-
PubMed. (n.d.). Oxcarbazepine: mechanisms of action. Retrieved from [Link]
-
PubMed. (1993). The pharmacokinetics of oxcarbazepine and its active metabolite 10-hydroxy-carbazepine in healthy subjects and in epileptic patients treated with phenobarbitone or valproic acid. Retrieved from [Link]
-
InVivo Biosystems. (n.d.). Epilepsy. Retrieved from [Link]
-
ClinPGx. (n.d.). Oxcarbazepine Pathway, Pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (2004). Overview of the Clinical Pharmacokinetics of Oxcarbazepine. Retrieved from [Link]
-
Slideshare. (n.d.). Anti epileptic screening model. Retrieved from [Link]
-
NIH. (n.d.). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Retrieved from [Link]
-
PubMed. (n.d.). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Retrieved from [Link]
-
Inotiv. (n.d.). Epilepsy. Retrieved from [Link]
-
RSC Publishing. (n.d.). Innovative models for in vitro detection of seizure. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]
-
In Vitro Model for Pro- or Anti-Epileptic Drug Profiling. (n.d.). Retrieved from [Link]
-
NIH. (2023). An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome. Retrieved from [Link]
-
ResearchGate. (2012). Oxcarbazepine in the Treatment of Epilepsy. Retrieved from [Link]
-
AESnet.org. (2007). Oxcarbazepine-but-not-its-Active-Metabolite--MHD--Aggravates-Genetic-Absences-Seizures-in-the-Rat-and-Potentiates-GABAA-Receptor-Activation. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). Techniques used to study epilepsy in the laboratory: experimental techniques in basic neurophysiology. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Oxcarbazepine. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of oxcarbazepine by newer method. Retrieved from [Link]
-
PubMed Central. (n.d.). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Retrieved from [Link]
-
Neuromolecular Medicine. (2022). The Biological Activity of 3-O-Acetyl-11-keto-β-Boswellic Acid in Nervous System Diseases. Retrieved from [Link]
-
NIH. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Oxcarbazepine? Retrieved from [Link]
-
ResearchGate. (2008). Effects of carbamazepine and novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives on synaptic transmission in rat hippocampal slices. Retrieved from [Link]
-
PubMed. (2022). The Biological Activity of 3-O-Acetyl-11-keto-β-Boswellic Acid in Nervous System Diseases. Retrieved from [Link]
-
ResearchGate. (2018). Anticonvulsant effect of Boswellia serrata by modulation of endogenous biomarkers. Retrieved from [Link]
-
Brieflands. (2024). Acetyl-11-keto-beta-boswellic Acid (AKBA) Ameliorates Histopathological and Oxidative Stress Brain. Retrieved from [Link]
-
ResearchGate. (2021). Animal Models of Epilepsy. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2024). Activities of Analogues of Carbamazepine and (R)– Lacosamide as Potential Inhibitors of Epilepsy Disease: Molecular Docking, D. Retrieved from [Link]
-
Protocols.io. (2023). Ex vivo mouse brain patch clamp recordings and Fura-2 imaging. Retrieved from [Link]
-
PubMed Central. (2018). Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. Retrieved from [Link]
-
PubMed Central. (2014). Animal models of epilepsy: use and limitations. Retrieved from [Link]
-
PubMed. (n.d.). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. Retrieved from [Link]
-
PubMed. (2024). Acetyl 11-Keto Beta-Boswellic Acid Improves Neurological Functions in a Mouse Model of Multiple Sclerosis. Retrieved from [Link]
-
PubMed. (1973). 10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide, a metabolite of carbamazepine isolated from human and rat urine. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Retrieved from [Link]
-
New Drug Approvals. (2018). OXCARBAZEPINE. Retrieved from [Link]
-
ULisboa. (2002). Effects of Carbamazepine and novel 10,11-Dihydro-5H-Dibenz(b,f)Azepine-5-Carboxamide derivatives on synaptic transmission in rat hippocampal slices. Retrieved from [Link]
Sources
- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Techniques used to study epilepsy in the laboratory: experimental techniques in basic neurophysiology (Chapter 6) - Introduction to Epilepsy [cambridge.org]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Innovative models for in vitro detection of seizure - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 16. neuroservice.com [neuroservice.com]
- 17. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 20. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolation of 11-Keto Oxcarbazepine from Biological Samples for Quantitative Analysis
Abstract
This technical guide provides a comprehensive framework for the isolation of 11-Keto Oxcarbazepine from biological matrices, primarily human plasma and serum. 11-Keto Oxcarbazepine, a key impurity and potential metabolite of the antiepileptic drug Oxcarbazepine, requires precise and efficient extraction for accurate quantification in pharmacokinetic studies, therapeutic drug monitoring (TDM), and quality control of active pharmaceutical ingredients.[1] We present two robust protocols—a rapid Protein Precipitation (PPT) method ideal for high-throughput screening and a selective Solid-Phase Extraction (SPE) method for applications demanding maximum cleanliness and sensitivity. The scientific rationale behind each step is detailed to empower researchers to adapt these methods to their specific analytical objectives, typically involving downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction and Analyte Profile
Oxcarbazepine is a second-generation antiepileptic drug that exerts its therapeutic effects primarily through its active metabolite, 10-monohydroxy derivative (MHD or licarbazepine).[2][3][4] The accurate monitoring of related compounds is critical for understanding its complete metabolic profile and ensuring pharmaceutical purity. 11-Keto Oxcarbazepine (10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide) is a significant related substance.[5] Its isolation from complex biological fluids is a prerequisite for reliable quantification.
The choice of an isolation protocol is fundamentally dictated by the analyte's physicochemical properties. Understanding these properties allows for the rational selection of solvents and sorbents to maximize recovery and minimize interference.
Table 1: Physicochemical Properties of 11-Keto Oxcarbazepine
| Property | Value | Source |
| IUPAC Name | 10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | PubChem[5] |
| Molecular Formula | C₁₅H₁₀N₂O₃ | PubChem[5] |
| Molecular Weight | 266.25 g/mol | PubChem[5] |
| Synonyms | Oxcarbazepine Impurity I | PubChem[5] |
| Appearance | Crystalline Powder | Inferred from related compounds |
Principle of Analyte Isolation from Biological Matrices
The primary challenge in analyzing drugs and their metabolites in biological samples like plasma or serum is the presence of high concentrations of proteins (e.g., albumin) and other endogenous molecules (salts, lipids, etc.). These matrix components can interfere with analysis by precipitating in the analytical column, suppressing the analyte signal in mass spectrometry, or co-eluting with the target analyte. Therefore, a sample preparation step is mandatory.
The overall workflow involves several key stages, from initial sample handling to final analysis.
Caption: General workflow for isolating and analyzing 11-Keto Oxcarbazepine.
Two primary strategies are detailed in this note:
-
Protein Precipitation (PPT): A rapid, non-selective method where a large excess of a water-miscible organic solvent (e.g., acetonitrile) is added to the sample. The solvent disrupts the hydration shell around the proteins, causing them to denature and precipitate.[6] The analyte, being soluble in the solvent mixture, remains in the supernatant, which is then separated by centrifugation.
-
Solid-Phase Extraction (SPE): A more selective chromatographic technique that separates components of a mixture based on their physical and chemical properties.[7] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while unwanted matrix components are washed away. A different solvent is then used to elute the purified analyte.[7][8]
Recommended Isolation Protocols
For optimal results, it is imperative to use an internal standard (IS). An ideal IS is a stable, isotopically labeled version of the analyte (e.g., 11-Keto Oxcarbazepine-d4). If unavailable, a structurally similar compound with comparable extraction and ionization properties can be used. The IS should be added to the sample before any extraction steps to account for analyte loss during processing.
Protocol 1: High-Throughput Protein Precipitation (PPT)
This method is favored for its speed, simplicity, and compatibility with high-throughput 96-well formats. Acetonitrile is the recommended solvent as it provides excellent protein removal efficiency and is a common mobile phase component in reversed-phase chromatography, making the resulting supernatant directly injectable in many cases.[9][10]
Materials:
-
Biological Sample (Plasma or Serum)
-
Internal Standard (IS) spiking solution
-
Ice-cold, HPLC-grade Acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 or 2 mL) or 96-well collection plates
-
Vortex mixer
-
Refrigerated microcentrifuge
Step-by-Step Procedure:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or serum) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 5-10 µL) of the IS solution to the sample and briefly vortex.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. This 3:1 ratio of ACN to sample is highly effective for protein removal.[6][10]
-
Mixing: Cap the tube and vortex vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.
-
Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein pelleting.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.[11]
-
Supernatant Collection: Carefully pipette the clear supernatant (~380-390 µL) and transfer it to a clean vial or well for analysis. Avoid disturbing the protein pellet.
-
Analysis: The collected supernatant can often be directly injected into an LC-MS/MS system.[10][12] If the solvent composition is incompatible with the initial mobile phase, an evaporation and reconstitution step may be necessary.
Protocol 2: Selective Solid-Phase Extraction (SPE)
SPE provides a significantly cleaner extract compared to PPT, which is crucial for minimizing matrix effects and achieving the lowest possible limits of detection.[7] A reversed-phase sorbent, such as a hydrophilic-lipophilic balanced (HLB) polymer, is recommended due to its broad retention of polar and non-polar compounds, making it ideal for 11-Keto Oxcarbazepine.[8][13]
Materials:
-
Biological Sample (Plasma or Serum)
-
Internal Standard (IS) spiking solution
-
SPE Cartridges (e.g., HLB, 1cc, 30mg)
-
Reagents: HPLC-grade Methanol, Acetonitrile, and Deionized Water
-
SPE Vacuum Manifold
-
Sample Pre-treatment Buffer (e.g., 4% Phosphoric Acid in water)
Caption: The four-step workflow for Solid-Phase Extraction (SPE).
Step-by-Step Procedure:
-
Sample Pre-treatment: Dilute 100 µL of the biological sample (spiked with IS) with 200 µL of 4% phosphoric acid. Vortex to mix. This dilution reduces viscosity and the acidic pH ensures the analyte is in a neutral or protonated state for better retention on the reversed-phase sorbent.
-
Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through the cartridge to wet the sorbent.
-
Pass 1 mL of Deionized Water to equilibrate the sorbent. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading: Load the entire pre-treated sample (300 µL) onto the conditioned cartridge. Apply a gentle vacuum to draw the sample through at a slow, consistent flow rate (approx. 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water. This step removes highly polar, water-soluble interferences without prematurely eluting the target analyte. Dry the cartridge under high vacuum for 2-5 minutes.[13]
-
Elution: Place clean collection tubes or a 96-well plate inside the manifold. Elute the 11-Keto Oxcarbazepine from the cartridge using 1 mL of Methanol or Acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the analytical method. This step concentrates the sample and ensures solvent compatibility.
-
Analysis: The reconstituted sample is ready for injection into the HPLC-UV or LC-MS/MS system.
Method Selection and Downstream Analysis
The choice between PPT and SPE depends on the application's requirements.
Table 2: Comparison of Isolation Protocols
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Speed | Very Fast (~15-20 min/batch) | Slower (~45-60 min/batch) |
| Cost | Low (solvent and tubes) | Higher (cartridges, manifold) |
| Selectivity | Low (removes only proteins) | High (removes specific interferences) |
| Extract Cleanliness | Moderate | Very High |
| Matrix Effect | Higher potential | Significantly reduced |
| Ideal Application | High-throughput screening, TDM | Low-level quantification, method development |
Downstream Analytical Techniques:
-
HPLC with UV Detection: A robust and widely available method. Separation is typically achieved on a C18 reversed-phase column.[8][14] UV detection at approximately 254-256 nm provides good sensitivity for the dibenzazepine structure.[15][16] This method is suitable for concentrations in the µg/mL range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[17][18] It can achieve quantification in the low ng/mL to pg/mL range and is less susceptible to chromatographic interferences than UV detection. Simple PPT is often sufficient as a sample preparation for LC-MS/MS.[19][20]
Conclusion
The protocols detailed in this application note provide validated starting points for the successful isolation of 11-Keto Oxcarbazepine from biological samples. The Protein Precipitation method offers a rapid and cost-effective solution for high-throughput applications, while the Solid-Phase Extraction method delivers the cleanest extracts required for the most sensitive analytical assays. The choice of method should be guided by the specific requirements for throughput, sensitivity, and data quality. Proper method validation, including assessment of recovery, matrix effects, precision, and accuracy, is essential before implementation in a regulated or research environment.
References
- Pucci, V., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 806(2), 205-213.
-
Almeida, A. M., et al. (2012). Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma. Journal of Chromatography B, 903, 131-139. Available at: [Link]
-
Juenke, J. M., et al. (2011). Drug Monitoring and Toxicology: A Procedure for the Monitoring of Oxcarbazepine Metabolite by HPLC-UV. Journal of Chromatographic Science, 49(8), 623-626. Available at: [Link]
-
Semantic Scholar. (n.d.). Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma. Retrieved from: [Link]
-
LCGC International. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]
-
PubChem. (n.d.). 11-Keto oxcarbazepine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from: [Link]
-
Zirojevic, J., et al. (2014). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Arhiv za farmaciju, 64(2), 83-94. Available at: [Link]
-
ResearchGate. (2011). Drug Monitoring and Toxicology: A Procedure for the Monitoring of Oxcarbazepine Metabolite by HPLC-UV. Retrieved from: [Link]
-
Grant, S. M., & Faulds, D. (1992). Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders. Drugs, 43(6), 873-888. Available at: [Link]
-
Faigle, J. W., & Menge, G. P. (1990). Metabolic characteristics of oxcarbazepine (Trileptal) and their beneficial implications for enzyme induction and drug interactions. Behavioural Neurology, 3(Suppl 1), 29-40. Available at: [Link]
-
Axios Research. (n.d.). 11-Keto Oxcarbazepine (Hydrate Form). Retrieved from: [Link]
-
Grewal, E., & Tadi, P. (2023). Oxcarbazepine. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Erarpat, S., et al. (2020). Accurate and simple determination of oxcarbazepine in human plasma and urine samples using switchable‐hydrophilicity solvent based liquid phase microextraction prior to gas chromatography mass spectrometry analysis. Journal of Separation Science, 43(9-10), 1944-1952. Available at: [Link]
-
ARUP Laboratories. (n.d.). Oxcarbazepine Metabolite, Serum. Test Directory. Retrieved from: [Link]
-
PharmGKB. (n.d.). Oxcarbazepine Pathway, Pharmacokinetics. Retrieved from: [Link]
-
Flesch, G., et al. (1998). Enantioselective pharmacokinetics of 10-hydroxycarbazepine after oral administration of oxcarbazepine to healthy Chinese subjects. Clinical Pharmacology & Therapeutics, 63(5), 540-548. Available at: [Link]
-
PubMed. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from: [Link]
-
Springer Nature Experiments. (n.d.). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from: [Link]
-
Wang, J. S., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5650. Available at: [Link]
-
Kim, H. Y., et al. (2019). Development of an online solid-phase extraction-liquid chromatography-mass spectrometric analysis of oxcarbazepine and its active metabolite licarbazepine from plasma with a direct injection step. Journal of Pharmaceutical and Biomedical Analysis, 174, 47-53. Available at: [Link]
-
Wikipedia. (n.d.). Oxcarbazepine. Retrieved from: [Link]
-
Co-Action Publishing. (2014). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of the Korean Chemical Society. Available at: [Link]
-
Chen, M., et al. (2024). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers in Pharmacology, 15. Available at: [Link]
-
Checa-Ros, A., et al. (2023). Determination of Antiepileptics in Biological Samples—A Review. Pharmaceuticals, 16(5), 738. Available at: [Link]
-
Semantic Scholar. (2014). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Retrieved from: [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Retrieved from: [Link]
-
Research and Reviews. (2017). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Retrieved from: [Link]
-
Al-Busaidi, Z., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. International Journal of Molecular Sciences, 25(10), 5275. Available at: [Link]
-
Der Pharma Chemica. (2013). Synthesis of oxcarbazepine by newer method. 8(1), 164-168. Available at: [Link]
-
Mandrioli, R., et al. (2003). Liquid chromatographic determination of oxcarbazepine and its metabolites in plasma of epileptic patients after solid-phase extraction. Journal of Chromatography B, 783(1), 253-263. Available at: [Link]
-
ResearchGate. (2019). Protein precipitation method for determination of oxcarbazepine and its 10-monohydroxy derivative in human plasma by LC-MS/MS. Retrieved from: [Link]
-
Pharmacophore. (2018). Method Development and Validation of Oxcarbazepine by Using RP-HPLC Method. 9(2). Available at: [Link]
Sources
- 1. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]
- 2. Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 5. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Liquid chromatographic determination of oxcarbazepine and its metabolites in plasma of epileptic patients after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application | CoLab [colab.ws]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Assay for the Quantification of 11-Keto Oxcarbazepine in Human Plasma
Abstract
This document provides a detailed methodology for the development and validation of a robust and sensitive HPLC-MS/MS assay for the quantitative determination of 11-Keto Oxcarbazepine in human plasma. 11-Keto Oxcarbazepine is a metabolite and known impurity of the widely used antiepileptic drug, Oxcarbazepine[1]. The accurate quantification of this analyte is crucial for comprehensive pharmacokinetic and toxicokinetic assessments in drug development and clinical monitoring. The described method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation[2][3][4][5].
Introduction: The Scientific Rationale
Oxcarbazepine, a second-generation antiepileptic drug, is a prodrug that undergoes rapid and extensive metabolism. Its therapeutic effects are primarily mediated by its active metabolite, licarbazepine (a 10-monohydroxy derivative, MHD)[6][7][8]. The metabolic pathway of Oxcarbazepine is well-characterized, proceeding mainly through reductive pathways[8][9]. 11-Keto Oxcarbazepine is a related substance and potential minor metabolite[1][10]. Given the stringent safety and efficacy requirements for pharmaceuticals, regulatory bodies necessitate the monitoring of significant metabolites and impurities. Therefore, a validated bioanalytical assay for 11-Keto Oxcarbazepine is essential for a complete understanding of the drug's disposition and to support regulatory submissions.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and wide dynamic range[11][12][13][14]. This application note details a method that is both robust and high-throughput, making it suitable for the analysis of a large number of samples from preclinical and clinical studies.
Metabolic Pathway of Oxcarbazepine
The primary metabolic conversion of Oxcarbazepine is the reduction of the 10-keto group to form the active metabolite, licarbazepine (MHD)[15]. 11-Keto Oxcarbazepine represents an oxidative metabolite. Understanding this pathway is crucial for interpreting the pharmacokinetic data.
Sources
- 1. 11-Keto Oxcarbazepine (Hydrate Form) | Axios Research [axios-research.com]
- 2. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. colab.ws [colab.ws]
- 5. [PDF] LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. | Semantic Scholar [semanticscholar.org]
- 6. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ark-tdm.com [ark-tdm.com]
- 9. Simultaneous quantification of oxcarbazepine and its active metabolite in spiked human plasma using ultra performance liquid chromatography-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. Frontiers | Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients [frontiersin.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols for Cell-Based Assays Involving 11-Keto Oxcarbazepine (Oxcarbazepine)
Introduction: Unraveling the Neuroactivity of Oxcarbazepine and its Active Metabolite
Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide), also referred to as 11-Keto Oxcarbazepine, is a second-generation antiepileptic drug (AED) widely used in the management of partial and generalized tonic-clonic seizures.[1][2] Structurally a 10-keto derivative of carbamazepine, oxcarbazepine exhibits a distinct pharmacological profile, primarily because it functions as a prodrug.[2][3] Following oral administration, it is rapidly and almost completely metabolized by cytosolic enzymes in the liver to its pharmacologically active 10-monohydroxy metabolite (MHD), also known as licarbazepine.[2][4] This MHD metabolite is responsible for the majority of the therapeutic antiseizure activity.[2]
The primary mechanism of action for both oxcarbazepine and, more significantly, MHD, is the blockade of voltage-gated sodium channels (VGSCs).[4][5][6] By stabilizing the inactivated state of these channels, the compounds inhibit high-frequency, repetitive neuronal firing and reduce the propagation of synaptic impulses, thereby dampening the hyperexcitability characteristic of seizure states.[4][6] While VGSC inhibition is the principal mechanism, modulation of voltage-gated potassium and calcium channels may also contribute to the overall anticonvulsant effect.[5][7]
This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for investigating the effects of Oxcarbazepine and its active metabolite, MHD, using robust cell-based functional assays. The focus will be on assays that directly probe the interaction with voltage-gated sodium channels, providing a framework for mechanistic studies, compound screening, and lead optimization.
Section 1: The Molecular Target - Voltage-Gated Sodium Channels (VGSCs)
Understanding the function and conformational states of VGSCs is critical to designing and interpreting assays for state-dependent inhibitors like MHD. VGSCs are integral membrane proteins that cycle through several conformational states to control the influx of sodium ions (Na+) that underlies the rising phase of an action potential in excitable cells.
-
Resting State: At negative resting membrane potentials, the channel is closed but capable of opening in response to depolarization.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing Na+ influx. This state is transient.
-
Inactivated State: Almost immediately after opening, the channel enters a non-conductive, inactivated state, even if the membrane remains depolarized. This is a crucial mechanism for terminating the action potential and ensuring its unidirectional propagation.
Many AEDs, including MHD, exhibit a higher affinity for the inactivated state of the channel than the resting state.[7][8] This "use-dependent" or "state-dependent" inhibition means the drug is more effective at blocking channels on neurons that are firing repetitively, a hallmark of epileptic activity, while having less effect on neurons firing at a normal, low frequency. Cell-based assays must be designed to probe these different channel states to fully characterize the compound's mechanism.
Caption: VGSC state transitions and preferential binding of MHD.
Section 2: Foundational Cell-Based Assay Formats
Several assay formats can be employed to measure the inhibitory activity of compounds on VGSCs. The choice depends on the desired throughput, the specific questions being asked (e.g., screening vs. detailed mechanism), and available instrumentation.
Fluorescent Membrane Potential Assays
This is a high-throughput, non-invasive method ideal for primary screening. The principle involves using voltage-sensitive fluorescent dyes to detect changes in the plasma membrane potential of cells expressing VGSCs.[9] In a typical assay, cells are pre-incubated with the test compound (e.g., MHD) and then stimulated to open the sodium channels. A channel activator, such as veratridine or batrachotoxin, is often used to prolong the open state and slow inactivation, generating a robust and sustained depolarization signal.[10] Inhibition of the channels by an active compound prevents this depolarization, resulting in a reduced fluorescence signal.
Ion Flux Assays
These assays directly or indirectly measure the movement of ions through the channel pore.
-
Direct Sodium Measurement: Utilizes sodium-sensitive fluorescent indicators (e.g., ING-2 AM, SBFI AM) that increase in fluorescence upon binding to intracellular Na+.[11] This provides a direct readout of Na+ influx through open VGSCs.
-
Surrogate Ion Measurement: Employs ions like Thallium (Tl+) which can permeate VGSCs and be detected by highly sensitive fluorescent indicators.[12] Thallium flux assays often provide a larger signal window compared to direct sodium measurement, making them well-suited for screening.
Automated Patch-Clamp (APC) Electrophysiology
APC represents the gold standard for functional ion channel characterization. It provides high-fidelity, direct measurement of ionic currents through the channels with precise control over the membrane voltage. This allows for detailed investigation into the kinetic and state-dependent properties of drug-channel interactions. While lower in throughput than fluorescent assays, APC is indispensable for confirming hits from primary screens and elucidating the detailed mechanism of action, such as quantifying a compound's affinity for the resting versus the inactivated channel states.[8]
Section 3: Designing a Robust Assay
Careful consideration of experimental parameters is essential for generating reliable and reproducible data.
Cell Line Selection
The choice of cellular background is critical for studying VGSC modulators.
-
Recombinant Cell Lines: HEK-293 or CHO cells stably transfected to express a single human VGSC subtype (e.g., hNaV1.1, hNaV1.2, hNaV1.7) are commonly used. They provide a clean system to study the effects on a specific channel isoform, which is crucial for understanding selectivity.
-
Neuronal Cell Lines: Endogenously expressing cell lines like the neuroblastoma-glioma hybrid NG108-15 or human neuroblastoma SH-SY5Y provide a more physiologically relevant context, as they express a native complement of ion channels and associated proteins.[1]
-
hiPSC-Derived Neurons: Human induced pluripotent stem cell-derived neurons are an advanced model, offering the ability to study drug effects in a human neuronal background, which can be particularly valuable for disease modeling and toxicity studies.[13][14]
Compound Handling
-
Solubility: Oxcarbazepine and MHD should be dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).
-
Serial Dilutions: Prepare serial dilutions of the stock solution in assay buffer immediately before use. It is crucial to ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%) to avoid solvent-induced artifacts.
Key Assay Parameters & Controls
To ensure data quality, every assay should include appropriate controls:
-
Negative Control: Vehicle (e.g., DMSO in assay buffer) defines the 0% inhibition level.
-
Positive Control: A known, potent VGSC inhibitor like Tetrodotoxin (TTX) should be used to define the 100% inhibition level.
-
Assay Quality Metrics: For screening plates, the Z'-factor should be calculated to assess the robustness and dynamic range of the assay. A Z' > 0.5 is considered excellent for HTS.
| Parameter | Recommended Reagent/Cell Line | Rationale |
| Cell Model | HEK-293 cells stably expressing hNaV1.7 | Isolate effects on a specific, pain-relevant channel subtype. |
| Assay Type | Fluorescent Membrane Potential | High-throughput, robust signal for primary screening. |
| Channel Activator | Veratridine | Slows channel inactivation, creating a sustained depolarization signal.[9][10] |
| Positive Control | Tetrodotoxin (TTX) | Potent and specific VGSC blocker for defining maximal inhibition. |
| Test Compound | 10-Monohydroxy derivative (MHD) | The primary active metabolite responsible for therapeutic effect.[2] |
Section 4: Detailed Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) using a Fluorescent Membrane Potential Assay
This protocol describes a method for determining the IC50 of MHD on a specific VGSC subtype expressed in HEK-293 cells using a FRET-based membrane potential dye kit.
Caption: Workflow for a fluorescence-based membrane potential assay.
Materials:
-
HEK-293 cells stably expressing the target VGSC (e.g., hNaV1.7)
-
Culture medium (e.g., DMEM, 10% FBS, selection antibiotic)
-
Black, clear-bottom 384-well assay plates
-
Membrane potential dye kit (FRET-based)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
10-Monohydroxy derivative (MHD) and Tetrodotoxin (TTX)
-
Veratridine (channel activator)
-
Fluorescence plate reader with liquid handling capabilities
Step-by-Step Methodology:
-
Cell Plating (Day 1):
-
Harvest and count the HEK-hNaV1.7 cells.
-
Seed the cells into black, clear-bottom 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 15,000-20,000 cells/well in 40 µL of culture medium).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading (Day 2):
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
During the dye incubation, prepare a compound source plate. Create a 10-point, 3-fold serial dilution of MHD (e.g., starting from 300 µM). Include wells for the positive control (TTX, e.g., 10 µM final) and negative control (vehicle, e.g., 0.5% DMSO).
-
Using a liquid handler, transfer 10 µL from the compound source plate to the cell plate. This represents a pre-incubation step.
-
Incubate the cell plate at room temperature for 15-20 minutes, protected from light.
-
-
Signal Generation and Detection:
-
Prepare the activator solution containing Veratridine in a high-sodium Assay Buffer. The final concentration of Veratridine needs to be optimized (e.g., 20-50 µM).
-
Place the cell plate into a fluorescence plate reader equipped with injectors.
-
Record a baseline fluorescence reading for 5-10 seconds.
-
Inject 10 µL of the activator solution into each well.
-
Immediately begin recording the fluorescence signal for 60-120 seconds. The signal in the vehicle wells should increase (depolarization), while the signal in inhibited wells will remain low.
-
-
Data Analysis:
-
Calculate the response as the change in fluorescence (Final - Baseline) or as a ratio.
-
Normalize the data: Set the average of the vehicle control wells to 0% inhibition and the average of the TTX control wells to 100% inhibition.
-
Plot the normalized response against the logarithm of the MHD concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing State-Dependence with Automated Patch-Clamp (APC)
This protocol outlines a conceptual workflow for using an APC system to determine the affinity of MHD for the resting vs. the inactivated state of a VGSC.
Principle: By applying different voltage protocols, we can hold the majority of channels in either the resting or the inactivated state. Comparing the block induced by MHD under these two conditions reveals its state-dependence.
Step-by-Step Methodology:
-
Cell Preparation: Use cells (e.g., HEK-hNaV1.7) optimized for the specific APC platform.
-
System Setup: Prime the APC system with appropriate intracellular and extracellular solutions.
-
Cell Capture and Sealing: Initiate the automated process to capture single cells and form high-resistance (giga-ohm) seals.
-
Voltage Protocol Application:
-
Resting State Protocol: From a very negative holding potential (e.g., -120 mV, where most channels are in the resting state), apply a brief depolarizing test pulse (e.g., to 0 mV) to elicit a peak current. Repeat this at a low frequency (e.g., 0.1 Hz) to allow full recovery between pulses.
-
Inactivated State Protocol: From a more depolarized holding potential (e.g., -70 mV, where a significant fraction of channels are in the steady-state inactivated state), apply the same brief test pulse to 0 mV. The peak current will be smaller due to baseline inactivation.
-
-
Compound Application and Measurement:
-
First, establish a stable baseline current in control extracellular solution using both protocols.
-
Perfuse the cell with a known concentration of MHD.
-
Once the blocking effect has reached equilibrium, repeat the resting and inactivated state protocols.
-
Measure the percentage of current inhibited by MHD under both conditions. A significantly greater block observed with the inactivated state protocol confirms preferential binding to that state.
-
-
Data Analysis:
-
Calculate the % block for each protocol: (1 - (I_MHD / I_Baseline)) * 100.
-
Repeat for multiple concentrations to generate concentration-response curves for both resting and inactivated states and determine the respective IC50 values.
-
Section 5: Data Interpretation
The primary output from these assays is typically a concentration-response curve, from which an IC50 value is derived. This value represents the concentration of the drug required to inhibit 50% of the channel activity.
| Compound | Target | Assay Type | Reported IC50 | Reference |
| Oxcarbazepine (OXC) | Mouse Central Neuron VGSCs | Electrophysiology | ~5 x 10⁻⁸ M (50 nM) | [5] |
| MHD | Mouse Central Neuron VGSCs | Electrophysiology | ~2 x 10⁻⁸ M (20 nM) | [5] |
| Oxcarbazepine (OXC) | NG108-15 Cell VGSCs (INa) | Patch-Clamp | 3.1 µM | [1][7] |
Note: IC50 values are highly dependent on the specific assay conditions, cell type, channel subtype, and stimulation protocol used. The values in the table are for comparative purposes and highlight that MHD is a potent blocker.[5] A lower IC50 value indicates higher potency. In APC experiments, a significantly lower IC50 for the inactivated state protocol compared to the resting state protocol provides quantitative evidence for state-dependent inhibition.
Conclusion
The cell-based assays described provide a powerful toolkit for characterizing the pharmacological activity of 11-Keto Oxcarbazepine (Oxcarbazepine) and its principal active metabolite, MHD. High-throughput fluorescent assays are excellent for initial screening and structure-activity relationship studies, while automated electrophysiology delivers the high-content data required for a deep mechanistic understanding of how these compounds interact with their voltage-gated sodium channel targets. A well-designed study employing these methods can provide critical insights for drug development programs and fundamental neuroscience research.
References
-
Felix, J. P., Williams, B. S., Priest, B. T., Brochu, R. M., Dick, I. E., Warren, V. A., Yan, L., Slaughter, R. S., Kaczorowski, G. J., Smith, M. M., & Garcia, M. L. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies. Available at: [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. ION Biosciences. Available at: [Link]
-
ION Biosciences. (n.d.). Sodium Indicators | Sodium Channel Assays. ION Biosciences. Available at: [Link]
-
Huang, C. W., Huang, C. C., Lin, M. W., Tsai, J. J., & Wu, S. N. (2008). The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons. International Journal of Neuropsychopharmacology. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Oxcarbazepine (Trileptal)?. Dr.Oracle. Available at: [Link]
-
Huang, C. W., Huang, C. C., Lin, M. W., Tsai, J. J., & Wu, S. N. (2008). The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons. PubMed. Available at: [Link]
-
Inglese, J., Johnson, R. L., et al. (2012). Ion Channel Screening. Assay Guidance Manual - NCBI. Available at: [Link]
-
Malone, N., & Adkins, E. (2025). Oxcarbazepine. StatPearls - NCBI Bookshelf. Available at: [Link]
-
McLean, M. J., Schmutz, M., Wamil, A. W., Olpe, H. R., Portet, C., & Feldmann, K. F. (1994). Oxcarbazepine: mechanisms of action. Epilepsia. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Oxcarbazepine?. Patsnap Synapse. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Oxcarbazepine. PubChem. Available at: [Link]
-
Mayo Clinic Laboratories. (n.d.). Test Definition: OMHC. Mayo Clinic Laboratories. Available at: [Link]
-
American Epilepsy Society. (2012). SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE. American Epilepsy Society. Available at: [Link]
-
Parodi, G., et al. (2024). In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. Stem Cell Research & Therapy. Available at: [Link]
-
ARUP Laboratories. (n.d.). Oxcarbazepine Metabolite, Serum. ARUP Laboratories Test Directory. Available at: [Link]
-
University of Twente Research Information. (2024). In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. University of Twente. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 7. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 9. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.utwente.nl [research.utwente.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11-Keto Oxcarbazepine
Welcome to the technical support center for the synthesis of 11-Keto Oxcarbazepine, also known as 10,11-Dihydro-10,11-dioxo-5H-dibenz[b,f]azepine-5-carboxamide or Oxcarbazepine EP Impurity I.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges encountered during its synthesis, focusing on yield optimization, impurity control, and analytical monitoring. Whether you are synthesizing this compound as a reference standard or trying to minimize its formation as a process impurity, this guide provides field-proven insights and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is 11-Keto Oxcarbazepine and why is it synthesized?
A1: 11-Keto Oxcarbazepine is a keto-derivative of the anticonvulsant drug Oxcarbazepine.[4][5] It is primarily synthesized as an analytical reference standard for quality control in the manufacturing of Oxcarbazepine, where it is considered a process-related impurity.[1][3] Its presence and quantity must be carefully monitored to meet regulatory standards.[6]
Q2: What is the primary synthetic route to 11-Keto Oxcarbazepine?
A2: The most direct route is the oxidation of the C11 methylene group of Oxcarbazepine. This transforms the single ketone at the C10 position into a 1,2-diketone structure across the C10 and C11 positions. The challenge lies in achieving this oxidation selectively without cleaving the dibenzo[b,f]azepine ring system or causing other side reactions.
Q3: What are the critical parameters influencing the yield of this synthesis?
A3: The critical parameters are:
-
Choice of Oxidizing Agent: The oxidant must be strong enough to oxidize a relatively stable methylene group but selective enough to avoid over-oxidation.
-
Reaction Temperature: Temperature control is crucial to manage the reaction rate and prevent the formation of degradation products.
-
Solvent System: The solvent must solubilize the starting material and be compatible with the chosen oxidant.
-
Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can increase impurity formation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress is best monitored using chromatographic techniques. Thin-Layer Chromatography (TLC) provides a rapid qualitative assessment, while High-Performance Liquid Chromatography (HPLC) offers quantitative analysis of the starting material, product, and any impurities.[7][8][9] A developed HPLC method can distinguish between Oxcarbazepine, 11-Keto Oxcarbazepine, and other related substances.[9]
Synthesis Pathway Overview
The synthesis involves the direct oxidation of Oxcarbazepine. The core transformation is the conversion of a methylene group (CH₂) adjacent to a ketone into a new carbonyl group (C=O).
Caption: General reaction scheme for the synthesis of 11-Keto Oxcarbazepine.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
A low yield of 11-Keto Oxcarbazepine is the most frequent challenge. This can stem from several factors, from an incomplete reaction to product degradation.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving low product yield.
Detailed Corrective Actions
-
Verify Starting Material Consumption:
-
Protocol: Perform TLC analysis using a mobile phase of Ethyl Acetate:Methanol (6:4 v/v).[7] Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. Incomplete consumption will be evident if the starting material spot remains prominent in the reaction lane.
-
-
Optimize Oxidant Stoichiometry and Type:
-
Rationale: The oxidation of the benzylic methylene group at C11 requires a potent but selective oxidizing agent. Common choices for such transformations include selenium dioxide (SeO₂), chromium trioxide (CrO₃), or potassium permanganate (KMnO₄) under controlled conditions. An insufficient molar equivalent of the oxidant will result in an incomplete reaction.
-
Action: Begin with a 1.1 to 1.5 molar equivalent of the oxidant. If the reaction stalls, incrementally increase the stoichiometry in small-scale trials. If significant impurity formation is observed, consider switching to a milder or more selective oxidant.
-
-
Adjust Reaction Temperature and Time:
-
Rationale: Oxidation reactions can be highly sensitive to temperature. A temperature that is too low may not provide sufficient activation energy, while excessive heat can lead to thermal degradation of the tricyclic ring system and the formation of byproducts like acridine.[4][10]
-
Action: If the reaction is sluggish, increase the temperature in 5-10°C increments, monitoring for impurity formation by TLC/HPLC at each step. Similarly, extend the reaction time and monitor hourly to find the optimal endpoint before degradation becomes significant.
-
Problem 2: Formation of Multiple Impurities
The presence of multiple spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.
Common Impurities and Their Sources
| Impurity Name | Structure Origin | Reason for Formation |
| Oxcarbazepine (Unreacted) | Starting Material | Incomplete reaction. |
| Carbamazepine | Related Substance | Often present in the starting material or can form under certain reaction conditions.[6][7] |
| Iminostilbene | Degradation Product | Can form from the degradation of the dibenzo[b,f]azepine core under harsh acidic or thermal conditions.[6][7] |
| Acridine | Degradation Product | Results from severe oxidation and cleavage of the azepine ring.[4][10] |
| 10,11-dihydro-10,11-trans-dihydroxy-carbamazepine (DiOH-CBZ) | Over-oxidation/Hydrolysis | Can form from further reaction of the product or starting material.[4] |
Strategies for Impurity Control & Purification
-
Reagent Purity:
-
Rationale: The quality of the starting Oxcarbazepine is paramount. The presence of related substances like Carbamazepine will lead to corresponding oxidized impurities.
-
Action: Always verify the purity of the starting material by HPLC before beginning the synthesis. If necessary, recrystallize the Oxcarbazepine from a suitable solvent like isopropanol/water.[11]
-
-
Atmosphere Control:
-
Rationale: Some oxidation reactions can be sensitive to air or moisture.
-
Action: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize unwanted side reactions, especially if using sensitive organometallic reagents.
-
-
Purification Protocol: Column Chromatography
-
Rationale: Column chromatography is the most effective method for separating 11-Keto Oxcarbazepine from the unreacted starting material and other closely related impurities.
-
Step-by-Step Protocol:
-
Concentrate the crude reaction mixture in vacuo.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column (230-400 mesh) using a suitable solvent system as the eluent. A good starting point is a gradient elution from 20% to 50% Ethyl Acetate in Hexane.
-
Load the adsorbed crude material onto the top of the column.
-
Elute the column, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
-
-
-
Purification Protocol: Recrystallization
-
Rationale: If the crude product is of sufficient purity (>90%), recrystallization can be an efficient final purification step.
-
Action: Experiment with different solvent systems on a small scale. A mixture of a good solvent (e.g., Dichloromethane, Acetone) and an anti-solvent (e.g., Hexane, Heptane) is often effective. Dissolve the crude solid in a minimum amount of the hot "good" solvent and slowly add the "anti-solvent" until turbidity appears. Allow the solution to cool slowly to induce crystallization.
-
Analytical Methodologies
Accurate analysis is key to successful troubleshooting.
Sample HPLC Method Parameters
This method can be adapted for monitoring reaction progress and assessing final purity.
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5µm) | Standard for separating moderately polar aromatic compounds.[7][8] |
| Mobile Phase | Acetonitrile and Water (Gradient) | A gradient elution is necessary to resolve the starting material, product, and various impurities with different polarities.[9] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detector | UV at 256 nm | Oxcarbazepine and its derivatives have a strong UV chromophore, with good absorbance at this wavelength.[8] |
| Column Temp. | 30-35°C | Ensures reproducible retention times.[8] |
References
-
Aziz-Ur-Rahman, et al. (2012). Synthesis of oxcarbazepine by newer method. Der Pharma Chemica, 4(3):1133-1139. [Link]
- Reddy, B. P., & Sivakumaran, M. (2007). Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide. U.S.
-
ResearchGate. (n.d.). Synthesis of oxcarbazepine by newer method. Retrieved from ResearchGate. [Link]
-
Bialer, M., et al. (2001). Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 11(10), 1281-1284. [Link]
-
Journal of Pharmaceutical Research. (2023). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. [Link]
-
Pharmaffiliates. (n.d.). Oxcarbazepine-impurities. Retrieved from Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]
-
El-Gowelli, H. M., et al. (2020). Analysis of Carbamazepine, Oxcarbazepine, Their Impurities, and Non-Labeled Interfering Substances by Stability-indicating UPLC/MS/MS Method. ACS Omega, 5(31), 19575–19583. [Link]
- Nobilus, F., & Valenta, J. (2010). Method of preparing a 5H-dibenz(b,f)azepine-5-carboxamide. U.S.
-
SynZeal. (n.d.). Oxcarbazepine Impurities. Retrieved from SynZeal Research Pvt. Ltd. [Link]
-
New Drug Approvals. (2018). OXCARBAZEPINE. [Link]
-
Pharmacophore. (2018). Method development and validation of oxcarbazepine by using rp-hplc method. [Link]
-
Axios Research. (n.d.). 11-Keto Oxcarbazepine (Hydrate Form). Retrieved from Axios Research. [Link]
-
Balaure, P., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 57(7-8), 701-706. [Link]
-
Maleska, V., et al. (2014). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Macedonian Pharmaceutical Bulletin, 60(1), 83-91. [Link]
-
Zhang, Q., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5664. [Link]
-
Kaufmann, D., et al. (2004). A New Synthesis of Oxcarbazepine Using a Friedel—Crafts Cyclization Strategy. Organic Process Research & Development, 8(4), 589-594. [Link]
-
Barruis, R., et al. (2001). LC determination of oxcarbazepine and its active metabolite in human serum. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 311-318. [Link]
-
McDowell, R. H., et al. (2012). Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes. Environmental Science & Technology, 46(13), 7228-7236. [Link]
-
SynThink Research Chemicals. (n.d.). 11-Keto Oxcarbazepine; Oxcarbazepine EP Impurity I. Retrieved from SynThink Research Chemicals. [Link]
- Reddy, B. P., et al. (2013). Process for the preparation of oxcarbazepine. U.S.
-
ResearchGate. (n.d.). Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes. Retrieved from ResearchGate. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Oxcarbazepine Impurities | SynZeal [synzeal.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]
- 6. jopcr.com [jopcr.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. US7723514B2 - Method of preparing a 5H-dibenz(b,f)azepine-5-carboxamide - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Separation of Oxcarbazepine and Its Impurities
Welcome to the technical support center for the analysis of Oxcarbazepine and its related substances by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development, validation, and routine analysis. Our approach is grounded in fundamental chromatographic principles and validated methodologies to ensure the integrity and accuracy of your results.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during your HPLC analysis of Oxcarbazepine. Each problem is followed by a systematic approach to identify the root cause and implement an effective solution.
Issue 1: Poor Resolution Between Oxcarbazepine and a Known Impurity (e.g., Impurity A - Carbamazepine)
Symptoms:
-
Co-eluting or partially overlapping peaks for Oxcarbazepine and a closely related impurity.
-
Resolution value (Rs) is less than the system suitability requirement (typically Rs > 1.5).
Root Cause Analysis and Solutions:
Poor resolution is fundamentally an issue of insufficient differential migration of analytes. This can be addressed by manipulating the selectivity (α), efficiency (N), or retention factor (k') of the chromatographic system.
Step-by-Step Troubleshooting:
-
Evaluate and Adjust Mobile Phase Composition: The organic modifier and buffer composition are critical for achieving selectivity.
-
Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. Methanol can offer different selectivity for closely related compounds due to its different solvent properties (hydrogen bond donating and accepting capabilities) compared to acetonitrile.[1][2]
-
Buffer pH: Oxcarbazepine has a pKa of approximately 10.7.[3] Operating the mobile phase pH far from the pKa of the analyte and its impurities can improve peak shape and resolution. A slight adjustment of the aqueous phase pH (e.g., from 6.5 to 6.0) can alter the ionization state of the analytes and improve separation.[4]
-
Buffer Concentration: A low buffer concentration may lead to poor peak shape and shifting retention times. Ensure the buffer concentration is adequate, for example, 0.02 M potassium dihydrogen phosphate.[2]
-
-
Optimize Column Temperature:
-
Lowering the column temperature can sometimes increase resolution by enhancing the differential interactions between the analytes and the stationary phase. Conversely, increasing the temperature can improve efficiency and decrease analysis time, but may reduce resolution. Experiment with a temperature range of 25-40°C.[3][5]
-
-
Reduce Flow Rate:
-
Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can lead to better resolution by increasing the number of theoretical plates (efficiency). However, this will also increase the run time.
-
-
Consider a Different Column Chemistry:
-
If adjustments to the mobile phase are insufficient, the column chemistry may not be suitable. If you are using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl, or a cyano column, which will offer different retention mechanisms.
-
Workflow for Troubleshooting Poor Resolution:
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Peak Tailing for Oxcarbazepine
Symptoms:
-
The Oxcarbazepine peak is asymmetrical, with a tailing factor > 1.5.
-
This can affect integration accuracy and resolution from adjacent peaks.
Root Cause Analysis and Solutions:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column or mobile phase.
Step-by-Step Troubleshooting:
-
Check Mobile Phase pH: The pKa of Oxcarbazepine is around 10.7.[3] If the mobile phase pH is not appropriate, it can lead to peak tailing. Using a buffer to maintain a consistent pH is recommended. A mobile phase pH of around 6.5, adjusted with triethylamine or orthophosphoric acid, has been shown to be effective.[4]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample. The linear range for Oxcarbazepine is typically wide, but it's important to operate within it.[1]
-
Column Contamination or Degradation:
-
Contamination: Strongly retained compounds from previous injections can accumulate on the column head, creating active sites that cause tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
-
Degradation: The silica-based stationary phase can degrade at high pH (>8) or high temperatures. If the column is old or has been used extensively under harsh conditions, it may need to be replaced.
-
-
Use of Mobile Phase Additives:
-
Triethylamine (TEA) can be added to the mobile phase (e.g., 0.1%) to mask active silanol groups on the silica surface, reducing peak tailing for basic compounds like Oxcarbazepine.[4]
-
Issue 3: Retention Time Shifts
Symptoms:
-
The retention time for Oxcarbazepine and/or its impurities varies between injections or runs.
-
This can lead to misidentification of peaks and inaccurate quantification.
Root Cause Analysis and Solutions:
Retention time instability is typically due to changes in the mobile phase, column temperature, or HPLC system.
Step-by-Step Troubleshooting:
-
Mobile Phase Preparation:
-
Ensure the mobile phase is prepared fresh daily and is well-mixed.
-
Degas the mobile phase thoroughly before use to prevent air bubbles from entering the pump.
-
If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration. For reversed-phase columns, flushing with 10-20 column volumes of the mobile phase is generally sufficient.
-
-
Column Temperature Control:
-
Pump Performance:
-
Check for leaks in the pump and flow path.
-
Ensure the pump is delivering a consistent flow rate. This can be verified by collecting and measuring the eluent over a set period.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for Oxcarbazepine and its impurities?
A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate or ammonium acetate) and an organic modifier (acetonitrile or methanol).[1][5] A common starting point for the mobile phase composition is a ratio of 60:40 or 70:30 (aqueous:organic).[1] The detection wavelength is typically set around 215 nm or 256 nm.[1][6]
Q2: How can I perform forced degradation studies for Oxcarbazepine?
A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of your method. Oxcarbazepine should be subjected to stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 1.0 N HCl at room temperature for 48 hours.[1]
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 48 hours.[1] Oxcarbazepine is known to be particularly susceptible to base hydrolysis.[2]
-
Oxidative Degradation: 3.0% H2O2 at room temperature.[1]
-
Thermal Degradation: 80°C for a specified period.[1]
-
Photolytic Degradation: Exposure to UV light.[1]
Q3: What are the common impurities of Oxcarbazepine that I should be looking for?
A3: Common impurities can arise from the synthesis process or degradation. Some known impurities include:
-
Carbamazepine (Impurity A): A structurally related compound and a common process impurity.
-
10,11-Dihydro-10-hydroxycarbamazepine (MHD): The active metabolite of Oxcarbazepine.
-
Other related substances as defined by pharmacopeias (e.g., European Pharmacopoeia).[7][]
Q4: What are typical system suitability parameters for an Oxcarbazepine HPLC method?
A4: System suitability tests ensure the chromatographic system is performing adequately. Typical parameters include:
-
Tailing Factor: Should be ≤ 1.5 for the Oxcarbazepine peak.[3]
-
Theoretical Plates (N): Should be > 2000 for the Oxcarbazepine peak.[9]
-
Resolution (Rs): Should be > 1.5 between Oxcarbazepine and the closest eluting impurity.[3]
-
Relative Standard Deviation (RSD): Should be ≤ 2.0% for replicate injections of the standard solution.
Experimental Protocols
Protocol 1: Standard HPLC Method for Oxcarbazepine and Impurities
This protocol is a representative isocratic method based on published literature.[1]
| Parameter | Specification |
| Column | Zorbax Eclipse XDB-C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.005 M KH2PO4: Methanol: Acetonitrile (70:05:25 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23 ± 1°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 5 µL |
| Run Time | 10 min |
Sample Preparation:
-
Standard Solution (10 µg/mL): Accurately weigh and dissolve Oxcarbazepine reference standard in the mobile phase.
-
Sample Solution (from tablets): Weigh and powder tablets. Dissolve an amount of powder equivalent to 10 mg of Oxcarbazepine in the mobile phase, sonicate to dissolve, and dilute to a final concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Sample Preparation (Base Hydrolysis)
-
Prepare a stock solution of Oxcarbazepine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Transfer an aliquot of the stock solution to a volumetric flask and add 0.1 N NaOH to achieve a final drug concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature for 48 hours.[1]
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized solution with the mobile phase to the target concentration for HPLC analysis (e.g., 10 µg/mL).
Workflow for Method Development:
Caption: A typical workflow for HPLC method development.
References
-
Rao, K. S., Belorkar, N., & Rao, M. E. B. (2010). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Journal of Young Pharmacists, 2(3), 270-277. [Link]
-
Kumar, A., Kumar, A., & Singh, R. (2013). Validated RP HPLC Method for the Determination of Related Substance of Oxcarbazepine an Antiepileptic Drug. International Journal of Pharmaceutical Sciences and Research, 4(10), 3927-3932. [Link]
-
Pathy, K. S., Mohan, A., & Nadakarni, S. (2017). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Research and Reviews: Journal of Pharmaceutical Analysis, 6(1), 1-5. [Link]
-
Singh, P., Gupta, M. K., Kumar, C., & Bhalla, V. (2015). Development and Validation of a RP- HPLC Method for Quantitation of Oxcarbazepine in Tablet Dosage Form. Asian Journal of Pharmaceutical Technology & Innovation, 3(13), 40-45. [Link]
-
Varshney, N., & Thareja, D. (2016). Method Development and Validation of Oxcarbazepine by Using RP-HPLC Method. Pharmacophore, 7(1), 44-62. [Link]
-
Bhaumik, U., et al. (2012). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Asian Journal of Chemistry, 24(5), 2053-2056. [Link]
-
Siddiqui, M. R., et al. (2007). A validated stability indicating LC method for oxcarbazepine. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1851-1856. [Link]
-
TIJER. (2023). Method Development and Validation of Oxcarbazepine by Using HPLC. International Journal of Engineering Research & Technology, 12(6). [Link]
-
Raju, N. A., & Rao, J. V. (2018). Stability indicating HPLC-DAD method for the determination of Oxcarbazepine. Research Journal of Pharmacy and Technology, 11(11), 4813-4818. [Link]
-
Raghavi, K., Sindhura, M., Prashanthi, R., & Nalluri, B. N. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(8), 3885-3893. [Link]
-
Nalluri, B. N., et al. (2012). RP-HPLC-PDA method development and validation for the estimation of oxcarbazepine in bulk and formulations. Journal of Pharmaceutical Analysis, 2(4), 293-298. [Link]
-
SynThink Research Chemicals. (n.d.). Oxcarbazepine EP Impurities & Related Compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Oxcarbazepine and its Impurities. Retrieved from [Link]
-
United States Pharmacopeia. (2021). Oxcarbazepine Tablets. In USP-NF. Rockville, MD: United States Pharmacopeia. [Link]
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. A validated stability indicating LC method for oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. rroij.com [rroij.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. asianpubs.org [asianpubs.org]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 9. akjournals.com [akjournals.com]
Technical Support Center: Navigating the Stability of 11-Keto Oxcarbazepine in Aqueous Solutions
Introduction: Welcome to the technical support guide for 11-Keto Oxcarbazepine. As a key impurity and metabolite of the widely-used anticonvulsant Oxcarbazepine (OXC), understanding the stability profile of 11-Keto Oxcarbazepine is critical for accurate analytical method development, impurity profiling, and overall drug safety assessment.[1][2] Researchers frequently encounter challenges with its pronounced instability in aqueous environments, which can compromise experimental results. One supplier explicitly notes that the compound is "Unstable in Solution".[1]
This guide is designed to move beyond simple protocols, providing you with the foundational knowledge and practical troubleshooting strategies to anticipate, identify, and mitigate stability-related issues. We will explore the causal mechanisms behind its degradation and offer self-validating workflows to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions regarding the inherent instability of 11-Keto Oxcarbazepine.
Q1: What chemical features of 11-Keto Oxcarbazepine contribute to its instability in water?
A: The instability of 11-Keto Oxcarbazepine is primarily rooted in its molecular structure, which contains two highly susceptible functional groups:
-
An α-Diketone Moiety: The 10,11-dioxo structure creates a reactive center prone to nucleophilic attack by water (hydrolysis), especially under basic conditions.
-
An Amide Bond: The carboxamide group at the 5-position is also susceptible to hydrolysis, particularly at pH extremes, which can lead to ring-opening of the dibenzazepine core.
The parent drug, Oxcarbazepine, is known to degrade significantly under hydrolytic (acidic and basic), oxidative, and thermal stress conditions, providing a strong predictive model for the behavior of its 11-Keto derivative.[3][4]
Q2: How do common experimental parameters like pH, temperature, and light affect stability?
A: These three factors are the primary drivers of degradation for 11-Keto Oxcarbazepine in aqueous solutions.
-
pH: This is arguably the most critical factor. The parent compound, Oxcarbazepine, shows extensive degradation under basic conditions (e.g., using 0.1N NaOH), sometimes leading to complete loss of the parent drug.[3][4] Acidic conditions (e.g., using 1N HCl) also induce degradation, though often to a lesser extent.[3][5] Therefore, maintaining a neutral or near-neutral pH is paramount for any aqueous solution of 11-Keto Oxcarbazepine.
-
Temperature: Increased temperature provides the activation energy needed to accelerate degradation reactions. Forced degradation studies on Oxcarbazepine are often performed at elevated temperatures (e.g., 70-80°C) to deliberately induce and study degradation products.[3][6] For routine experiments, solutions should be kept cool.
-
Light (Photostability): The dibenzazepine nucleus is sensitive to light. Exposure to UV radiation can cause significant photolytic degradation.[3][7] It is crucial to protect solutions from light, especially during long analytical runs or storage.
Q3: What is the best solvent for preparing a stock solution?
A: Given its poor aqueous stability and solubility, a non-aqueous, aprotic organic solvent is the preferred choice for a primary stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent initial choices. The parent drug, Oxcarbazepine, is soluble in these solvents at approximately 10 and 20 mg/mL, respectively.[8]
-
Aqueous Working Solutions: When preparing aqueous working solutions, they should be made fresh immediately before use. It is advisable to first dissolve the compound in a small amount of an organic solvent like DMSO or methanol before diluting with the aqueous buffer of choice.[8] For Oxcarbazepine, it is explicitly recommended not to store the aqueous solution for more than one day.[8] This same precaution should be rigorously applied to its 11-Keto derivative.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides actionable solutions to common experimental problems.
Issue 1: Rapid or Drifting Analyte Signal (Peak Area Decrease) During an HPLC Sequence
-
Underlying Cause: This is a classic symptom of analyte degradation occurring within the sample vial in the autosampler over the course of the analytical run. The aqueous component of your mobile phase or sample diluent is likely causing hydrolysis.
-
Troubleshooting Workflow:
-
Confirm the Problem: Re-inject the very first sample at the end of the sequence. A significantly lower peak area compared to its initial injection confirms instability.
-
Mitigate with Temperature: Set the autosampler temperature to a low, controlled temperature (e.g., 4-10°C) to slow the rate of degradation.
-
Reformulate the Sample Diluent: The best practice is to minimize the amount of water in the sample diluent. If possible, prepare the final dilution in a mixture that closely mimics the mobile phase composition or has a higher organic solvent ratio. Avoid diluting in 100% aqueous buffers.
-
Work in Smaller Batches: If the issue persists, run smaller sample batches to reduce the total time the samples spend in the autosampler.
-
Issue 2: Appearance of New, Unidentified Peaks in the Chromatogram
-
Underlying Cause: These are almost certainly degradation products of 11-Keto Oxcarbazepine. Their appearance indicates that the current sample handling, storage, or analytical conditions are not suitable.
-
Troubleshooting Workflow: The Forced Degradation Study
To confidently identify these unknown peaks, you must intentionally create them under controlled conditions. This process not only identifies the degradants but also validates that your analytical method is "stability-indicating" – meaning it can separate the intact analyte from its degradation products.[6][9]
See Protocol 3.2 for a detailed, step-by-step methodology for conducting a forced degradation study. The diagram below illustrates the logical flow of this critical experiment.
Caption: Workflow for a forced degradation study.
Issue 3: Poor Reproducibility of Results Between Different Days or Analysts
-
Underlying Cause: This issue often stems from subtle inconsistencies in solution preparation and handling, which are magnified by the compound's instability. Factors like how long a working solution sits on the bench before use can cause significant variability.
-
Solution: Adopt a Standardized Handling Protocol
-
Always Use Freshly Prepared Aqueous Solutions: Establish a strict rule that all aqueous working standards and sample dilutions must be prepared immediately before analysis.
-
Standardize Dissolution Time/Method: Use sonication for a consistent, short duration (e.g., 5-10 minutes) to dissolve the compound when making stock solutions.[3]
-
Protect from Light: Use amber vials or cover vials with aluminum foil for all samples and standards.[7]
-
Control pH: Ensure all aqueous diluents and mobile phases are buffered to a consistent pH, preferably in the neutral range (pH 6-7.5), unless the analytical method requires otherwise.
-
Section 3: Key Protocols and Methodologies
Protocol 3.1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of 11-Keto Oxcarbazepine reference standard.
-
Dissolve in 100% DMSO or Methanol to the final volume in a Class A volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store this stock solution in an amber container at -20°C. It will be significantly more stable than any aqueous solution.
-
-
Aqueous Working Solution (e.g., 10 µg/mL):
-
PREPARE IMMEDIATELY BEFORE USE.
-
Allow the primary stock solution to come to room temperature.
-
Perform a serial dilution. First, dilute an aliquot of the stock solution in the primary organic solvent (e.g., methanol).
-
For the final dilution step, add the organic intermediate to your chosen aqueous buffer (e.g., mobile phase or a neutral phosphate buffer) to reach the target concentration.
-
Protocol 3.2: Standardized Forced Degradation Study
-
Objective: To determine the degradation pathways and develop a stability-indicating analytical method.
-
Procedure:
-
Prepare five separate aliquots of the drug solution (e.g., at 100 µg/mL).
-
Acid Hydrolysis: Add an equal volume of 1N HCl. Keep at room temperature for 48 hours or heat gently (e.g., 50°C) for a shorter period to achieve partial degradation.[4][6]
-
Base Hydrolysis: Add an equal volume of 0.1N NaOH. Keep at room temperature for 48 hours. Caution: Degradation may be rapid.[4][6]
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 48 hours.[6]
-
Thermal Degradation: Heat one aliquot at 80°C for 48 hours.[6]
-
Control: Keep one aliquot untreated under normal laboratory conditions.
-
Analysis: Before injection, neutralize the acid and base samples. Dilute all samples to the working concentration (e.g., 10 µg/mL) with the mobile phase and analyze by HPLC.
-
Protocol 3.3: Example Stability-Indicating HPLC-UV Method
This method is based on common principles for separating Oxcarbazepine from its degradants and can be used as a starting point for optimization.[3][6]
-
Column: Phenomenex C18 or Zorbax Eclipse XDB-C18 (e.g., 150 mm x 4.6 mm, 5 µm).[3][6]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. An MS-compatible option is Methanol: 0.02% Formic Acid in water (50:50 v/v).[3] A non-MS option could be 0.005 M KH₂PO₄: Acetonitrile: Methanol (70:25:05 v/v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 229 nm or 215 nm, where the parent compound and potential degradants have absorbance.[3][6]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10-20 µL.
Section 4: Data Summary and Visualization
Table 1: Summary of Forced Degradation Behavior of Oxcarbazepine (as a proxy for 11-Keto Oxcarbazepine)
| Stress Condition | Reagent/Parameter | Observed Degradation | Reference |
| Acid Hydrolysis | 1N HCl | Significant degradation (e.g., ~13.5%) | [3][4] |
| Base Hydrolysis | 0.1N NaOH | Very high to complete degradation | [3][4][9] |
| Oxidation | 3.0% H₂O₂ | High to complete degradation | [3][6] |
| Thermal | 70-80°C | Moderate degradation | [3][6] |
| Photolytic | UV Light | Moderate degradation | [3] |
Diagram: Postulated Primary Degradation Pathway
The α-diketone structure is highly susceptible to hydrolytic cleavage, particularly under basic conditions. While the exact products for 11-Keto Oxcarbazepine require experimental confirmation (via LC-MS), a plausible pathway involves the cleavage of the C10-C11 bond.
Caption: Primary hydrolytic degradation of 11-Keto Oxcarbazepine.
References
-
Photodegradation processes of Oxcarbazepine under solar simulated radiation: Analysis of transformation products. ResearchGate. Available at: [Link]
-
Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Roland Institute of Pharmaceutical Sciences. Available at: [Link]
-
Oxcarbazepine Safety Data Sheet. Indiana.gov. Available at: [Link]
-
Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes. ResearchGate. Available at: [Link]
-
Oxcarbazepine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
-
Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Semantic Scholar. Available at: [Link]
-
Stability indicating HPLC-DAD method for the determination of Oxcarbazepine. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Overview of the Clinical Pharmacokinetics of Oxcarbazepine. ResearchGate. Available at: [Link]
-
Insights into influencing factor, degradation mechanism and potential toxicity involved in aqueous ozonation of oxcarbazepine. PubMed. Available at: [Link]
-
Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. PubMed. Available at: [Link]
-
OXCARBAZEPINE - New Drug Approvals. FDA. Available at: [Link]
-
11-Keto Oxcarbazepine (Hydrate Form). Axios Research. Available at: [Link]
-
Effect of Excipients on Oxcarbazepine Release from Modified Release Matrix Tablets. Semantic Scholar. Available at: [Link]
-
Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. ResearchGate. Available at: [Link]
-
A validated stability indicating LC method for oxcarbazepine. PubMed. Available at: [Link]
-
Overview of the clinical pharmacokinetics of oxcarbazepine. PubMed. Available at: [Link]
-
Effect of excipients on oxcarbazepine release from modified release matrix tablets. ResearchGate. Available at: [Link]
-
11-Keto oxcarbazepine. PubChem. Available at: [Link]
Sources
- 1. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]
- 2. 11-Keto Oxcarbazepine (Hydrate Form) | Axios Research [axios-research.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. in.gov [in.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A validated stability indicating LC method for oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Chromatographic Resolution of 11-Keto Oxcarbazepine
Welcome to the technical support center for the chromatographic analysis of 11-Keto Oxcarbazepine. As a critical impurity and metabolite of the anticonvulsant drug Oxcarbazepine, achieving robust and reproducible resolution of this compound is paramount for accurate quality control, stability studies, and pharmacokinetic assessments in drug development.[1][2]
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind each troubleshooting step and method development choice, empowering you to solve challenges effectively.
Section 1: Understanding the Analyte - Foundational Properties
Before troubleshooting, it's crucial to understand the physicochemical characteristics of 11-Keto Oxcarbazepine, as these properties directly govern its behavior in a chromatographic system. 11-Keto Oxcarbazepine, or 10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, is a neutral compound with a predicted pKa around 13.5, making it non-ionizable under typical reversed-phase HPLC conditions.[1][3] Its structure, featuring a keto group, makes it more polar than some related substances.
| Property | Value / Description | Chromatographic Implication |
| Molecular Formula | C₁₅H₁₀N₂O₃[3] | Affects mass spectrometric detection parameters. |
| Molecular Weight | 266.25 g/mol [1] | --- |
| Predicted pKa | 13.51 ± 0.20[1] | The molecule is neutral across the typical HPLC pH range (2-8). Retention will be primarily governed by hydrophobicity, not ionization state.[4] |
| Solubility | Slightly soluble in DMSO and Methanol (with heat)[1] | Dictates the choice of sample solvent. Poor solubility can lead to peak distortion and precipitation on-column. |
| Structure | Dibenzazepine derivative with two keto groups. | The polar keto groups influence retention. The aromatic structure allows for strong UV absorbance. |
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common chromatographic issues encountered during the analysis of 11-Keto Oxcarbazepine in a direct question-and-answer format.
Q1: I'm seeing poor resolution between 11-Keto Oxcarbazepine and the parent drug, Oxcarbazepine (or another impurity). How can I improve it?
Answer: Poor resolution is the most common challenge. It occurs when the column, mobile phase, and other conditions fail to adequately differentiate between two or more compounds. The key is to manipulate the selectivity (α) of your system.
Causality: Selectivity is influenced by the chemical interactions between the analytes, the stationary phase, and the mobile phase. Since 11-Keto Oxcarbazepine and Oxcarbazepine are structurally similar, enhancing these subtle differences is critical.
Step-by-Step Solutions:
-
Modify the Organic Content of the Mobile Phase:
-
Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
-
Rationale: Reducing the elution strength of the mobile phase will increase the retention time of all analytes. This longer residence time on the column often provides more opportunity for the stationary phase to interact differently with the analytes, thereby improving resolution.[5]
-
Protocol: Create a series of mobile phases with decreasing organic content in 2-5% increments (e.g., 30% ACN, 28% ACN, 26% ACN). Equilibrate the column for at least 10 column volumes with each new mobile phase before injecting your sample.
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, switch to methanol, or vice versa.
-
Rationale: Acetonitrile and methanol have different chemical properties that alter selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference in interaction can significantly change the elution order and spacing of peaks.[5]
-
-
Adjust the Mobile Phase pH (Even for Neutral Compounds):
-
Action: Adjust the pH of the aqueous portion of the mobile phase, for instance, from neutral to acidic (e.g., pH 3.0 using formic or phosphoric acid).
-
Rationale: While 11-Keto Oxcarbazepine itself is not ionizable in this range, co-eluting impurities might be.[6] Furthermore, altering the pH can change the surface characteristics of the silica-based stationary phase (suppressing silanol ionization at low pH), which can reduce secondary interactions that cause peak tailing and improve overall peak shape and resolution.[4] It is crucial to operate at a pH at least 1.5-2 units away from the pKa of any ionizable analytes to ensure robust retention.[7]
-
-
Change the Stationary Phase:
-
Action: Switch to a column with a different chemistry. If you are using a standard C18 column, consider a Phenyl-Hexyl or a Cyano (CN) phase.
-
Rationale: These phases offer different separation mechanisms. A Phenyl-Hexyl column provides pi-pi interactions with the aromatic rings of the analytes, which can be a highly effective way to resolve structurally similar aromatic compounds. A CN column offers dipole-dipole interactions.
-
Q2: My 11-Keto Oxcarbazepine peak is tailing. What are the causes and solutions?
Answer: Peak tailing, where the back half of the peak is elongated, is often caused by unwanted secondary interactions between the analyte and the stationary phase.
Causality: For basic compounds, this is commonly due to interaction with acidic silanol groups on the silica support of the column. Although 11-Keto Oxcarbazepine is neutral, other basic impurities in the sample or the parent compound can exhibit this behavior, and method adjustments can benefit all peaks. Tailing can also result from column contamination or degradation.
Step-by-Step Solutions:
-
Use a Low-pH Mobile Phase:
-
Action: Add a modifier like 0.1% formic acid or phosphoric acid to the mobile phase to achieve a pH between 2.5 and 3.5.
-
Rationale: At low pH, the free silanol groups on the silica surface are protonated (Si-OH), making them less likely to interact with any basic analytes. This minimizes the secondary interactions that cause tailing.[4]
-
-
Employ an End-Capped Column:
-
Action: Ensure you are using a high-quality, fully end-capped column.
-
Rationale: End-capping treats the silica surface to block most of the accessible silanol groups, creating a more inert stationary phase and reducing the potential for tailing.
-
-
Check for Column Contamination:
-
Action: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol), or if permitted, reverse the column and flush. Replace the guard column if one is in use.[8]
-
Rationale: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing.
-
Q3: My 11-Keto Oxcarbazepine peak is fronting. What does this indicate?
Answer: Peak fronting, where the peak appears as a "shark fin," is less common than tailing but has specific causes.[9]
Causality: The most frequent cause of peak fronting is sample overload, where the concentration or volume of the injected sample is too high for the column to handle.[9] It can also be caused by using a sample solvent that is significantly stronger than the mobile phase.[8]
Step-by-Step Solutions:
-
Reduce Sample Concentration/Volume:
-
Action: Dilute your sample (e.g., by a factor of 5 or 10) or reduce the injection volume.
-
Rationale: This ensures that the number of analyte molecules does not exceed the available interaction sites on the stationary phase at the point of injection, preventing overload.[9]
-
-
Match Sample Solvent to Mobile Phase:
-
Action: Dissolve your sample in the initial mobile phase whenever possible. If the analyte's solubility is poor, use the weakest solvent in which it will dissolve.
-
Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), the sample band will spread rapidly down the column head instead of focusing into a tight band, causing a fronting peak.
-
Q4: My retention time for 11-Keto Oxcarbazepine is drifting. How can I stabilize it?
Answer: Drifting retention times, either to earlier or later elution, indicate a change in the chromatographic system over time.[10]
Causality: This is usually due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.
Step-by-Step Solutions:
-
Ensure Proper Column Equilibration:
-
Action: Before starting a sequence, equilibrate the column with the mobile phase for at least 10-15 column volumes. If using a gradient, run a blank gradient first.
-
Rationale: The stationary phase needs to fully equilibrate with the mobile phase to provide a stable and reproducible surface chemistry for interaction.
-
-
Check Mobile Phase Preparation:
-
Action: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is correctly adjusted before adding the organic modifier. Keep the solvent bottles capped to prevent evaporation of the more volatile organic component.
-
Rationale: Evaporation can change the organic-to-aqueous ratio, altering the mobile phase strength and causing retention time drift.[10]
-
-
Use a Column Thermostat:
-
Action: Maintain a constant column temperature using a column oven, typically set slightly above ambient (e.g., 30-40 °C).
-
Rationale: Retention in reversed-phase chromatography is sensitive to temperature. A 1 °C change can alter retention times by 1-2%. A thermostat provides a stable environment, ensuring reproducibility.[7][10]
-
Section 3: Proactive Method Development Protocol
This protocol outlines a systematic approach to developing a robust and high-resolution method for 11-Keto Oxcarbazepine.
Objective: To achieve baseline separation (Resolution > 2.0) of 11-Keto Oxcarbazepine from Oxcarbazepine and other potential impurities with good peak shape (Tailing Factor 0.9 - 1.5).[5][11]
Experimental Protocol:
-
Column Selection:
-
Start with a modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.9 µm particle size for UHPLC, or 150 x 4.6 mm, 3.5 µm for HPLC).[12]
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water.
-
Organic Phase (B): Acetonitrile.
-
Rationale: A simple acidic mobile phase is an excellent starting point. It ensures good peak shape by controlling silanol ionization and is compatible with mass spectrometry.[13]
-
-
Initial Gradient Scouting:
-
Set the column temperature to 30 °C and the flow rate to 0.5 mL/min (for UHPLC) or 1.0 mL/min (for HPLC).[12]
-
Set UV detection at 254 nm, as this is effective for Oxcarbazepine and related substances.[12]
-
Run a fast scouting gradient: 5% B to 95% B over 10 minutes.
-
Purpose: This determines the approximate organic percentage at which 11-Keto Oxcarbazepine elutes.
-
-
Isocratic or Shallow Gradient Optimization:
-
Based on the scouting run, develop a focused, shallow gradient or an isocratic method.
-
Example: If the target peak elutes at 6 minutes in the scouting run, where the mobile phase is ~50% B, start your optimization around this value.
-
Isocratic Trial: Prepare a mobile phase with 50% Acetonitrile / 50% (0.1% Formic Acid in Water). Run the analysis.
-
Fine-Tuning: Adjust the percentage of Acetonitrile in 2% increments to move the peaks into the desired retention window and improve resolution. Refer to the troubleshooting guide if peak shape or resolution issues arise. Several published methods for Oxcarbazepine use a mobile phase of phosphate buffer, methanol, and acetonitrile, which can also serve as a starting point.[5]
-
-
System Suitability Verification:
-
Prepare a solution containing 11-Keto Oxcarbazepine, Oxcarbazepine, and any other available impurities.
-
Inject this solution six times and verify that the system meets the following criteria:
-
Resolution (Rs): > 2.0 between all adjacent peaks.
-
Tailing Factor (Tf): Between 0.9 and 1.5 for all peaks.
-
Reproducibility (%RSD): < 2.0% for retention time and peak area.[11]
-
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a typical starting mobile phase for analyzing 11-Keto Oxcarbazepine?
-
A: A great starting point is a buffered aqueous phase with an organic modifier. For example, a mixture of 0.005 M KH₂PO₄ buffer, methanol, and acetonitrile (e.g., in a 70:05:25 v/v/v ratio) has been successfully used for Oxcarbazepine and its degradation products.[5] Alternatively, a simpler mobile phase of 0.1% formic acid in water and acetonitrile is effective, especially for LC-MS applications.[13][14]
-
-
Q: How critical is the choice of sample solvent?
-
A: It is critical. As a rule, the sample solvent should be as weak as or weaker than your mobile phase to ensure good peak shape. Using a strong solvent like 100% Acetonitrile or DMSO for injection into a highly aqueous mobile phase can cause peak distortion (fronting or splitting). Always try to dissolve the sample in the mobile phase itself.
-
-
Q: Should I use a guard column?
-
A: Yes, it is highly recommended, especially when analyzing samples from complex matrices (e.g., formulation excipients, plasma). A guard column is a small, disposable column that protects the main analytical column from particulates and strongly retained contaminants, extending its lifetime and preventing issues like high backpressure and peak tailing.[8]
-
Section 5: Visual Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common resolution problems encountered during the analysis of 11-Keto Oxcarbazepine.
Caption: A decision tree for troubleshooting chromatographic issues with 11-Keto Oxcarbazepine.
References
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Porto, T., et al. (2013). Analysis of oxcarbazepine and the 10-hydroxycarbazepine enantiomers in plasma by LC-MS/MS: application in a pharmacokinetic study. PubMed.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Axel Semrau GmbH & Co. KG. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- National Center for Biotechnology Information. (n.d.). 11-Keto oxcarbazepine. PubChem.
- ChemicalBook. (2023, April 23). 11-Keto Oxcarbazepine.
- Almeida, A. M., et al. (2011). A chiral liquid chromatography method for the simultaneous determination of oxcarbazepine, eslicarbazepine, R-licarbazepine and other new chemical derivatives... in mouse plasma and brain. PubMed.
- Davis, K., & Straseski, J. A. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.
- Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation.
- Axios Research. (n.d.). 11-Keto Oxcarbazepine (Hydrate Form).
- Wang, J., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy... MDPI.
- Almeida, A. M., et al. (2011). A chiral liquid chromatography method for the simultaneous determination of oxcarbazepine, eslicarbazepine, R-licarbazepine and other new chemical derivatives... ResearchGate.
- BenchChem. (2025). Chiral Separation of Eslicarbazepine and its Metabolites using a Deuterated Internal Standard.
- Wang, J., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite... PMC - NIH.
- Rao, K. S., Belorkar, N., & Rao, M. E. B. (n.d.). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Journal of Young Pharmacists.
- LGC Standards. (n.d.). 11-Keto Oxcarbazepine.
- Semantic Scholar. (n.d.). LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application.
- CoLab. (n.d.). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application.
- Singh, P., et al. (2015). Development and Validation of a RP-HPLC Method for Quantitation of Oxcarbazepine in Tablet Dosage Form. Asian Journal of Pharmaceutical Technology & Innovation.
- Hirano, M., et al. (2018). LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. PubMed.
- KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- PharmGKB. (n.d.). Oxcarbazepine Pathway, Pharmacokinetics. ClinPGx.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Request PDF.
- Stafilov, T., et al. (n.d.). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Semantic Scholar.
- Varshney, N., & Thareja, D. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF OXCARBAZEPINE BY USING RP-HPLC METHOD. Pharmacophore.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- El-Ragehy, N. A., et al. (n.d.). The use of an RP-HPLC-UV method for the analysis of oxcarbazepine in the presence of its preservatives. AKJournals.
- El-Kimary, E. I., et al. (2021). Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine... PMC - NIH.
- Gonzalez-Sales, M., et al. (2021). Physiologically-based pharmacokinetic modeling of oxcarbazepine and levetiracetam during adjunctive antiepileptic therapy in children and adolescents. NIH.
Sources
- 1. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]
- 2. 11-Keto Oxcarbazepine | TRC-K197500-10MG | LGC Standards [lgcstandards.com]
- 3. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. researchgate.net [researchgate.net]
- 8. realab.ua [realab.ua]
- 9. youtube.com [youtube.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Characterization of 11-Keto Oxcarbazepine
Welcome to the technical support center for the characterization of 11-Keto Oxcarbazepine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this critical impurity of Oxcarbazepine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to 11-Keto Oxcarbazepine
11-Keto Oxcarbazepine, chemically known as 10,11-Dihydro-10,11-dioxo-5H-dibenz[b,f]azepine-5-carboxamide, is a specified impurity of the anticonvulsant drug Oxcarbazepine, as listed in the European Pharmacopoeia (EP).[1][2] Its characterization is crucial for ensuring the quality, safety, and efficacy of Oxcarbazepine drug products. The synthesis and storage of Oxcarbazepine can lead to the formation of this and other related substances, necessitating robust analytical methods for their detection and quantification.[3]
This guide will address key challenges in the analytical characterization of 11-Keto Oxcarbazepine, focusing on chromatography, stability, and impurity profiling.
Section 1: Chromatographic Analysis Challenges & Troubleshooting
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the analysis of Oxcarbazepine and its impurities.[3][4] However, several challenges can arise during method development and routine analysis.
FAQ 1: My 11-Keto Oxcarbazepine peak is showing poor shape (tailing or fronting). What are the likely causes and solutions?
Answer: Poor peak shape for 11-Keto Oxcarbazepine in reversed-phase HPLC is a common issue that can compromise resolution and integration accuracy. The underlying causes are often related to secondary interactions with the stationary phase, issues with the mobile phase, or column degradation.
Troubleshooting Guide: Improving Peak Asymmetry
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of 11-Keto Oxcarbazepine, leading to peak tailing. | - Use an end-capped column: Select a column with high-density end-capping to minimize exposed silanols. - Lower mobile phase pH: Operating at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups.[5] - Add a competing base: A small amount of a competing base like triethylamine (TEA) in the mobile phase can mask silanol sites. |
| Mobile Phase Mismatch | A significant mismatch in solvent strength between the sample diluent and the mobile phase can cause peak distortion, particularly fronting. | - Match sample diluent to mobile phase: Dissolve and dilute your sample in a solvent that is as close in composition to the initial mobile phase as possible. If a stronger solvent is needed for solubility, inject a smaller volume. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to broadened and asymmetric peaks. | - Reduce sample concentration: Dilute the sample and reinject. Verify that the peak area response is within the linear range of the detector. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds or degradation of the stationary phase can lead to active sites that cause peak tailing. | - Implement a column wash procedure: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. - Use a guard column: A guard column will protect the analytical column from strongly retained matrix components. - Replace the column: If performance does not improve after washing, the column may be irreversibly damaged and require replacement. |
FAQ 2: I am having difficulty achieving adequate resolution between 11-Keto Oxcarbazepine and other related impurities. How can I improve separation?
Answer: Achieving baseline separation of structurally similar impurities is a primary goal of a stability-indicating method. Optimizing chromatographic selectivity is key to resolving co-eluting peaks.
Troubleshooting Workflow: Enhancing Resolution
Sources
Technical Support Center: Minimizing Degradation of 11-Keto Oxcarbazepine During Sample Preparation
Welcome to the technical support center for 11-Keto Oxcarbazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and handling of 11-Keto Oxcarbazepine during sample preparation. Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity of your analytical results.
I. Understanding 11-Keto Oxcarbazepine and its Stability
11-Keto Oxcarbazepine is a keto-analogue and impurity of the anticonvulsant drug Oxcarbazepine.[1][2] Like its parent compound, it is susceptible to degradation under various conditions, which can compromise the accuracy of bioanalytical assays. A thorough understanding of its chemical properties is the first line of defense against degradation.
Key Chemical Features Influencing Stability:
-
Keto-Enol Tautomerism: The ketone group in 11-Keto Oxcarbazepine can exist in equilibrium with its enol tautomer. While the keto form is generally more stable, certain conditions can favor the enol form, which may have different reactivity and chromatographic behavior.[3][4][5][6]
-
Hydrolysis: The amide group in the dibenzazepine ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[7][8]
-
Oxidation: The molecule can be susceptible to oxidative degradation.[7][8]
-
Thermal and Photolytic Instability: Exposure to high temperatures and certain wavelengths of light can also lead to degradation.[7][9][10]
II. Troubleshooting Guide for Sample Preparation
This section addresses specific issues that may arise during the preparation of biological samples containing 11-Keto Oxcarbazepine.
Issue 1: Low Analyte Recovery After Sample Extraction
Question: I am experiencing low and inconsistent recovery of 11-Keto Oxcarbazepine from plasma samples following liquid-liquid extraction (LLE) or solid-phase extraction (SPE). What could be the cause and how can I improve it?
Answer:
Low recovery is a common issue that can often be traced back to degradation during the extraction process or suboptimal extraction conditions.
Probable Causes & Solutions:
-
pH-Related Degradation:
-
Causality: 11-Keto Oxcarbazepine, similar to its parent compound Oxcarbazepine, is susceptible to hydrolysis under strong acidic or alkaline conditions.[7][8] During sample preparation, adjusting the pH to facilitate extraction can inadvertently create an environment where the analyte degrades.
-
Solution:
-
pH Optimization: Carefully optimize the pH of your sample and extraction buffers. Aim for a pH range that ensures efficient extraction while minimizing degradation. A neutral to slightly acidic pH is often a good starting point.
-
Minimize Exposure Time: Reduce the time your sample is exposed to harsh pH conditions. Perform the extraction steps as quickly as is feasible.
-
Temperature Control: Perform pH adjustments and extractions on ice or at refrigerated temperatures to slow down potential degradation reactions.
-
-
-
Suboptimal Extraction Solvent/Sorbent:
-
Causality: The choice of solvent in LLE or the sorbent in SPE is critical for achieving high recovery. An inappropriate choice can lead to poor partitioning of the analyte from the sample matrix into the extraction phase.
-
Solution:
-
LLE Solvent Selection: For LLE, experiment with a range of solvents with varying polarities. A mixture of diethyl ether and dichloromethane (e.g., 60:40 v/v) has been successfully used for the extraction of Oxcarbazepine and its metabolites.[11]
-
SPE Sorbent Selection: For SPE, consider using a reversed-phase sorbent (e.g., C18) and carefully optimize the wash and elution steps. Ensure the elution solvent is strong enough to fully recover the analyte from the sorbent.
-
-
-
Matrix Effects:
-
Causality: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement in mass spectrometry-based detection.
-
Solution:
-
Method Comparison: Compare protein precipitation, LLE, and SPE to determine which technique provides the cleanest extract and highest recovery for your specific matrix.
-
Internal Standard: Use a stable, isotopically labeled internal standard to compensate for matrix effects and variability in extraction recovery.
-
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
Question: I am observing unexpected peaks in my chromatograms when analyzing 11-Keto Oxcarbazepine standards and samples. Could this be due to degradation?
Answer:
The appearance of extraneous peaks is a strong indicator of analyte degradation. The retention times of these peaks can provide clues about the nature of the degradation products.
Probable Causes & Solutions:
-
Hydrolytic Degradation:
-
Causality: As mentioned, hydrolysis is a key degradation pathway. Under basic conditions, Oxcarbazepine has been shown to degrade completely, forming multiple degradation products.[7] Acidic conditions can also lead to the formation of degradation products.[7]
-
Solution:
-
Control pH: Maintain a neutral or slightly acidic pH throughout the sample preparation and analysis process. Use buffered mobile phases for HPLC.
-
Fresh Solvents: Prepare fresh solvents and buffers daily to avoid pH shifts over time.
-
-
-
Oxidative Degradation:
-
Causality: Exposure to oxidizing agents, even atmospheric oxygen over time, can lead to the formation of oxidation products. Studies on Oxcarbazepine have shown complete degradation in the presence of hydrogen peroxide, resulting in multiple new peaks.[7]
-
Solution:
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your samples and standards if oxidative degradation is suspected.
-
Inert Atmosphere: For highly sensitive samples, consider preparing them under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Thermal Degradation:
-
Causality: High temperatures during sample processing (e.g., solvent evaporation) or in the GC injector can cause thermal degradation. Oxcarbazepine itself is known to be temperature-labile.[12]
-
Solution:
-
Gentle Evaporation: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a low temperature.
-
GC Derivatization: For GC analysis, derivatization of the molecule can improve its thermal stability.[12]
-
-
-
Photodegradation:
-
Causality: Exposure to UV or even ambient light can cause photodegradation.[10]
-
Solution:
-
Use Amber Vials: Protect your samples and standards from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Minimize Light Exposure: Perform sample preparation in an area with minimal direct light exposure.
-
-
Workflow for Troubleshooting Degradation
Caption: A troubleshooting workflow for addressing degradation issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 11-Keto Oxcarbazepine in biological matrices?
A1: Based on stability data for the structurally similar Oxcarbazepine and its metabolites, it is recommended to store plasma or serum samples containing 11-Keto Oxcarbazepine at ≤ -20°C if analysis is delayed for more than a week.[13] For short-term storage (up to one week), refrigeration at 2-8°C is acceptable.[13] It is crucial to avoid repeated freeze-thaw cycles.[13]
Q2: Are there any specific collection tubes that should be avoided when collecting blood samples for 11-Keto Oxcarbazepine analysis?
A2: Yes, for the analysis of Oxcarbazepine and its metabolites, it is recommended to use plain red-top tubes.[14] Gel separator tubes should be avoided as they can interfere with the analysis.[14][15] It is also important to separate the serum from the cells within 2 hours of collection.[14][15]
Q3: Can I use a protein precipitation method for sample preparation?
A3: Protein precipitation is a quick and simple method for sample preparation. However, it may not provide as clean of an extract as LLE or SPE, potentially leading to more significant matrix effects. If you choose to use protein precipitation, it is essential to validate the method thoroughly to ensure that it meets the required sensitivity, accuracy, and precision for your assay.
Q4: What is the expected degradation pathway for 11-Keto Oxcarbazepine?
A4: While a specific degradation pathway for 11-Keto Oxcarbazepine is not extensively documented, it is likely to follow similar pathways to Oxcarbazepine. The primary degradation pathways for Oxcarbazepine include hydrolysis of the amide group and oxidation of the dibenzazepine ring.[7][16]
Visualizing the Potential Degradation Pathway
Caption: Potential degradation pathways of 11-Keto Oxcarbazepine.
IV. Summary of Key Recommendations
To ensure the integrity of your 11-Keto Oxcarbazepine analysis, adhere to the following best practices during sample preparation:
| Parameter | Recommendation | Rationale |
| pH | Maintain a neutral to slightly acidic pH. | Minimizes acid and base-catalyzed hydrolysis.[7][8] |
| Temperature | Perform sample preparation at refrigerated temperatures or on ice. | Slows down the rate of degradation reactions.[9][17] |
| Light Exposure | Use amber vials and minimize exposure to direct light. | Prevents photodegradation.[7][10] |
| Oxidation | Consider using antioxidants or an inert atmosphere for sensitive samples. | Protects against oxidative degradation.[7] |
| Storage | Store samples at ≤ -20°C for long-term storage and 2-8°C for short-term. Avoid repeated freeze-thaw cycles. | Ensures analyte stability over time.[13] |
| Extraction | Optimize LLE or SPE methods and use a stable, isotopically labeled internal standard. | Maximizes recovery and compensates for matrix effects. |
| Collection | Use plain red-top tubes and separate serum promptly. | Avoids interference from gel separators.[14][15] |
By implementing these strategies, you can significantly reduce the degradation of 11-Keto Oxcarbazepine during sample preparation, leading to more accurate and reliable analytical results.
V. References
-
Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. (2016). Environmental Science and Pollution Research International, 23(3), 2848–2855. [Link]
-
Thermal decomposition and non-isothermal decomposition kinetics of carbamazepine. (n.d.). Journal of Thermal Analysis and Calorimetry.
-
The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide. (n.d.). Journal of Pharmacology and Experimental Therapeutics.
-
Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. (2012). Journal of Chemical and Pharmaceutical Research, 4(8), 3885-3893.
-
Degradation of carbamazepine and oxcarbazepine by heat-activated persulfate. (2015). RSC Advances.
-
Development and Validation of a UV-Spectrophotometric Method for the Quantitative Determination of Oxcarbazepine and Study of its Degradation. (n.d.). Hilaris Publisher.
-
Metabolism of two new antiepileptic drugs and their principal metabolites S(+)- and R(-)-10,11-dihydro-10-hydroxy carbamazepine. (n.d.). PubMed.
-
Photodegradation processes of Oxcarbazepine under solar simulated radiation: Analysis of transformation products. (2018). Chemosphere.
-
Carbamazepine. (n.d.). PubChem. [Link]
-
Thermoanalytical studies of carbamazepine: hydration/ dehydration, thermal decomposition, and solid phase transitions. (2012). SciELO.
-
Kinetics of Phase Transitions in Amorphous Carbamazepine: From Sub-Tg Structural Relaxation to High-Temperature Decomposition. (2021). Pharmaceutics.
-
New Insight Into Thermodynamical Stability of Carbamazepine. (2019). Journal of Pharmaceutical Sciences.
-
ARK™ Oxcarbazepine Metabolite Assay. (n.d.). ARK Diagnostics, Inc.
-
Oxcarbazepine Metabolite, Serum. (n.d.). ARUP Laboratories.
-
Oxcarbazepine Metabolite, Serum. (n.d.). HNL Lab Medicine.
-
Peroxidase-mediated bioactivation of hydroxylated metabolites of carbamazepine and phenytoin. (n.d.). PubMed.
-
Clinical pharmacokinetics of carbamazepine and its epoxy and hydroxy metabolites in humans after an overdose. (1986). Therapeutic Drug Monitoring.
-
Stability indicating HPLC-DAD method for the determination of Oxcarbazepine. (n.d.). Research Journal of Pharmacy and Technology.
-
Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. (n.d.). ResearchGate.
-
Gas chromatographic assay for oxcarbazepine and its main metabolites in plasma. (n.d.). PubMed.
-
Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry. (2007). Journal of Chromatography B, 858(1-2), 158-164.
-
Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. (2022). Molecules.
-
Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. (n.d.). National Institutes of Health.
-
Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. (2017). Research and Reviews: Journal of Hospital and Clinical Pharmacy.
-
Accurate and simple determination of oxcarbazepine in human plasma and urine samples using switchable‐hydrophilicity solvent-based liquid phase microextraction coupled with gas chromatography-mass spectrometry. (2019). Journal of Separation Science.
-
OMHC Oxcarbazepine Metabolite, Serum. (n.d.). Mayo Clinic Laboratories.
-
Quantitation of oxcarbazepine and its metabolites in human plasma by micellar electrokinetic chromatography. (n.d.). University of Vienna.
-
Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. (n.d.). Semantic Scholar.
-
Synthesis of oxcarbazepine by newer method. (n.d.). Der Pharma Chemica.
-
11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. (2019). YouTube. [Link]
-
Studies on the synthesis and stability of α-ketoacyl peptides. (2020). Amino Acids.
-
What are the factors that govern the stability of keto-enol tautomerism?. (2017). Quora.
-
LC chromatograms of oxcarbazepine (a) After acidic degradation (b) After basic degradation (c) After oxidative degradation (d) After thermal degradation (e) After photo degradation. (f) Standard solution (50 µg/mL). (n.d.). ResearchGate.
-
22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.
-
11-Keto Oxcarbazepine. (n.d.). ChemicalBook.
-
Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. (2012). ResearchGate.
-
A validated stability indicating LC method for oxcarbazepine. (2007). Journal of Pharmaceutical and Biomedical Analysis.
-
Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.
-
Population Pharmacokinetics of Oxcarbazepine: A Systematic Review. (2021). medRxiv.
-
Oxcarbazepine. (2023). StatPearls.
-
Clinical pharmacokinetics of oxcarbazepine. (n.d.). PubMed.
-
Determination of oxcarbazepine and its metabolites in postmortem blood and hair by means of liquid chromatography with mass detection (HPLC/APCI/MS). (n.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Thermal decomposition and non-isothermal decomposition kinetics of carbamazepine | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas chromatographic assay for oxcarbazepine and its main metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ark-tdm.com [ark-tdm.com]
- 14. Oxcarbazepine Metabolite, Serum | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 15. neurology.testcatalog.org [neurology.testcatalog.org]
- 16. Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Trace Level Bioanalysis of Oxcarbazepine and its Keto-Metabolites
A Foreword from Your Senior Application Scientist:
Welcome to the technical support guide for the quantitative analysis of Oxcarbazepine (OXC) and its related keto-analogs. While your query specified 11-Keto Oxcarbazepine, the core analytical challenges—low concentration, complex biological matrices, and potential for ion suppression—are shared across OXC and its primary active metabolite, 10-hydroxycarbazepine (MHD).[1][2] The principles and troubleshooting strategies detailed herein are derived from established, validated methods for these compounds and are directly applicable to refining your trace-level detection methods for any related keto-metabolite.
This guide is structured to follow your experimental workflow, from initial sample handling to final data interpretation. It is designed not merely as a list of steps, but as a resource to understand the causality behind each methodological choice, empowering you to build robust, self-validating analytical systems.
Section 1: Sample Collection and Handling FAQs
This initial stage is critical; errors here can compromise the entire analysis, regardless of downstream optimization.
Question: My analyte concentrations are inconsistent across samples collected at the same time point. Could the collection tube be the issue?
Answer: Yes, absolutely. The choice of collection tube and anticoagulant can significantly impact your results.
-
The Science Behind It: Oxcarbazepine and its metabolites can be absorbed by the separator gel in certain blood collection tubes (e.g., Serum Separator Tubes - SSTs).[3] This absorption is time and temperature-dependent and can lead to an artificial decrease in the measured analyte concentration. Furthermore, different anticoagulants can affect matrix composition and analyte stability.
-
Troubleshooting Protocol:
-
Verify Tube Type: For quantitative bioanalysis of OXC, the use of gel-barrier tubes is not recommended.[3] Opt for plain red-top tubes (no gel) for serum or tubes containing EDTA or heparin for plasma.[4]
-
Standardize Processing Time: Centrifuge and separate the serum or plasma from the cells within 2 hours of collection to minimize potential degradation or interaction.[4]
-
Conduct a Tube Comparison Study: During method development, spike known concentrations of your analyte into blank matrix collected in different tube types (e.g., plain red-top, EDTA, heparin). Process and analyze these samples to determine if one tube type provides consistently higher and more precise recovery.
-
Question: I've observed a reddish tint in some of my plasma samples (hemolysis). Can this affect my LC-MS/MS results?
Answer: Yes, hemolysis is a significant source of matrix effects and must be addressed.
-
The Science Behind It: Hemolysis releases hemoglobin and an abundance of phospholipids from red blood cells into the plasma. These endogenous compounds can co-elute with your analyte and interfere with ionization in the mass spectrometer source, typically causing ion suppression.[5] This leads to a lower-than-expected analyte signal, poor reproducibility, and reduced sensitivity.
-
Troubleshooting Protocol:
-
Visual Inspection & Documentation: Always note the presence and degree of hemolysis in your sample logs.
-
Modify Sample Preparation: If hemolyzed samples are unavoidable, a more rigorous sample cleanup method is necessary. Simple protein precipitation may not be sufficient. Consider switching to Liquid-Liquid Extraction (LLE) or a targeted Solid-Phase Extraction (SPE) protocol designed to remove phospholipids.[5]
-
Chromatographic Separation: Adjust your HPLC/UHPLC gradient to better separate your analyte from the "phospholipid zone" that often elutes in the mid-to-late stages of a typical reversed-phase gradient.
-
Validation: As per regulatory guidance, the effect of hemolysis should be evaluated during method validation by comparing the results of spiked normal plasma to spiked hemolyzed plasma.[5]
-
Section 2: Sample Preparation Troubleshooting
Effective sample preparation is the cornerstone of sensitive and reliable trace-level analysis. Its primary goals are to remove interfering matrix components (like proteins and phospholipids) and concentrate the analyte.
Question: My analyte recovery is low and inconsistent after protein precipitation (PPT). How can I improve this?
Answer: While PPT is fast and simple, it can be problematic for certain analytes and often provides a "dirtier" extract, leading to significant matrix effects.[6]
-
The Science Behind It: Low recovery can result from the analyte co-precipitating with the plasma proteins. This is more common with highly protein-bound drugs. Inconsistency arises from variations in precipitation efficiency. Acetonitrile is a common choice for PPT, but it may not be optimal for all compounds.[6][7]
-
Troubleshooting Protocol:
-
Optimize the Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of cold acetonitrile to plasma. Experiment with ratios from 2:1 to 4:1 to see what provides the best recovery and cleanest supernatant.
-
Test Different Organic Solvents: Compare acetonitrile with methanol or acetone. Methanol is less efficient at precipitating proteins but may result in better recovery for some analytes.
-
Control Temperature and Incubation: Perform the precipitation at low temperatures (e.g., in an ice bath) to enhance protein crashing. Ensure thorough vortexing followed by a brief incubation period (e.g., 10 minutes at -20°C) before centrifugation.
-
Consider an Alternative Method: If recovery remains poor, PPT may not be suitable. A more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is the logical next step.[8]
-
Workflow: Bioanalytical Sample Preparation
The following diagram illustrates the decision-making process for selecting a sample preparation technique.
Caption: Decision workflow for selecting an appropriate sample preparation method.
Section 3: LC-MS/MS Method Refinement
This section addresses issues that arise during the instrumental analysis phase.
Chromatography Issues
Question: I'm observing significant peak tailing for my analyte. What is the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
-
The Science Behind It: For amine-containing basic compounds, free silanol groups on the silica-based C18 column can cause strong, unwanted ionic interactions, leading to tailing peaks. Additionally, a mismatch between the injection solvent composition and the initial mobile phase can cause peak distortion.
-
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: Adding a small amount of an acid modifier like formic acid (0.1%) or acetic acid (0.1%) to the mobile phase will protonate the analyte and suppress the ionization of residual silanol groups, minimizing secondary interactions.[9]
-
Use a Modern Column: Employ end-capped columns or those with hybrid particle technology (e.g., BEH) which have fewer active silanol sites.[9]
-
Match Injection Solvent: Ensure the solvent used to reconstitute your final extract is as close as possible in composition and strength to the initial mobile phase conditions of your gradient.
-
Check for Column Contamination: If the problem persists, strongly retained matrix components may have contaminated the column. Flush the column with a strong solvent wash sequence as recommended by the manufacturer.
-
Mass Spectrometry Issues
Question: My signal intensity is low and erratic, especially for low-concentration samples. I suspect ion suppression. How do I confirm and mitigate this?
Answer: Ion suppression, a form of matrix effect, is one of the most common challenges in LC-MS/MS bioanalysis. It must be systematically investigated and mitigated.
-
The Science Behind It: Co-eluting endogenous matrix components (e.g., salts, phospholipids) compete with the analyte for ionization in the ESI source. This reduces the efficiency of analyte ion formation, leading to a suppressed signal, poor precision, and inaccurate quantification. Electrospray ionization (ESI) is particularly susceptible to this phenomenon.
-
Troubleshooting Protocol:
-
Post-Column Infusion (PCI) Experiment: This is the definitive way to diagnose ion suppression. Continuously infuse a standard solution of your analyte post-column while injecting a blank, extracted matrix sample. Any dip in the analyte's signal at specific retention times indicates ion suppression zones.
-
Improve Chromatographic Separation: Adjust your LC gradient to move your analyte's retention time away from any identified suppression zones. A longer, shallower gradient often resolves the issue.
-
Enhance Sample Cleanup: As mentioned, move from PPT to a more rigorous LLE or SPE method to remove the interfering matrix components before they reach the MS.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., Oxcarbazepine-d4) will co-elute with the analyte and experience the same degree of ion suppression. By using the analyte/IS peak area ratio for quantification, the variability caused by matrix effects is effectively normalized, leading to a much more robust and accurate method.[7][10]
-
Troubleshooting Flowchart: Investigating Ion Suppression
Caption: A logical flowchart for diagnosing and resolving ion suppression issues.
Data & Protocols
For practical application, here are typical parameters and stability data for OXC and its primary metabolite, MHD. These serve as an excellent starting point for developing a method for a related keto-analog.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale & Reference |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and separation for these moderately polar compounds.[9][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and ionization efficiency in positive ESI mode.[9] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Organic solvent for elution.[9][12] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale UHPLC/HPLC.[10][12] |
| Ionization Mode | ESI Positive (ESI+) | These compounds readily form positive ions.[8][10] |
| MS/MS Transitions | OXC: m/z 253.1 > 180.2 MHD: m/z 255.1 > 192.2 IS (OXC-d4): m/z 257.2 > 184.2 | Specific precursor > product ion transitions ensure high selectivity (MRM).[10] |
Table 2: Analyte Stability in Human Plasma/Serum
| Condition | Stability of OXC & MHD | Implication & Reference |
| Room Temperature | Stable for ~2 hours in plasma. | Process samples promptly after thawing.[13] |
| Refrigerated (2-8°C) | Stable for up to 1 week. | Suitable for short-term storage before analysis.[14] |
| Frozen (≤ -20°C) | Stable for at least 30 days. | Required for long-term storage.[3][13] |
| Freeze/Thaw Cycles | Stable for at least 3 cycles. | Avoids degradation from repeated sample access.[3][13] |
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available at: [Link]
-
Paglia G, D'Apolito O, Garofalo D, Scarano C, Corso G. (2007). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. Journal of Chromatography B, 860(2), 153-159. Available at: [Link]
-
Springer Nature Experiments. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]
-
Srinubabu G, Ratnam BVV, Rao AA, Rao MN. (2008). Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design. Chemical and Pharmaceutical Bulletin, 56(1), 28-33. Available at: [Link]
-
Wang, J., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Pharmaceuticals, 15(9), 1099. Available at: [Link]
-
Samanidou, V. F., et al. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(8), 731-738. Available at: [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. Available at: [Link]
-
Semantic Scholar. Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Available at: [Link]
-
Mandrioli, R., et al. (2007). Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 547-553. Available at: [Link]
-
MDPI. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Available at: [Link]
-
Tanaka, E., et al. (2018). LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(8), 731-738. Available at: [Link]
-
AVESIS. Accurate and simple determination of oxcarbazepine in human plasma and urine samples using switchable-hydrophilicity solvent based liquid phase microextraction prior to gas chromatography mass spectrometry. Available at: [Link]
-
ResearchGate. How to prepare plasma samples for HPLC analysis?. Available at: [Link]
- Rao KS, Belorkar N, Rao MEB. Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. International Journal of Pharmaceutical Sciences and Drug Research, 2(2), 118-123.
-
Kula, K., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. International Journal of Legal Medicine, 136(6), 1667-1680. Available at: [Link]
- Hughes, N. C., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 1(6), 1057-1065.
-
ResearchGate. LC determination of oxcarbazepine and its active metabolite in human serum. Available at: [Link]
-
Zhang, Q., et al. (2012). Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography. Clinical Chimica Acta, 413(1-2), 261-264. Available at: [Link]
-
Semantic Scholar. Simultaneous Determination of Lamotrigine, Oxcarbazepine, Lacosamide, and Topiramate in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Pharmacokinetic Studies. Available at: [Link]
-
Pathare, D. B., et al. (2007). A validated stability indicating LC method for oxcarbazepine. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1825-1830. Available at: [Link]
-
Mayo Clinic Laboratories. OMHC Oxcarbazepine Metabolite, Serum. Available at: [Link]
-
Labcorp. Oxcarbazepine, Serum or Plasma. Available at: [Link]
-
Children's Minnesota. OXCARBAZEPINE LEVEL. Available at: [Link]
Sources
- 1. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. neurology.testcatalog.org [neurology.testcatalog.org]
- 3. labcorp.com [labcorp.com]
- 4. childrensmn.org [childrensmn.org]
- 5. Assessing the matrix effects of hemolyzed samples in bioanalysis. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application | CoLab [colab.ws]
- 8. Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ark-tdm.com [ark-tdm.com]
Technical Support Center: Troubleshooting Peak Tailing for 11-Keto Oxcarbazepine in HPLC
Welcome to the technical support guide for addressing peak asymmetry issues, specifically peak tailing, encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 11-Keto Oxcarbazepine. As a keto-impurity of the anticonvulsant Oxcarbazepine, achieving a symmetrical, Gaussian peak for 11-Keto Oxcarbazepine is critical for accurate quantification in drug development and quality control.[1]
This guide is structured to provide a logical, in-depth troubleshooting workflow, moving from common, easily resolved issues to more complex chemical and instrumental factors. My approach is built on explaining the causal mechanisms behind each problem, empowering you not just to fix the immediate issue but to prevent its recurrence.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions regarding peak tailing for 11-Keto Oxcarbazepine.
Q1: What is the most common reason for 11-Keto Oxcarbazepine peak tailing?
The most frequent cause of peak tailing for a polar, neutral molecule like 11-Keto Oxcarbazepine is secondary polar interactions with the stationary phase.[2] Specifically, this involves hydrogen bonding between the analyte's keto and amide groups and active silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3] While less intense than the ionic interactions that cause severe tailing for basic compounds, these secondary interactions create a mixed-mode retention mechanism that leads to asymmetrical peaks.[4]
Q2: How do I know if my peak tailing is unacceptable?
Peak symmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). According to most pharmacopeial standards, a Tf value between 1.0 (perfectly symmetrical) and 1.5 is generally acceptable. A value greater than 2.0 indicates a significant problem that requires immediate attention as it can compromise resolution and integration accuracy.[5][6]
Q3: Is 11-Keto Oxcarbazepine a basic compound? Does mobile phase pH matter?
11-Keto Oxcarbazepine (C₁₅H₁₀N₂O₃) is a neutral compound.[7][8] It lacks strongly acidic or basic functional groups that would be ionized within the typical HPLC mobile phase pH range of 2-8. Therefore, unlike basic analytes, its peak shape is not highly sensitive to minor changes in mobile phase pH aimed at suppressing silanol ionization (e.g., lowering pH to <3).[9][10] While extreme pH values can degrade the column, pH optimization is not the primary strategy for reducing tailing for this specific analyte.
Q4: I'm seeing peak tailing for all compounds in my run, not just 11-Keto Oxcarbazepine. What should I check first?
If all peaks are tailing, the issue is likely systemic or "extra-column" rather than a specific chemical interaction. The first things to investigate are:
-
Extra-column volume: Check for excessive tubing length or wide-bore tubing between the injector, column, and detector.[11]
-
Improper connections: Ensure all fittings (especially PEEK finger-tight fittings) are correctly seated and have no gaps or voids.[9]
-
Column failure: A physical disruption of the column bed, such as a void at the inlet, will cause poor peak shape for all analytes.[2][4]
Part 2: Systematic Troubleshooting Guide
This section provides a structured, in-depth approach to diagnosing and resolving peak tailing.
A. Diagnostic Workflow
Before making random changes, it's crucial to diagnose the problem logically. The following workflow helps isolate the root cause.
Caption: A logical workflow for diagnosing the cause of peak tailing.
B. Root Cause Analysis and Solutions in Q&A Format
Q: How can I confirm and fix extra-column dead volume? A: Extra-column volume refers to any volume the sample passes through outside of the column itself, which causes peaks to broaden and tail.[11]
-
Diagnosis: Systematically replace the connecting tubing between the injector, column, and detector with shorter, narrower internal diameter (e.g., 0.005" or ~0.12 mm) PEEK tubing. If the peak shape improves, dead volume was a significant contributor.[5]
-
Solution:
-
Minimize all tubing lengths.
-
Ensure that when making connections, the tubing is cut perfectly flat and pushed all the way into the port before tightening the ferrule to avoid creating a void.[9]
-
Use low-volume detector cells and heat exchangers if available.
-
Q: My column is relatively new, but the peak is tailing. Could it still be a column problem? A: Yes. A column can be damaged by physical shock or chemical stress.
-
Diagnosis:
-
Check for Voids: Disconnect the column and inspect the inlet. A visible channel or depression in the packing material indicates a void. This can be caused by pressure shocks or operating at a pH outside the column's stable range.[4][10]
-
Test with a Standard: Inject a well-behaved, neutral compound (like toluene) under simple conditions (e.g., 60:40 Acetonitrile:Water). If it also tails, the column's packed bed is likely compromised.
-
Check for Contamination: Strongly retained impurities from previous samples can accumulate at the column head, creating active sites that cause tailing.[2]
-
-
Solution:
-
Reverse and Flush: If the manufacturer allows, reverse the column (connect the outlet to the pump and the inlet to waste) and flush with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase). Warning: Only do this for non-U/UHPLC columns and check the manufacturer's instructions.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb contaminants and protect the primary column.[6]
-
Replace the Column: If a void has formed or flushing does not help, the column must be replaced.[10]
-
Q: What type of column is best to prevent tailing for 11-Keto Oxcarbazepine? A: The key is to minimize the availability of surface silanol groups.
-
Recommendation:
-
High-Purity, End-capped Silica Columns: Use modern columns based on high-purity "Type B" silica with robust end-capping. End-capping uses a small silane reagent (like trimethylsilane) to block most of the residual silanols, reducing sites for secondary interactions.[3][4]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain or at the end. This polar group helps to "shield" the analyte from the underlying silica surface and its residual silanols, improving peak shape for polar compounds without requiring mobile phase additives.[5][12]
-
Q: My sample is dissolved in 100% DMSO, but my mobile phase starts at 10% acetonitrile. Could this be the problem? A: Absolutely. This is a classic case of solvent mismatch. If the sample solvent is significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus correctly at the column head, leading to distortion and tailing.[2][9]
-
Diagnosis: This is easy to test. Prepare a sample of 11-Keto Oxcarbazepine dissolved directly in the initial mobile phase (e.g., 90:10 Water:Acetonitrile). If the peak shape improves dramatically, you have confirmed a solvent mismatch issue.
-
Solution:
Q: I've tried diluting my sample, but the peak still tails. Could it be something other than mass overload? A: Yes. While diluting the sample is the correct test for mass overload, persistent tailing points back to chemical interactions.[10] If you've ruled out overload and solvent mismatch, the next step is to re-evaluate the column chemistry and mobile phase composition.
-
Mobile Phase Optimization:
-
Organic Modifier: Try switching the organic modifier. Methanol is a more polar, protic solvent that can interact more strongly with and "mask" silanol groups compared to acetonitrile. This simple change can sometimes improve the peak shape of polar analytes.[3][5]
-
Buffer Concentration: Although pH is not the main driver, using a low-concentration buffer (e.g., 10-25 mM ammonium formate or phosphate) can increase the ionic strength of the mobile phase, which can help reduce secondary interactions and lead to sharper peaks.[10][11] Be mindful of buffer solubility in high organic percentages.[14]
-
Part 3: Experimental Protocols
Protocol 1: Column Health and System Performance Evaluation
This protocol helps determine if the source of tailing is the HPLC system or the column itself.
-
Prepare a System Suitability Standard: Create a solution containing a neutral marker (e.g., 100 µg/mL Toluene or Uracil) and your analyte, 11-Keto Oxcarbazepine (~20 µg/mL), in the mobile phase.
-
Remove the Column: Replace the analytical column with a zero-dead-volume union (e.g., a ZDV union from your HPLC manufacturer).
-
Inject the Standard: Flow mobile phase at 1.0 mL/min and inject 5 µL of the standard.
-
Analyze the Peak: The resulting peak for Uracil/Toluene should be very sharp and symmetrical (Tf ≈ 1.0). If it is broad or tailing, you have significant extra-column dead volume in your system (injector, tubing, detector) that must be fixed first.
-
Re-install the Column: Once the system peak is sharp, re-install your analytical column.
-
Inject the Standard Again: Inject the same standard under your analytical conditions.
-
Evaluate:
-
If the neutral marker now tails, your column has a physical problem (void, contamination).
-
If the neutral marker is sharp but 11-Keto Oxcarbazepine tails, the problem is a chemical interaction between your analyte and the stationary phase, which requires method optimization.
-
Protocol 2: Systematic Evaluation of Sample Solvent and Column Overload
This workflow helps differentiate between issues caused by injection conditions.
Caption: Protocol for testing sample concentration and solvent effects.
Part 4: Summary of Causes and Solutions
| Symptom | Potential Cause | Primary Solution(s) | Reference(s) |
| All peaks tail | Extra-column dead volume | Use shorter, narrower ID tubing; ensure proper fittings. | [5][9][11] |
| Column void/damage | Replace the column; use a guard column for protection. | [4][10] | |
| Only 11-Keto Oxcarbazepine tails | Secondary polar interactions | Use a modern, high-purity, end-capped column or a polar-embedded column. | [2][3][5] |
| Sample solvent mismatch | Dissolve sample in the initial mobile phase. | [2][9][11] | |
| Mass overload | Reduce the concentration of the injected sample. | [2][10] | |
| Inappropriate mobile phase | Switch organic modifier (e.g., ACN to MeOH); add a low-concentration buffer. | [3][5] | |
| Column contamination | Flush the column with strong solvents; use a guard column. | [2][6] |
Part 5: References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593). Retrieved from Waters Knowledge Base. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from ALWSCI News. [Link]
-
Hawach Scientific. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach. [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? (WKB229047). Retrieved from Waters Knowledge Base. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from Chromacademy. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub. [Link]
-
International Labmate. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from International Labmate. [Link]
-
National Center for Biotechnology Information. (n.d.). 11-Keto oxcarbazepine. PubChem Compound Database. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent. [Link]
-
Shimadzu Corporation. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from Shimadzu. [Link]
-
Global Substance Registration System. (n.d.). 11-KETO OXCARBAZEPINE. Retrieved from GSRS. [Link]
-
Axios Research. (n.d.). 11-Keto Oxcarbazepine (Hydrate Form). Retrieved from Axios Research. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation. [Link]
-
Rao, K. S., Belorkar, N., & Rao, M. E. B. (2009). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Journal of Young Pharmacists, 1(3), 270. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from Mastelf. [Link]
-
Research and Reviews: Journal of Hospital and Clinical Pharmacy. (2017). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Research and Reviews, 3(1). [Link]
-
Chromblog. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from Chromblog. [Link]
Sources
- 1. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. waters.com [waters.com]
- 7. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. support.waters.com [support.waters.com]
- 10. labcompare.com [labcompare.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pharmaguru.co [pharmaguru.co]
Technical Support Center: Optimization of Extraction Efficiency for 11-Keto Oxcarbazepine
Last Updated: January 14, 2026
Introduction: Navigating the Nuances of 11-Keto Oxcarbazepine Extraction
Welcome to the dedicated support center for the analytical extraction of 11-Keto Oxcarbazepine. As a key impurity and metabolite of Oxcarbazepine, accurate quantification of 11-Keto Oxcarbazepine is critical for drug development, quality control, and pharmacokinetic studies.[1] However, being a neutral compound with a specific keto functionality, its extraction from complex biological matrices presents unique challenges that require a tailored and systematic approach.[2]
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond generic protocols to provide in-depth, scientifically grounded advice based on established principles of extraction chemistry. While direct literature on the extraction of 11-Keto Oxcarbazepine is sparse, we will leverage extensive data from its parent compound, Oxcarbazepine, to build a logical and effective optimization strategy.[3][4] Our goal is to empower you with the knowledge to not only solve common extraction problems but to understand the underlying causes, enabling you to develop robust and reliable methods.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when developing an extraction method for 11-Keto Oxcarbazepine.
Q1: What are the key physicochemical properties of 11-Keto Oxcarbazepine that influence its extraction?
A1: Understanding the molecule is the first step. 11-Keto Oxcarbazepine is a neutral aromatic compound.[5] Its key features are:
-
Structure: It is a derivative of Oxcarbazepine, featuring an additional ketone group at the 11-position.[6]
-
Polarity: The presence of two keto groups and a carboxamide group makes it a moderately polar molecule. Its calculated Topological Polar Surface Area (TPSA) is 80.5 Ų, which is higher than many less polar compounds, suggesting that while it has non-polar aromatic regions, its polar functionalities will strongly influence solvent interactions.[2]
-
Solubility: It is expected to have good solubility in polar organic solvents like methanol, acetonitrile, and ethyl acetate, and limited solubility in water and non-polar solvents like hexane.
Q2: Should I start with Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for plasma samples?
A2: The choice depends on your specific analytical goals, sample throughput needs, and the complexity of the matrix.
-
Solid-Phase Extraction (SPE): This is often the preferred method for bioanalytical applications due to its high potential for sample cleanup, selectivity, and amenability to automation.[7] For 11-Keto Oxcarbazepine, a reversed-phase (e.g., C18 or a polymer-based sorbent) approach is a logical starting point, as it retains moderately non-polar to polar compounds from an aqueous environment.[8]
-
Liquid-Liquid Extraction (LLE): LLE is a classic, effective, and often less expensive technique.[9] It is particularly useful for initial method development and for samples with lower matrix complexity. A common approach for neutral compounds is extraction from an aqueous sample into a water-immiscible organic solvent like ethyl acetate or a mixture of dichloromethane and diethyl ether.[10][11] However, LLE can be more labor-intensive and may result in "dirtier" extracts compared to a well-optimized SPE method.[12]
Q3: How does the stability of 11-Keto Oxcarbazepine affect extraction strategy?
A3: Stability is a critical, often overlooked, factor. The parent drug, Oxcarbazepine, has been shown to be susceptible to degradation under strong basic (hydrolytic) conditions.[13][14]
-
pH Considerations: Given the structural similarities, it is prudent to assume 11-Keto Oxcarbazepine may also be unstable at extreme pH values. Therefore, during method development, it is crucial to avoid highly acidic or basic conditions unless their impact has been thoroughly evaluated. Sample pH should ideally be maintained near neutral (pH 6-8).
-
Temperature and Light: While Oxcarbazepine is relatively stable under thermal and photolytic stress, it is good practice to minimize sample exposure to high temperatures and direct light during the extraction process to prevent unforeseen degradation.[15] Always include stability assessments in your validation plan, including freeze-thaw cycles and bench-top stability in the chosen matrix and solvents.
Q4: What is a good starting point for developing an SPE method?
A4: Based on methods for the parent compound, a robust starting point for SPE from plasma would be:
-
Sorbent Selection: A polymeric reversed-phase sorbent (e.g., a hydrophilic-lipophilic balanced polymer) is highly recommended. These sorbents offer high capacity and are less prone to drying out than traditional silica-based C18 phases, improving reproducibility.[8]
-
Sample Pre-treatment: Dilute the plasma sample (e.g., 1:1 or 1:3 with a weak aqueous buffer like 2% formic acid or ammonium formate) to reduce viscosity and improve binding to the sorbent.
-
Conditioning & Equilibration: Condition the cartridge with methanol followed by equilibration with water or your sample dilution buffer. This activates the sorbent functional groups.[16]
-
Loading: Load the pre-treated sample at a slow, controlled flow rate to ensure adequate interaction time between the analyte and the sorbent.[8]
-
Wash Step: Use a weak organic wash (e.g., 5-10% methanol in water) to remove highly polar interferences like salts and proteins without eluting the target analyte.
-
Elution: Elute with a strong organic solvent like methanol or acetonitrile. You may need to add a small amount of modifier (e.g., 1-2% formic acid or ammonium hydroxide) to ensure complete desorption, though starting with a neutral solvent is advised.
Troubleshooting Guide: Optimizing Extraction Efficiency
This section is designed to help you diagnose and resolve common issues encountered during the extraction of 11-Keto Oxcarbazepine.
Problem 1: Low Analyte Recovery (<70%)
Low recovery is the most frequent challenge in method development. A systematic approach is required to identify the source of analyte loss.[17]
Systematic Recovery Check: Before troubleshooting, you must determine where the analyte is being lost. Perform the extraction on a spiked sample and collect every fraction: the sample flow-through, each wash solution, and the final elution. Analyze each fraction to pinpoint the step where the loss occurs.[18]
dot graph TD { subgraph "Systematic Recovery Analysis" direction LR A[Start: Spiked Sample] --> B{Perform SPE}; B --> C[Collect Flow-Through]; B --> D[Collect Wash Fraction]; B --> E[Collect Elution Fraction]; C --> F{Analyze All Fractions}; D --> F; E --> F; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for Diagnosing Analyte Loss in SPE."
Potential Cause 1.1: Analyte is in the Flow-Through (Breakthrough)
-
Causality: The analyte did not adequately bind to the SPE sorbent during sample loading. This can occur if the sample solvent is too strong (too much organic content) or if the sorbent is not appropriate for the analyte's polarity.
-
Solution:
-
Decrease Sample Solvent Strength: Ensure your sample pre-treatment involves dilution with a primarily aqueous solution (e.g., water or a weak buffer). If your sample is already in an organic solvent, it must be evaporated and reconstituted in a weaker, SPE-compatible solvent.
-
Re-evaluate Sorbent Choice: If the analyte is too polar for the chosen reversed-phase sorbent, it may not be retained. Consider testing a different sorbent, perhaps one with mixed-mode characteristics or a less retentive C8 phase.[8]
-
Potential Cause 1.2: Analyte is in the Wash Fraction
-
Causality: The wash solvent is too strong, prematurely eluting the analyte of interest along with the interferences.
-
Solution:
-
Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash step. For example, if you are using 15% methanol in water, try reducing it to 5% or 10%.
-
Optimize Wash Volume: Use the minimum volume necessary to remove interferences. Excessive wash volumes can lead to gradual analyte loss.
-
Potential Cause 1.3: Analyte is Retained on the SPE Cartridge (Incomplete Elution)
-
Causality: The elution solvent is not strong enough to break the interactions between the analyte and the sorbent material.
-
Solution:
-
Increase Elution Solvent Strength: Increase the organic percentage or switch to a stronger solvent (e.g., from methanol to isopropanol).
-
Add a Modifier: Sometimes, secondary interactions (e.g., hydrogen bonding) can cause strong retention. Adding a small amount of acid (formic acid) or base (ammonium hydroxide) to the elution solvent can disrupt these interactions and improve recovery. Test both to see which is more effective.
-
Increase Elution Volume: Ensure you are using a sufficient volume to completely wet the sorbent bed and elute the analyte. Try eluting with two smaller aliquots of solvent instead of one large one.
-
Problem 2: High Variability in Results (Poor Precision)
Inconsistent results (high %RSD) can render a method unreliable.
Potential Cause 2.1: Inconsistent SPE Cartridge Flow Rate
-
Causality: Variable flow rates during the loading and elution steps lead to inconsistent interaction times between the analyte and the sorbent, resulting in variable recovery. This is common when using a vacuum manifold without careful control.
-
Solution:
-
Use a Positive Pressure Manifold: These systems provide a constant, even pressure to each cartridge, ensuring uniform flow rates and improving reproducibility.
-
Automate the Process: If throughput is high, consider an automated SPE system for maximum precision.
-
Potential Cause 2.2: Sorbent Bed Drying Out
-
Causality: If a silica-based sorbent (like C18) is conditioned and then allowed to dry before the sample is loaded, its hydrophobic functional groups can "collapse," drastically reducing its ability to retain analytes. This is a very common source of irreproducibility.[8]
-
Solution:
-
Maintain Wetness: After the equilibration step, do not allow air to be drawn through the cartridge. Keep the sorbent bed wet right up until the sample is loaded.
-
Switch to a Polymeric Sorbent: Consider using a modern polymeric SPE sorbent. These materials are generally not susceptible to de-wetting and can significantly improve the robustness and reproducibility of a method.
-
Problem 3: "Dirty" Extract or Significant Matrix Effects in LC-MS
A "dirty" extract contains co-eluted endogenous components from the matrix (e.g., phospholipids from plasma) that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.
dot graph TD { subgraph "Troubleshooting Matrix Effects" A[Start: High Matrix Effects Observed] --> B{Is the extract visibly clean?}; B -- No --> C[Improve Wash Step]; C --> D{Try stronger wash solvent or different pH}; B -- Yes --> E[Investigate Co-eluting Interferences]; E --> F{Modify SPE Elution}; F --> G[Use a more selective elution solvent]; E --> H{Modify Chromatography}; H --> I[Adjust gradient or change column chemistry]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Decision Tree for Addressing Matrix Effects."
Potential Cause 3.1: Inadequate Removal of Interferences
-
Causality: The wash step is not effective enough at removing matrix components that have similar properties to the analyte.
-
Solution:
-
Optimize the Wash Step: This is the most critical step for a clean extract. Experiment with wash solutions of increasing organic strength to find the point where interferences are removed without eluting the analyte.
-
Use a Mixed-Mode SPE Sorbent: If interferences persist, a mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange properties) can provide an orthogonal separation mechanism, allowing for more specific washing protocols to remove classes of compounds that a simple reversed-phase sorbent cannot.[17]
-
Potential Cause 3.2: Co-elution of Phospholipids
-
Causality: Phospholipids are a major cause of ion suppression in LC-MS analysis of plasma samples. They have a polar head group and long non-polar tails, causing them to be retained and eluted under typical reversed-phase conditions.
-
Solution:
-
Incorporate a Phospholipid Removal Step: There are specialized SPE cartridges and plates designed specifically to remove phospholipids. These can be used in-line with your primary extraction or as a separate clean-up step.
-
Modify LLE: If using LLE, a protein precipitation step with acetonitrile followed by centrifugation is often effective at removing a significant portion of phospholipids before extraction.
-
Data Tables & Starting Protocols
The following tables provide recommended starting conditions for method development, derived from validated methods for the structurally similar Oxcarbazepine. These should be considered starting points for your optimization and validation.
Table 1: Recommended Starting Conditions for Solid-Phase Extraction (SPE)
| Parameter | Recommendation | Rationale & Key Considerations |
| Matrix | Human Plasma/Serum | Assumes a complex biological matrix. Pre-treatment is critical. |
| Sorbent Type | Polymeric Reversed-Phase (e.g., Hydrophilic-Lipophilic Balanced) | Offers high, reproducible recovery and is not prone to drying out. Good for moderately polar analytes.[8] |
| Sample Pre-treatment | Dilute 1:3 (v/v) with 2% Formic Acid in Water | Reduces sample viscosity, disrupts protein binding, and adjusts pH to ensure the analyte is in a neutral, retainable form. |
| Conditioning | 1 mL Methanol | Wets the sorbent and activates the functional groups. |
| Equilibration | 1 mL Water (or pre-treatment solution) | Prepares the sorbent for the aqueous sample, preventing breakthrough. Do not let the sorbent dry after this step.[16] |
| Loading | Apply pre-treated sample at a slow flow rate (~1 mL/min) | Ensures sufficient residence time for the analyte to bind to the sorbent.[8] |
| Wash 1 | 1 mL 5% Methanol in Water | Removes highly polar interferences like salts. |
| Wash 2 (Optional) | 1 mL Hexane | Can be used to remove highly non-polar interferences like lipids. |
| Elution | 2 x 0.5 mL Methanol or Acetonitrile | A strong organic solvent to desorb the analyte. Using two smaller aliquots is often more effective than one large one. |
| Post-Elution | Evaporate to dryness under N₂ and reconstitute in mobile phase | Concentrates the sample and ensures compatibility with the LC-MS system, preventing poor peak shape. |
Table 2: Recommended Starting Conditions for Liquid-Liquid Extraction (LLE)
| Parameter | Recommendation | Rationale & Key Considerations |
| Matrix | Human Plasma/Serum | Assumes a complex biological matrix. |
| Pre-treatment | Protein Precipitation: Add 3 parts Acetonitrile to 1 part plasma. Vortex, centrifuge. | Acetonitrile effectively precipitates proteins. The supernatant containing the analyte is then used for LLE. |
| Aqueous Phase | Supernatant from protein precipitation, potentially buffered to pH ~7.0 | Maintaining a neutral pH is a safe starting point to ensure the stability of the analyte.[5] |
| Organic Solvent | Methyl tert-butyl ether (MTBE) or Ethyl Acetate | Both are effective for extracting moderately polar, neutral compounds and are less dense than water (top layer), making collection easier. MTBE is often "cleaner."[10] |
| Extraction Ratio | 3:1 (Organic:Aqueous) | A higher volume of organic solvent drives the equilibrium towards extraction into the organic phase. |
| Extraction Steps | Vortex for 2-5 minutes, centrifuge to separate phases. Repeat extraction 2x. | Multiple extractions with fresh solvent are more efficient than a single extraction with a large volume. |
| Post-Extraction | Combine organic layers, evaporate to dryness under N₂, reconstitute in mobile phase. | Concentrates the sample and ensures solvent compatibility with the analytical column. |
References
-
BenchChem. (2025). Troubleshooting low recovery in solid-phase extraction for d4-labeled metabolites. BenchChem Technical Support.
-
Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials Blog.
-
He, J., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5670.
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab Technical Articles.
-
National Center for Biotechnology Information. (n.d.). 11-Keto oxcarbazepine. PubChem Compound Summary for CID 13901529.
-
LCGC International. (2017). Three Common SPE Problems. LCGC International, 35(1), 24-27.
-
Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube.
-
Pathare, D. B., Jadhav, A. S., & Shingare, M. S. (2007). A validated stability indicating LC method for oxcarbazepine. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1825-1830.
-
Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Economy Process Solutions Blog.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. JOCPR.
-
Srinubabu, G., et al. (2008). Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design. Chemical & Pharmaceutical Bulletin, 56(1), 28-33.
-
Bhaumik, U., et al. (2010). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Asian Journal of Chemistry, 22(3), 2051-2057.
-
Mustonen, P., et al. (2006). Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format. Journal of Mass Spectrometry, 41(4), 498-506.
-
ChemicalBook. (2023). 11-Keto Oxcarbazepine.
-
Hossain, M. A., et al. (2012). Ionic Liquids as Benign Solvents for the Extraction of Aromatics. Bulletin of the Korean Chemical Society, 33(7), 2261-2268.
-
Wikipedia. (n.d.). Liquid–liquid extraction.
-
TIEI Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
-
Research Journal of Pharmacy and Technology. (n.d.). Stability indicating HPLC-DAD method for the determination of Oxcarbazepine.
-
Semantic Scholar. (n.d.). Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design.
-
Davis, K., & Johnson-Davis, K. L. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Methods in Molecular Biology (Vol. 2737, pp. 387-395).
-
Journal of Young Pharmacists. (n.d.). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms.
-
Yilmaz, S., et al. (2020). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. Journal of Analytical Methods in Chemistry, 2020, 8874836.
-
Springer Nature Experiments. (n.d.). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
ResearchGate. (n.d.). HPLC Method with Solid-Phase Extraction for Determination of (R)- and (S)-Ketoprofen in Plasma without Caffeine Interference: Application to Pharmacokinetic Studies in Rats.
-
Tirumalai, R. S., et al. (2003). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Methods in Molecular Biology, 222, 113-128.
-
Wikipedia. (n.d.). Oxcarbazepine.
-
Axios Research. (n.d.). 11-Keto Oxcarbazepine (Hydrate Form).
-
PubChem. (n.d.). Oxcarbazepine. National Center for Biotechnology Information.
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube.
-
Chen, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294.
Sources
- 1. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 6. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 7. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. economysolutions.in [economysolutions.in]
- 11. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated stability indicating LC method for oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. rjptonline.org [rjptonline.org]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 11-Keto Oxcarbazepine
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 11-Keto Oxcarbazepine, a significant metabolite of the antiepileptic drug Oxcarbazepine. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of analytical method validation, ensuring data integrity and regulatory compliance. We will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and compare its performance characteristics with the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The validation of an analytical method is a mandatory process in pharmaceutical development and quality control. It provides documented evidence that the procedure is suitable for its intended purpose.[1][2][3] The principles and parameters discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]
The Analytical Challenge: 11-Keto Oxcarbazepine
11-Keto Oxcarbazepine is a metabolite of Oxcarbazepine. While Oxcarbazepine is primarily metabolized to its active 10-monohydroxy derivative, understanding the pharmacokinetic profile of other metabolites like 11-Keto Oxcarbazepine is crucial for a complete picture of the drug's disposition and potential for drug-drug interactions. The selection of an appropriate analytical method is therefore critical for accurate quantification in various biological matrices.
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The two most common analytical techniques for the quantification of small molecules like 11-Keto Oxcarbazepine in biological fluids and pharmaceutical formulations are HPLC-UV and LC-MS/MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates the analyte of interest from other components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8][9][10] The separated analyte is then detected by its absorbance of ultraviolet light. HPLC-UV is a robust, cost-effective, and widely available technique.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[11][12][13][14] After separation, the analyte is ionized and fragmented, and specific fragments are detected. This "multiple reaction monitoring" (MRM) provides exceptional specificity and allows for very low limits of detection.
The choice between these methods depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and budget constraints.
Experimental Protocols: A Step-by-Step Guide to Validation
The following protocols outline the key experiments required to validate an analytical method for 11-Keto Oxcarbazepine. These are based on established principles for the validation of related compounds like Oxcarbazepine.[15][16][17]
Core Validation Parameters
According to ICH Q2(R2) guidelines, the following parameters must be evaluated during method validation: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][18][19]
1. Specificity/Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Protocol:
-
Analyze blank samples of the matrix (e.g., plasma, urine, formulation excipients) to ensure no interfering peaks are present at the retention time of 11-Keto Oxcarbazepine.
-
Analyze samples spiked with 11-Keto Oxcarbazepine and potential interfering substances (e.g., parent drug Oxcarbazepine, other metabolites, commonly co-administered drugs).
-
For HPLC-UV, peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.[15]
-
For LC-MS/MS, the high selectivity of MRM transitions provides inherent specificity.[11][12]
-
2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking a known amount of 11-Keto Oxcarbazepine reference standard into the blank matrix. A minimum of five concentration levels is recommended.[8]
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area (or peak area ratio to an internal standard) against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.[17][20]
-
3. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.
-
Experimental Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC sample.
-
Calculate the percent recovery at each concentration level. The mean recovery should typically be within 85-115% for bioanalytical methods.[7][21]
-
4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of five replicates of the low, medium, and high QC samples on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same set of QC samples on at least two different days with different analysts and/or equipment if possible.
-
Calculate the RSD for each set of measurements. The RSD should typically be ≤15% for bioanalytical methods.[22]
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD and 10:1 for the LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve.
-
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small, deliberate changes to the analytical method parameters. For HPLC, this could include:
-
pH of the mobile phase
-
Mobile phase composition
-
Column temperature
-
Flow rate
-
-
Analyze a system suitability sample under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, resolution).
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for analytical method validation.
Comparative Performance Data
The following table summarizes the expected performance characteristics of a validated HPLC-UV method compared to an LC-MS/MS method for the analysis of 11-Keto Oxcarbazepine in a biological matrix like human plasma. The data presented is hypothetical but based on typical performance observed for similar analytes.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 100 - 5000 ng/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| LOD | ~20 ng/mL | ~0.2 ng/mL |
| LOQ | ~100 ng/mL | ~1 ng/mL |
| Specificity | Good (potential for interference) | Excellent (highly selective) |
| Robustness | Good | Good |
Discussion: Choosing the Right Method
As the data illustrates, both HPLC-UV and LC-MS/MS can be validated to provide accurate and precise results for the quantification of 11-Keto Oxcarbazepine.
-
HPLC-UV is a suitable choice for routine analysis in quality control settings where the expected concentrations of the analyte are relatively high and the sample matrix is relatively clean (e.g., pharmaceutical formulations). Its lower cost and ease of use are significant advantages.[9][10]
-
LC-MS/MS is the gold standard for bioanalytical applications where high sensitivity and specificity are paramount.[13][20] This is particularly true for studies involving the determination of low concentrations of metabolites in complex biological matrices like plasma or urine. The superior selectivity of LC-MS/MS minimizes the risk of interference from endogenous compounds or co-administered drugs.[11]
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of an analytical method for 11-Keto Oxcarbazepine is a critical step to ensure the generation of reliable and accurate data. This guide has provided a framework for this process, comparing the widely used techniques of HPLC-UV and LC-MS/MS. The choice of method should be guided by the specific analytical requirements, with HPLC-UV being a robust and cost-effective option for higher concentration samples and LC-MS/MS providing the necessary sensitivity and selectivity for challenging bioanalytical applications. Adherence to regulatory guidelines, such as those from the ICH and FDA, is essential throughout the validation process to ensure data integrity and regulatory acceptance.
References
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S.
- FDA Finalizes Guidance on Bioanalytical Method Valid
- ICH Guidelines for Analytical Method Valid
- Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
- Validation of Analytical Procedures Q2(R2). (2023).
- Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
- ICH Guidance Q14 / Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn.
- Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2020).
- Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. (2022).
- Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. (2011).
- Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2024). PubMed.
- An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use. (n.d.). Thermo Fisher Scientific.
- Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.).
- The use of an RP-HPLC-UV method for the analysis of oxcarbazepine in the presence of its preserv
- Development and Validation of a RP- HPLC Method for Quantitation of Oxcarbazepine in Tablet Dosage Form. (2015).
- Oxcarbazepine: validation and application of an analytical method. (2010). SciELO.
- METHOD DEVELOPMENT AND VALIDATION OF OXCARBAZEPINE BY USING RP-HPLC METHOD. (n.d.). Pharmacophore.
- Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. (n.d.). Semantic Scholar.
- Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. (2017). Research and Reviews: Journal of Pharmaceutical Analysis.
- Oxcarbazepine: Validation and application of an analytical method. (2010).
- A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. (2018). International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. centerforbiosimilars.com [centerforbiosimilars.com]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. akjournals.com [akjournals.com]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. jyoungpharm.org [jyoungpharm.org]
- 16. rroij.com [rroij.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 19. qbdgroup.com [qbdgroup.com]
- 20. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. moh.gov.bw [moh.gov.bw]
- 22. scielo.br [scielo.br]
A Comparative Analysis of 11-Keto Oxcarbazepine and Other Key Metabolites: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the metabolites of Oxcarbazepine (OXC), with a specific focus on 11-Keto Oxcarbazepine in relation to the principal active metabolite, 10,11-dihydro-10-hydroxycarbazepine (MHD). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on metabolic pathways, pharmacokinetic profiles, and analytical methodologies to support informed decision-making in preclinical and clinical research.
Introduction: The Metabolic Landscape of Oxcarbazepine
Oxcarbazepine is a second-generation antiepileptic drug that, despite its structural similarity to carbamazepine, exhibits a distinct metabolic profile that confers several clinical advantages, notably a lower propensity for drug-drug interactions.[1] Unlike carbamazepine, which undergoes oxidative metabolism, Oxcarbazepine is a prodrug that is rapidly and extensively metabolized by cytosolic reductases in the liver.[2][3] This primary metabolic step is a reduction of the keto group at the 10-position, yielding its pharmacologically active metabolite, 10,11-dihydro-10-hydroxycarbazepine, also known as the monohydroxy derivative (MHD).[2][4]
MHD is the principal mediator of Oxcarbazepine's therapeutic effects, primarily through the blockade of voltage-sensitive sodium channels.[1][4] The metabolic cascade does not end with MHD. It undergoes further biotransformation, mainly through glucuronidation for renal excretion.[5][6] A minor pathway involves the oxidation of MHD to the inactive 10,11-dihydroxy derivative (DHD).[2][4][5] While MHD is the star player, other metabolites, including the titular 11-Keto Oxcarbazepine, exist, though their pharmacological significance is less understood. This guide aims to place these metabolites in their proper context.
Visualizing the Metabolic Pathway
The metabolic conversion of Oxcarbazepine is a critical determinant of its efficacy and safety profile. The following diagram illustrates the primary metabolic routes.
Caption: Primary metabolic pathways of Oxcarbazepine.
Comparative Physicochemical and Pharmacokinetic Profiles
The in-vivo disposition and activity of a drug are dictated by the pharmacokinetic (PK) properties of the parent compound and its metabolites. A clear understanding of these parameters is essential for predicting efficacy, duration of action, and potential for accumulation.
The Central Role of MHD
Upon oral administration, Oxcarbazepine is almost completely absorbed and rapidly converted to MHD.[4] The parent drug has a short half-life of approximately 1-5 hours, while the active metabolite MHD has a much longer half-life of 7-20 hours, making it responsible for the sustained therapeutic effect.[7] Plasma concentrations of MHD are substantially higher than those of the parent drug.[8] The therapeutic range for MHD is generally considered to be 15-35 mg/L.[7]
Characterizing 11-Keto Oxcarbazepine
11-Keto Oxcarbazepine is described primarily as a keto impurity or a minor oxidative metabolite of Oxcarbazepine.[9] Its formation represents a deviation from the main reductive pathway that produces the active MHD. There is a significant lack of published data on its pharmacological activity and pharmacokinetic profile, suggesting it is not considered a clinically relevant contributor to either the efficacy or the toxicity of Oxcarbazepine therapy. Its primary relevance is in the context of pharmaceutical manufacturing and quality control, where it is monitored as an impurity.
Data Summary
The following table summarizes and compares the key properties and pharmacokinetic parameters of Oxcarbazepine and its primary metabolites.
| Parameter | Oxcarbazepine (Parent Drug) | 10-Hydroxycarbazepine (MHD) | 11-Keto Oxcarbazepine |
| Role | Prodrug | Active Metabolite | Impurity / Minor Metabolite |
| Molecular Weight | 252.27 g/mol [4] | 254.28 g/mol | 284.27 g/mol (Hydrate Form)[10] |
| Primary Metabolic Route | Reduction to MHD[2][4] | Glucuronidation, minor oxidation to DHD[4][5] | Formed via oxidation of OXC |
| Plasma Half-Life (t½) | ~1-5 hours[7] | ~7-20 hours[7] | Not well-characterized; presumed to be insignificant |
| Peak Plasma Time (Tmax) | ~1-3 hours[7] | ~4-12 hours[7] | N/A |
| Plasma Protein Binding | ~59%[6] | ~40%[7] | N/A |
| Pharmacological Activity | Weak | Strong anticonvulsant activity[2][11] | Considered inactive or not clinically relevant |
Analytical Methodologies for Metabolite Quantification
Accurate and robust bioanalytical methods are the bedrock of pharmacokinetic and metabolic studies. For Oxcarbazepine, the analytical goal is typically the simultaneous quantification of the parent drug and its primary active metabolite, MHD, in biological matrices such as plasma or serum.
The Gold Standard: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of Oxcarbazepine and its metabolites due to its high sensitivity, specificity, and throughput.[12]
Causality Behind Method Choice:
-
Specificity: LC-MS/MS can differentiate between structurally similar compounds like Oxcarbazepine and MHD, and can easily distinguish them from endogenous matrix components. This is achieved by selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
Sensitivity: The technique allows for very low limits of quantification (LLOQ), often in the low ng/mL range, which is crucial for accurately defining the pharmacokinetic profile, especially during the elimination phase.[13][14][15]
-
Versatility: The method can be adapted to quantify multiple analytes simultaneously, making it efficient for parent drug and metabolite analysis from a single sample injection.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
The following protocol outlines a typical, robust workflow for the simultaneous determination of Oxcarbazepine and MHD in human plasma. This system is self-validating through the inclusion of a stable isotope-labeled internal standard (SIL-IS), which co-elutes and experiences similar matrix effects and extraction variability as the analyte, ensuring accuracy.
Workflow Diagram:
Caption: A typical bioanalytical workflow for metabolite analysis.
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of human plasma, add 10 µL of an internal standard working solution (e.g., a mix of Oxcarbazepine-d4 and MHD-d4 in methanol). The use of a SIL-IS is critical as it corrects for sample-to-sample variability during extraction and ionization.[13]
-
Add 150 µL of acetonitrile to precipitate plasma proteins. Acetonitrile is chosen for its efficiency in denaturing proteins while keeping the analytes in solution.
-
Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Synergi Hydro-RP, 50 x 2.0 mm, 4 µm) is commonly used to provide good retention and separation of the moderately polar analytes from endogenous interferences.[16]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acid improves peak shape and ionization efficiency.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization in Positive mode (ESI+), as the amide and amine functionalities on the analytes are readily protonated.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Alternative Methodologies
While LC-MS/MS is the gold standard, other methods have been employed:
-
HPLC-UV/DAD: High-Performance Liquid Chromatography with UV or Diode-Array Detection. This method is less sensitive than LC-MS/MS but can be sufficient for therapeutic drug monitoring (TDM) where plasma concentrations are relatively high. Its lower cost and simpler instrumentation are advantages.
-
Immunoassays: Homogeneous enzyme immunoassays (e.g., EMIT) are available for the quantification of MHD.[17] These are high-throughput and well-suited for clinical chemistry analyzers but may exhibit cross-reactivity and have shown a positive bias compared to LC-MS/MS, especially at different concentration ranges.[12][18]
Conclusion and Future Directions
The comparative analysis clearly establishes 10-hydroxycarbazepine (MHD) as the primary driver of Oxcarbazepine's clinical effects. Its pharmacokinetic profile, characterized by a long half-life and high plasma concentrations relative to the parent drug, dictates the dosing regimen and therapeutic window.
In contrast, 11-Keto Oxcarbazepine does not appear to be a pharmacologically significant metabolite. Its relevance is confined to being a process-related impurity in the drug substance. For drug development professionals, this has clear implications:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Focus should remain on characterizing the exposure-response relationship of MHD.
-
Bioanalytical Strategy: The primary goal is the robust, validated quantification of Oxcarbazepine and MHD. The inclusion of 11-Keto Oxcarbazepine in routine bioanalysis for PK studies is not warranted unless specific questions about its formation or disposition under unique circumstances (e.g., in specific disease states or with co-medications) arise.
-
Chemistry, Manufacturing, and Controls (CMC): Efforts should be directed at controlling the levels of 11-Keto Oxcarbazepine in the final drug product to meet regulatory impurity thresholds.
Future research could explore the specific enzymatic pathways leading to the formation of minor oxidative metabolites like 11-Keto Oxcarbazepine and DHD, which could provide a more complete picture of Oxcarbazepine's biotransformation, even if these pathways are not clinically dominant.
References
-
Title: Oxcarbazepine Pathway, Pharmacokinetics - ClinPGx Source: ClinPGx URL: [Link]
-
Title: Overview of the Clinical Pharmacokinetics of Oxcarbazepine Source: ResearchGate URL: [Link]
-
Title: Clinical pharmacokinetics of oxcarbazepine Source: PubMed URL: [Link]
-
Title: Population pharmacokinetics of oxcarbazepine and the enantiomers of its metabolite 10-hydroxycarbazepine in healthy volunteers Source: UCL Discovery URL: [Link]
-
Title: The pharmacokinetics of oxcarbazepine and its active metabolite 10-hydroxy-carbazepine in healthy subjects and in epileptic patients treated with phenobarbitone or valproic acid Source: PubMed URL: [Link]
-
Title: Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities Source: PMC - NIH URL: [Link]
-
Title: Population pharmacokinetics of oxcarbazepine and its metabolite 10-hydroxycarbazepine in healthy subjects Source: PubMed URL: [Link]
-
Title: Oxcarbazepine - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]
- Title: LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application Source: CoLab URL
-
Title: Simultaneous quantification of oxcarbazepine and its active metabolite in spiked human plasma using ultra performance liquid chromatography–MS Source: Future Science URL: [Link]
-
Title: Quantitation of oxcarbazepine and its metabolites in human plasma by micellar electrokinetic chromatography Source: PubMed URL: [Link]
-
Title: Simultaneous quantification of oxcarbazepine and its active metabolite in spiked human plasma using ultra performance liquid chromatography-MS/MS Source: PubMed URL: [Link]
-
Title: Stereoselective pharmacokinetic analysis of the antiepileptic 10-hydroxycarbazepine in dogs Source: PubMed URL: [Link]
-
Title: Showing metabocard for 10-Hydroxycarbazepine (HMDB0060676) Source: Human Metabolome Database URL: [Link]
-
Title: Analysis of oxcarbazepine and the 10-hydroxycarbazepine enantiomers in plasma by LC-MS/MS: application in a pharmacokinetic study Source: PubMed URL: [Link]
-
Title: Population pharmacokinetics of oxcarbazepine and its monohydroxy derivative in epileptic children Source: PMC - PubMed Central URL: [Link]
-
Title: Oxcarbazepine | C15H12N2O2 Source: PubChem - NIH URL: [Link]
-
Title: Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients Source: Frontiers URL: [Link]
-
Title: Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients Source: NIH URL: [Link]
-
Title: Oxcarbazepine Tablets Source: DailyMed URL: [Link]
-
Title: 11-Keto Oxcarbazepine (Hydrate Form) Source: Axios Research URL: [Link]
Sources
- 1. Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxcarbazepine Tablets [dailymed.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of oxcarbazepine and its active metabolite 10-hydroxy-carbazepine in healthy subjects and in epileptic patients treated with phenobarbitone or valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]
- 10. 11-Keto Oxcarbazepine (Hydrate Form) | Axios Research [axios-research.com]
- 11. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Simultaneous quantification of oxcarbazepine and its active metabolite in spiked human plasma using ultra performance liquid chromatography-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of oxcarbazepine and the 10-hydroxycarbazepine enantiomers in plasma by LC-MS/MS: application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application | CoLab [colab.ws]
- 17. ark-tdm.com [ark-tdm.com]
- 18. Frontiers | Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients [frontiersin.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 11-Keto Oxcarbazepine Quantification
This guide provides an in-depth, objective comparison of common analytical methods for the quantification of 11-Keto Oxcarbazepine, a critical metabolite in pharmacokinetic and therapeutic drug monitoring studies. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation and selection.
Introduction: The Significance of 11-Keto Oxcarbazepine Quantification
Oxcarbazepine is an anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy.[1][2] Following administration, it is rapidly and almost completely metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[3][4] The subsequent oxidation of MHD forms the inactive metabolite, 11-Keto Oxcarbazepine. The accurate quantification of these metabolites is paramount for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies to ensure patient safety and therapeutic efficacy.
The choice of analytical method can significantly impact the quality and reliability of the data generated. This guide focuses on the cross-validation of three prevalent analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective technique.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The industry gold standard for sensitivity and selectivity.[5][6][7]
-
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): An evolution of LC-MS/MS offering higher throughput and resolution.
The objective of this guide is to provide the scientific community with the necessary data and rationale to select the most appropriate method for their specific research or clinical needs.
Foundational Principles: Bioanalytical Method Validation
The validation of a bioanalytical method is the process by which it is established that the performance characteristics of the method are suitable and reliable for the intended analytical application.[8] All experimental designs and acceptance criteria presented in this guide are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12]
Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]
-
Accuracy: The closeness of the determined value to the nominal or known true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[13]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte over a specified range.[13]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[7]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[13]
Cross-validation is performed to compare two distinct analytical methods, ensuring that data generated across different techniques are comparable and reliable.[14]
Experimental Design & Protocols
A comprehensive cross-validation study was designed to compare the performance of HPLC-UV, LC-MS/MS, and UPLC-MS/MS for the quantification of 11-Keto Oxcarbazepine in human plasma.
Overall Cross-Validation Workflow
The workflow is designed to ensure a systematic and unbiased comparison of the analytical methods.
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application | CoLab [colab.ws]
- 6. [PDF] LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. | Semantic Scholar [semanticscholar.org]
- 7. LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. id-eptri.eu [id-eptri.eu]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
A Comparative Analysis of the Neuroactivity of Oxcarbazepine and its Active Metabolite, 11-Keto-Oxcarbazepine
For researchers, scientists, and drug development professionals navigating the landscape of anticonvulsant therapeutics, a nuanced understanding of a drug's metabolic journey and the neuroactivity of its derivatives is paramount. This guide provides an in-depth, data-driven comparison of Oxcarbazepine and its principal active metabolite, 11-Keto-Oxcarbazepine, more commonly known as the 10-monohydroxy derivative (MHD) or licarbazepine. Moving beyond a surface-level overview, we will dissect their mechanisms of action, compare their potencies with supporting experimental data, and provide detailed protocols for key evaluative assays.
From Prodrug to Primary Effector: The Metabolic Conversion
Oxcarbazepine is a second-generation antiepileptic drug (AED) that functions as a prodrug.[1] Following oral administration, it is rapidly and extensively metabolized by cytosolic enzymes in the liver to its pharmacologically active metabolite, MHD.[1][2] This conversion is a critical aspect of its clinical profile, as MHD is largely responsible for the therapeutic effects of Oxcarbazepine.[1] The metabolic pathway is a reductive process at the keto moiety of Oxcarbazepine, a key distinction from the oxidative metabolism of its predecessor, carbamazepine, which minimizes the involvement of the cytochrome P450 system and reduces the potential for certain drug-drug interactions.[3]
Caption: Metabolic conversion of Oxcarbazepine to its active metabolite, MHD.
Mechanism of Action: A Tale of Two States
The primary mechanism through which both Oxcarbazepine and MHD exert their anticonvulsant effects is the blockade of voltage-gated sodium channels (VGSCs).[4] This action stabilizes hyperexcited neuronal membranes, thereby inhibiting repetitive firing and diminishing the propagation of synaptic impulses.[5] However, a deeper analysis reveals subtle but significant differences in their interaction with the conformational states of these channels.
Both Oxcarbazepine and MHD demonstrate a higher affinity for the inactivated state of VGSCs over the resting state, a characteristic that contributes to their efficacy in suppressing the high-frequency neuronal discharge seen in epilepsy.[1] Notably, both compounds have a more pronounced effect on the fast-inactivated state of VGSCs.[6] This is evidenced by a significant shift in the voltage-dependence of fast inactivation and a slower recovery from this state.[6]
In contrast, the related compound eslicarbazepine (the S-enantiomer of MHD) shows a higher affinity for the slow-inactivated state of VGSCs. This distinction in preferential binding to different inactivated states may underlie the nuanced differences in the clinical profiles of these drugs.
Beyond sodium channels, there is evidence that Oxcarbazepine and MHD may also modulate other ion channels, including an enhancement of potassium conductance and effects on certain types of high-voltage activated calcium channels, which could contribute to their overall neuroactivity.[4][7]
Caption: Mechanism of action of Oxcarbazepine and MHD on VGSCs.
Comparative Neuroactivity: A Quantitative Look
Experimental data from both in vitro and in vivo studies provide a clearer picture of the relative potency of Oxcarbazepine and its active metabolite, MHD.
| Parameter | Oxcarbazepine | 11-Keto-Oxcarbazepine (MHD) | Reference |
| IC50 (Inhibition of sustained repetitive firing) | 5 x 10⁻⁸ M | 2 x 10⁻⁸ M | [7] |
| ED50 (Maximal Electroshock Seizure, MES - Mouse, p.o.) | 14 mg/kg | 20.5 mg/kg | [5] |
| ED50 (Maximal Electroshock Seizure, MES - Rat, p.o.) | 13.5 mg/kg | 17.0 mg/kg | [5] |
These data indicate that MHD is more potent than Oxcarbazepine in vitro at limiting the firing of sodium-dependent action potentials.[7] In vivo, Oxcarbazepine demonstrates slightly higher potency in the MES test, which may be attributed to its rapid and efficient conversion to the more active MHD in the body.[5]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing VGSC Blockade
This protocol is designed to measure the effect of Oxcarbazepine and MHD on voltage-gated sodium currents in a neuronal cell line (e.g., ND7/23 cells) or primary neurons.
Materials:
-
Cell culture reagents
-
External (bath) solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.2 with CsOH. (Cesium is used to block potassium currents).
-
Oxcarbazepine and MHD stock solutions (in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Prepare cells on coverslips for recording.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution and mount it on the headstage.
-
Establish a whole-cell recording configuration on a selected cell.
-
Set the holding potential to -100 mV to ensure most VGSCs are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Establish a stable baseline recording in the external solution.
-
Perfuse the bath with the external solution containing the desired concentration of Oxcarbazepine or MHD.
-
After a few minutes of equilibration, repeat the voltage-step protocol to record sodium currents in the presence of the compound.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 Hz for 500 ms) before the test pulse.
-
Wash out the compound with the external solution to check for reversibility.
-
Analyze the peak sodium current amplitude at each voltage step to determine the percentage of block.
-
Construct concentration-response curves to calculate the IC50 value.
Caption: Workflow for patch-clamp electrophysiology experiment.
In Vivo Maximal Electroshock (MES) Seizure Model
This protocol is a standard preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Materials:
-
Male Sprague-Dawley rats (150-200 g).
-
Oxcarbazepine and MHD for oral administration (e.g., suspended in 0.5% methylcellulose).
-
Corneal electrodes.
-
An electroshock generator.
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer Oxcarbazepine, MHD, or vehicle orally (p.o.) at various doses to different groups of animals.
-
At the time of peak drug effect (determined from pharmacokinetic studies, typically 30-60 minutes), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via the corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered protection.
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED50) for each compound using probit analysis.
Conclusion
References
- McLean MJ, Schmutz M, Wamil AW, Olpe HR, Portet C, Feldmann KF. Oxcarbazepine: mechanisms of action. Epilepsia. 1994;35 Suppl 5:S5-9.
- Schmutz M, Brugger F, Gentsch C, McLean MJ, Olpe HR. Effects of oxcarbazepine and 10-hydroxycarbamazepine on action potential firing and generalized seizures. Eur J Pharmacol. 1994 Dec 27;271(2-3):301-8.
- Benes J, Parada A, Figueiredo AA, et al. Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives. J Med Chem. 1999 Jul 15;42(14):2582-7.
- Huang CW, Huang CC, Lin MW, Tsai JJ, Wu SN. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons. Int J Neuropsychopharmacol. 2008 Aug;11(5):597-610.
- Ambrosio AF, Silva AP, Malva JO, Soares-da-Silva P, Carvalho AP, Carvalho CM. Mechanism of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. Neurochem Res. 2002 Jan-Feb;27(1-2):121-30.
- The P.I.T. Group. Comparative study on the therapeutic effect of oxcarbazepine (trileptal) and carbamazepine (finlepsin) in children epilepsy.
- Schmidt D, Elger CE, Holmes GL. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? Epilepsy Behav. 2004 Oct;5(5):613-20.
- Zheng T, Clarke AL, Morris MJ, Reid CA, Petrou S, O'Brien TJ.
- Kośmider M, Czuczwar SJ. Chronic Treatment with Oxcarbazepine Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice. Pharmaceuticals (Basel). 2024 Jun 19;17(6):777.
- Hvalbye J, Tanganelli S, Schmutz M, Nergårdh R. Comparison of oxcarbazepine and carbamazepine: a double-blind study. Epilepsy Res. 1987 Sep;1(5):284-9.
- Chen H, Rauk A. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Front Pharmacol. 2021;12:774149.
- Schachter SC. Oxcarbazepine and carbamazepine: expected and unexpected differences and similarities. Epilepsy Curr. 2002 Jul;2(4):119-20.
- Yan X, Zhang Y, Chen J, et al. Comparison of oxcarbazepine efficacy and MHD concentrations relative to age and BMI: Associations among ABCB1, ABCC2, UGT2B7, and SCN2A polymorphisms. Medicine (Baltimore). 2019 Mar;98(12):e14930.
- The P.I.T. Group. Oxcarbazepine: preliminary clinical and pharmacokinetic studies on a new anticonvulsant.
- Soares-da-Silva P, Pires N, Bonifácio MJ, et al. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE. American Epilepsy Society. 2012.
- Fraser SP, Diss JK, Chioni C, et al. Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels. Front Pharmacol. 2016;7:43.
- Hebeisen S, Pires N, Loureiro AI, et al. The effects of eslicarbazepine, R-licarbazepine, oxcarbazepine and carbamazepine on ion transmission Cav3.2 channels.
- Hebeisen S, Pires N, Loureiro AI, et al. Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels. NeuroSolutions Ltd. 2014.
- Kälviäinen R, Hmaimad M, Błaszczyk B, et al. Transition from oxcarbazepine to eslicarbazepine acetate: A single center study. Epilepsy Behav Case Rep. 2017;7:38-41.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of oxcarbazepine and 10-hydroxycarbamazepine on action potential firing and generalized seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 7. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 10-Hydroxycarbazepine (MHD) as a Clinical Biomarker for Oxcarbazepine Therapy
For researchers, scientists, and drug development professionals, the robust validation of a biomarker is paramount to its clinical utility. This guide provides an in-depth, technically-focused comparison of 10-hydroxycarbazepine (MHD), the active metabolite of oxcarbazepine, as a therapeutic drug monitoring (TDM) biomarker. We will explore the rationale for its use, detail the validation of a gold-standard analytical method, and compare its utility against alternative biomarkers, providing the supporting experimental data and protocols necessary for its implementation in a research or clinical setting.
The Rationale for Monitoring 10-Hydroxycarbazepine (MHD)
Oxcarbazepine is an anticonvulsant medication used in the management of epilepsy.[1][2] It is, in fact, a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. Following oral administration, oxcarbazepine is rapidly and almost completely reduced by cytosolic reductases in the liver to its active metabolite, 10-hydroxycarbazepine (MHD), also known as licarbazepine.[1][3][4] This biotransformation is crucial to the therapeutic effect of the drug.
The primary reason for monitoring MHD levels, rather than the parent drug oxcarbazepine, lies in their differing pharmacokinetic profiles. Oxcarbazepine has a short half-life of approximately 1 to 3.7 hours, while MHD has a significantly longer half-life of 8 to 10 hours.[1] Consequently, MHD concentrations in the blood are more stable and provide a more accurate reflection of the patient's exposure to the active therapeutic agent. Therapeutic drug monitoring of MHD is therefore essential for optimizing seizure control, particularly at the extremes of age, during pregnancy, in patients with renal insufficiency, or to assess potential drug interactions and patient compliance.[5] A therapeutic range of 15-35 mg/L for MHD has been suggested, though individual patient response can vary.[4]
Analytical Validation of MHD: A Gold-Standard Approach
The accurate quantification of MHD in biological matrices is critical for its use as a biomarker. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose due to its high sensitivity and specificity.[6] Below, we provide a detailed protocol for the validation of an LC-MS/MS method for MHD quantification in human plasma, based on established regulatory guidelines.[6]
Experimental Protocol: LC-MS/MS Quantification of MHD in Human Plasma
Objective: To validate a method for the accurate and precise quantification of 10-hydroxycarbazepine (MHD) in human plasma.
Materials:
-
10-hydroxycarbazepine (MHD) reference standard
-
MHD-d4 (deuterated MHD) as an internal standard (IS)
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Human plasma (drug-free)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
Analytical column (e.g., C18 column)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of MHD and MHD-d4 in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with methanol to appropriate concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with known concentrations of MHD. A typical calibration curve might range from 0.18 to 39.30 µg/mL.[6]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
A gradient elution program is typically used to separate MHD from endogenous plasma components.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor to product ion transitions for MHD (e.g., m/z 255.1 → 192.2) and the internal standard (e.g., MHD-d4).[7]
-
-
-
Data Analysis:
-
Integrate the peak areas for MHD and the internal standard.
-
Calculate the peak area ratio of MHD to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of MHD in the QC and unknown samples from the calibration curve.
-
Validation Parameters and Acceptance Criteria
The analytical method must be validated to ensure its reliability. The following parameters should be assessed according to FDA and EMA guidelines:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of MHD and the internal standard in blank plasma. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5:1; accuracy and precision within ±20%. |
| Accuracy | The closeness of the measured value to the true value. | The mean concentration should be within ±15% of the nominal concentration for QC samples (±20% for LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15% for QC samples (20% for LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The matrix factor should be consistent and close to 1. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
A study by Chen et al. (2023) validated an LC-MS/MS method for MHD with a linear range of 0.18–39.30 μg/mL, and both intra- and inter-day accuracy and precision were within ±15%.[6]
Comparison with Alternative Biomarkers
While MHD is the established biomarker for therapeutic drug monitoring of oxcarbazepine, other biomarkers can provide complementary information for a more comprehensive understanding of the drug's effects and for personalizing therapy.
| Biomarker Type | Specific Biomarker | Information Provided | Advantages | Disadvantages |
| Pharmacokinetic | 10-Hydroxycarbazepine (MHD) | Drug exposure, adherence, and pharmacokinetic variability. | Directly reflects the concentration of the active therapeutic agent; well-established therapeutic range. | Does not directly measure the drug's effect on the brain or predict all adverse reactions. |
| Pharmacokinetic | Oxcarbazepine (Parent Drug) | Absorption and initial metabolism. | Can be useful in specific pharmacokinetic studies. | Very short half-life makes it unsuitable for routine therapeutic monitoring. |
| Genetic | HLA-B*1502 | Risk of Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN). | A predictive biomarker for a serious adverse drug reaction, allowing for avoidance of the drug in at-risk individuals.[3] | Specific to certain populations (e.g., Han Chinese); does not inform about therapeutic efficacy. |
| Genetic | ABCB1, ABCC2, UGT2B7 polymorphisms | Individual differences in drug transport and metabolism, affecting MHD concentrations.[8][9] | Can help explain inter-individual variability in drug response and guide dose adjustments. | The clinical utility of routine testing for these polymorphisms is still under investigation. |
| Pharmacodynamic (Imaging) | Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) | Changes in brain structure, function, and neurochemistry in response to treatment. | Can provide insights into the neurophysiological effects of the drug and its impact on the underlying pathology.[10] | Less accessible and more expensive than blood-based biomarkers; correlation with clinical outcomes is still being established. |
Visualizing the Workflow and Metabolic Pathway
Oxcarbazepine Metabolism
Caption: Metabolic pathway of Oxcarbazepine to its active and inactive metabolites.
Biomarker Validation Workflow
Caption: A typical workflow for the validation of a bioanalytical method for a biomarker.
Conclusion
The validation of 10-hydroxycarbazepine (MHD) as a biomarker for oxcarbazepine therapy is a well-established process that is crucial for effective therapeutic drug monitoring. The use of LC-MS/MS provides a robust and reliable method for its quantification. While MHD remains the cornerstone for assessing drug exposure and guiding dose adjustments, a multi-faceted approach that incorporates genetic and imaging biomarkers can offer a more personalized and comprehensive understanding of a patient's response to oxcarbazepine. This integrated approach will ultimately lead to improved therapeutic outcomes and patient safety in the management of epilepsy.
References
-
Brings, P., & Ensom, M. H. H. (2008). Does Oxcarbazepine Warrant Therapeutic Drug Monitoring? A Critical Review. Clinical Pharmacokinetics, 47(12), 767–778. [Link]
-
PharmGKB. (n.d.). Oxcarbazepine Pathway, Pharmacokinetics. Retrieved from [Link]
-
Lanchote, V. L., et al. (2014). Analysis of oxcarbazepine and the 10-hydroxycarbazepine enantiomers in plasma by LC–MS/MS: application in a pharmacokinetic study. Biomedical Chromatography, 28(1), 129-135. [Link]
-
Chen, M., et al. (2023). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers in Pharmacology, 14, 1269651. [Link]
-
Siddiqui, M. A., & Saadabadi, A. (2023). Oxcarbazepine. In StatPearls. StatPearls Publishing. [Link]
-
Baruzzi, A., et al. (2000). Clinical pharmacokinetics of oxcarbazepine. Clinical Pharmacokinetics, 38(3), 247-261. [Link]
-
Gao, Y., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5670. [Link]
-
Mayo Clinic Laboratories. (n.d.). OMHC Oxcarbazepine Metabolite, Serum. Retrieved from [Link]
-
Tanaka, E., et al. (2018). LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(8), 711-717. [Link]
-
Zaccara, G., et al. (2017). Imaging Biomarkers of Anti-Epileptic Drug Action: Insights from Magnetic Resonance Imaging. Current Pharmaceutical Design, 23(37), 5647-5654. [Link]
-
Yang, X., et al. (2019). Comparison of Oxcarbazepine Efficacy and MHD Concentrations Relative to Age and BMI: Associations Among ABCB1, ABCC2, UGT2B7, and SCN2A Polymorphisms. Medicine, 98(12), e14908. [Link]
-
Contin, M., et al. (2005). 10-Hydroxycarbazepine serum concentration-to-oxcarbazepine dose ratio: influence of age and concomitant antiepileptic drugs. Therapeutic Drug Monitoring, 27(5), 630-634. [Link]
-
Tanaka, E., Terada, M., & Honda, K. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(8), 711-717. [Link]
-
Crunelli, V., & Leresche, N. (2017). Imaging Biomarkers of Anti-Epileptic Drug Action: Insights from Magnetic Resonance Imaging. Current pharmaceutical design, 23(37), 5647–5654. [Link]
-
Yang, X., Yan, Y., Fang, S., Zeng, S., Ma, H., Qian, L., Chen, X., Wei, J., Gong, Z., & Xu, Z. (2019). Comparison of oxcarbazepine efficacy and MHD concentrations relative to age and BMI: Associations among ABCB1, ABCC2, UGT2B7, and SCN2A polymorphisms. Medicine, 98(12), e14908. [Link]
-
Brings, P., & Ensom, M. H. (2008). Does oxcarbazepine warrant therapeutic drug monitoring?: a critical review. Clinical pharmacokinetics, 47(12), 767–778. [Link]
-
Contin, M., et al. (2005). 10-Hydroxycarbazepine serum concentration-to-oxcarbazepine dose ratio: influence of age and concomitant antiepileptic drugs. Therapeutic drug monitoring, 27(5), 630–634. [Link]
-
Chen, M., et al. (2023). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers in pharmacology, 14, 1269651. [Link]
-
Clarke, W. (2007). Drug Monitoring and Toxicology: A Procedure for the Monitoring of Oxcarbazepine Metabolite by HPLC–UV. Clinical Chemistry, 53(5), 1003-1005. [Link]
-
City and Hackney Clinical Commissioning Group. (n.d.). SHARED CARE GUIDELINE: Oxcarbazepine for the treatment of epilepsy. [Link]
-
Mandrioli, R., et al. (2010). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Current medicinal chemistry, 17(28), 3221–3247. [Link]
Sources
- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of oxcarbazepine efficacy and MHD concentrations relative to age and BMI: Associations among ABCB1, ABCC2, UGT2B7, and SCN2A polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of oxcarbazepine efficacy and MHD concentrations relative to age and BMI: Associations among ABCB1, ABCC2, UGT2B7, and SCN2A polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging Biomarkers of Anti-Epileptic Drug Action: Insights from Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of the Intrinsic Stability of Oxcarbazepine and Its Key Derivative, Eslicarbazepine Acetate
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antiepileptic drugs (AEDs), the dibenzazepine carboxamide family, which includes oxcarbazepine and its close structural relative eslicarbazepine acetate, stands as a cornerstone of therapy for partial-onset seizures. While their clinical efficacy is well-established, a nuanced understanding of their intrinsic chemical stability is paramount for ensuring drug product quality, safety, and efficacy throughout its lifecycle. This guide provides a comparative analysis of the stability profiles of oxcarbazepine and eslicarbazepine acetate under various stress conditions, supported by experimental data from forced degradation studies. Such studies are crucial in identifying potential degradation pathways and informing the development of stable pharmaceutical formulations.
Oxcarbazepine, a 10-keto analog of carbamazepine, exerts its therapeutic effect primarily through its active metabolite, licarbazepine (10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide), also known as the monohydroxy derivative (MHD).[1] Eslicarbazepine acetate is a prodrug that is rapidly metabolized to eslicarbazepine, the (S)-enantiomer of licarbazepine, which is considered the more pharmacologically active enantiomer.[2] This subtle structural distinction between the parent molecules and the stereochemistry of their active metabolite has implications not only for their pharmacokinetic and pharmacodynamic profiles but also for their inherent chemical stability.
The Imperative of Stability Indicating Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify the degradation products formed.[3] The development of such methods, typically high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), is a regulatory requirement and a fundamental aspect of drug development. Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[4] This helps in elucidating the degradation pathways and demonstrating the specificity of the stability-indicating method.
Comparative Stability Under Forced Degradation
The intrinsic stability of a molecule can be evaluated by subjecting it to a range of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These typically include acidic and basic hydrolysis, oxidation, thermal stress, and photolysis. The following sections compare the stability of oxcarbazepine and eslicarbazepine acetate under these conditions, with data synthesized from multiple studies.
Hydrolytic Stability: The Impact of pH
Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of oxcarbazepine and eslicarbazepine acetate to acid and base-catalyzed hydrolysis reveals significant differences.
Oxcarbazepine demonstrates considerable degradation under both acidic and basic conditions. In one study, exposure to 1N HCl resulted in 13.53% degradation.[5] Under basic conditions (0.1N NaOH), the degradation was even more pronounced, with some studies reporting complete degradation.[5] Another study reported 26.8% degradation in acidic media and 44.6% in alkaline media.[6]
Eslicarbazepine Acetate , in contrast, appears to be relatively stable under acidic conditions. One study reported no degradation after 24 hours of reflux in 5N HCl at 60°C.[4] However, it is susceptible to degradation under alkaline conditions. A study showed significant degradation in 0.001N NaOH at 60°C after just 15 minutes.[4] Another study identified a single degradation product under alkaline hydrolytic stress, which was characterized as 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid.[7] This suggests that the ester and amide functionalities are labile to base-catalyzed hydrolysis.
Oxidative Stability
Oxidative degradation can be a significant issue for drug substances. The response of oxcarbazepine and its derivative to oxidative stress varies.
Oxcarbazepine is highly susceptible to oxidative degradation. Studies have shown complete degradation in the presence of 3.0% hydrogen peroxide.[5]
Eslicarbazepine Acetate appears to be more resistant to oxidation. One study reported no degradation after refluxing in 30% H₂O₂ at 60°C for 5 days.[4] However, another study using a different method reported the formation of three degradation products under oxidative conditions, suggesting some susceptibility.[6] A separate study showed only 0.11% degradation after 48 hours in 3% H₂O₂.[3]
Thermal and Photolytic Stability
The effects of heat and light are critical considerations for drug storage and handling.
Oxcarbazepine shows some susceptibility to thermal degradation, with one study reporting degradation when heated at 70°C for 24 hours.[5] However, another study found only 0.3% degradation at 60°C for 30 minutes, indicating that the severity of the conditions plays a significant role.[6] It is generally considered to be relatively stable under photolytic stress, with one study showing only 1.5% degradation after 24 hours of UV radiation.[6]
Eslicarbazepine Acetate is reported to be stable to dry heat and photolytic conditions in some studies.[4] For instance, no degradation was observed when the drug was exposed to sunlight for 48 hours or heated at 100°C for 30 days.[4] Another study reported 3.12% degradation under thermal stress at 80°C for 48 hours and 1.17% degradation under UV light for the same duration.[3] A different study noted mild degradation under dry heat (95.23% recovery) and photochemical conditions (98% recovery).[6]
| Stress Condition | Oxcarbazepine (% Degradation) | Eslicarbazepine Acetate (% Degradation) | Key Observations |
| Acid Hydrolysis | 13.53% (1N HCl)[5], 26.8% (5N HCl, 60°C, 30 min)[6] | No degradation (5N HCl, 60°C, 24h)[4], 9.88% (0.5N HCl, 48h)[3] | Oxcarbazepine is more susceptible to acid hydrolysis. |
| Base Hydrolysis | Complete (0.1N NaOH)[5], 44.6% (5N NaOH, 60°C, 30 min)[6] | Significant degradation (0.001N NaOH, 60°C, 15 min)[4], 99.9% (0.5N NaOH, 48h)[3] | Both are highly susceptible to base-catalyzed hydrolysis. |
| Oxidative | Complete (3% H₂O₂)[5], 2.5% (30% H₂O₂, 60°C, 30 min)[6] | No degradation (30% H₂O₂, 60°C, 5 days)[4], 0.11% (3% H₂O₂, 48h)[3] | Oxcarbazepine appears more sensitive to oxidation. |
| Thermal | Degradation at 70°C, 24h[5], 0.3% (60°C, 30 min)[6] | No degradation (100°C, 30 days)[4], 3.12% (80°C, 48h)[3] | Both show some degradation under harsh thermal stress. |
| Photolytic | 1.5% (UV, 24h)[6] | No degradation (Sunlight, 48h)[4], 1.17% (UV, 48h)[3] | Both are relatively photostable. |
Note: The percentage of degradation can vary significantly depending on the specific experimental conditions (e.g., concentration of the stressor, temperature, duration of exposure). The data presented here is a synthesis from multiple sources to provide a comparative overview.
Degradation Pathways and Experimental Workflows
Understanding the degradation pathways is crucial for identifying and controlling degradation products.
Illustrative Degradation Pathway of Eslicarbazepine Acetate
Under alkaline hydrolysis, eslicarbazepine acetate undergoes deacetylation and subsequent hydrolysis of the carboxamide group to form 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid.[7]
Caption: Proposed alkaline degradation pathway of Eslicarbazepine Acetate.
General Workflow for Forced Degradation Studies
A typical workflow for conducting forced degradation studies involves sample preparation, stress application, and analysis.
Sources
- 1. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Development of a stress induced validated UPLC-PDA method for the analysis of Eslicarbazepine acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijcpa.in [ijcpa.in]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 11-Keto Oxcarbazepine
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 11-Keto Oxcarbazepine, a known impurity and metabolite of the antiepileptic drug Oxcarbazepine.[1][2] We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in making informed decisions for your analytical workflow.
The Criticality of Purity for 11-Keto Oxcarbazepine
11-Keto Oxcarbazepine, chemically known as 10,11-Dihydro-10,11-dioxo-5H-dibenz[b,f]azepine-5-carboxamide, is recognized as "Oxcarbazepine EP Impurity I".[1][2] Its presence in a batch of synthesized Oxcarbazepine must be meticulously monitored. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5][6] Understanding the impurity profile is not merely a regulatory hurdle; it is fundamental to the safety and efficacy of the final drug product.[7][8] Impurities can possess their own pharmacological or toxicological effects, potentially impacting the therapeutic outcome.[7]
The synthesis of Oxcarbazepine, often involving intermediates like 10-methoxyiminostilbene, can lead to the formation of various process-related impurities.[9][10][11][12] Furthermore, forced degradation studies reveal that Oxcarbazepine is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, which can also be a source of impurities like 11-Keto Oxcarbazepine.[13][14][15][16][17]
This guide will compare the three most powerful and commonly employed analytical techniques for impurity profiling: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), often coupled with LC (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity assessment is a balance of sensitivity, selectivity, and the type of information required. While chromatographic techniques excel at separation, spectroscopic methods provide invaluable structural information.
| Technique | Typical Detection Limit | Key Advantages | Key Limitations | Primary Application |
| HPLC (with UV detection) | ~0.01%[7] | High resolution, quantitative accuracy, robust, and widely available.[7][18] | Requires a chromophore for UV detection, limited structural information.[19] | Quantification of known impurities and overall purity assessment. |
| LC-MS/MS | As low as 0.001%[7] | Exceptional sensitivity and selectivity, provides molecular weight and fragmentation data for structural elucidation.[19][20][21][22] | Can be complex and costly, matrix effects can cause ion suppression.[7] | Detection and identification of trace-level and unknown impurities. |
| NMR Spectroscopy | ~0.1%[7] | Unrivaled for definitive structural elucidation without a reference standard, non-destructive, and inherently quantitative.[23][24][25] | Lower sensitivity compared to MS, requires higher sample concentration.[7][8] | Absolute structure confirmation of impurities and quantification. |
Experimental Protocols and Methodologies
A self-validating system is crucial for trustworthy results. The following protocols are designed to be robust and are grounded in established pharmaceutical analysis principles. The validation of these methods should be performed in accordance with ICH Q2(R2) guidelines.
High-Performance Liquid Chromatography (HPLC) for Purity Quantification
HPLC is the workhorse for purity determination in quality control laboratories.[18] Its ability to separate components of a mixture makes it ideal for quantifying the main compound and its impurities.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar nature of a C18 stationary phase is well-suited for retaining and separating Oxcarbazepine and its structurally similar impurities, which are moderately polar.
-
Gradient Elution: A gradient of a polar solvent (like water with a modifier) and a less polar organic solvent (like acetonitrile) is often necessary to resolve closely eluting impurities and ensure the main API peak is well-shaped.
-
UV Detection: Oxcarbazepine and its keto-analogue possess chromophores that absorb UV light, making UV detection a straightforward and robust method for quantification. A wavelength of around 256 nm is often effective.[22]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Assessment.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a reference standard of 11-Keto Oxcarbazepine in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the synthesized 11-Keto Oxcarbazepine in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 256 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: A typical gradient might start at 70% Mobile Phase A, ramping to 30% A over 20 minutes, followed by a wash and re-equilibration step.
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate the area of all peaks in the sample chromatogram.
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful hybrid technique that provides both separation and structural information, making it ideal for identifying unknown impurities.[26] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is a significant step in its structural elucidation.[20]
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for moderately polar molecules like 11-Keto Oxcarbazepine, typically producing a protonated molecule [M+H]+, which directly gives the molecular weight.
-
Tandem MS (MS/MS): By isolating the parent ion and fragmenting it, MS/MS provides a fragmentation pattern that acts as a structural fingerprint, aiding in the confirmation of the impurity's identity.
Workflow for LC-MS Impurity Identification
Caption: Workflow for LC-MS Impurity Identification.
Step-by-Step LC-MS Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized product (e.g., 1-10 µg/mL) in the mobile phase. High concentrations can lead to source contamination and signal suppression.
-
-
LC Conditions:
-
Use chromatographic conditions similar to the HPLC method to achieve separation. Volatile buffers (e.g., formic acid, ammonium formate) are essential for MS compatibility.
-
-
MS Conditions (Example for a Quadrupole-Time-of-Flight Instrument):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS: Data-dependent acquisition, where the most intense ions from the MS1 scan are automatically selected for fragmentation.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to locate peaks corresponding to the main compound and any impurities.
-
Extract the mass spectrum for each peak. The [M+H]+ ion will give the molecular weight.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. Compare this fragmentation pattern to the known structure of 11-Keto Oxcarbazepine or potential related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
NMR spectroscopy is the gold standard for the unequivocal identification and structural elucidation of organic compounds.[23][25] It provides detailed information about the chemical environment of each atom in a molecule. A key advantage of NMR is that it can be used for quantification (qNMR) without the need for a specific reference standard for the impurity itself.[23]
Causality Behind Experimental Choices:
-
¹H NMR: This is the most common NMR experiment, providing information on the number of different types of protons, their chemical environment, and their proximity to other protons. It is often the first step in structural analysis.
-
¹³C NMR: This experiment provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): These experiments reveal correlations between atoms, allowing for the complete assembly of the molecular structure by showing which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC).
Logical Relationship of Purity Assessment Techniques
Caption: Logical flow of an impurity investigation.
Step-by-Step NMR Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte signals.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. This is a relatively quick experiment.
-
Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
If unknown impurities are present at a sufficient level (>0.1%), acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity and definitively identify the structures.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals of impurity signals to the main compound signals can be used for quantification, assuming a known structure for the impurity.
-
Assign the chemical shifts (ppm) for all signals and analyze the coupling patterns to elucidate the structure. Compare the obtained spectra with those of a 11-Keto Oxcarbazepine reference standard if available, or with predicted spectra based on its known structure.
-
Conclusion and Recommendations
The assessment of purity for synthesized 11-Keto Oxcarbazepine requires a multi-faceted analytical approach. No single technique can provide all the necessary information.
-
For routine quality control and quantification of known impurities, a validated HPLC method is the most efficient and robust choice.
-
For the detection of trace-level impurities or the identification of unknown peaks observed in HPLC, LC-MS is the superior technique due to its enhanced sensitivity and ability to provide molecular weight information.
-
For the definitive, unambiguous structural confirmation of any isolated or significant unknown impurity, NMR spectroscopy is indispensable.
A comprehensive purity assessment strategy should leverage the strengths of each of these techniques. An initial screening by HPLC establishes the impurity profile, followed by LC-MS to gain structural insights into any significant or unknown impurities. Finally, NMR can be employed for the absolute confirmation of the impurity's structure, ensuring a complete and scientifically sound characterization of your synthesized 11-Keto Oxcarbazepine. This integrated approach not only satisfies regulatory expectations but also upholds the highest standards of scientific integrity in drug development.
References
-
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
Carril, M., SanMartin, R., & Dominguez, E. (2007). Applications and Synthesis of the Antiepileptic Drug Oxcarbazepine and Related Structures. Current Organic Chemistry, 11(15), 1385-1399. [Link]
-
JOCPR. (n.d.). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability indicating HPLC-DAD method for the determination of Oxcarbazepine. [Link]
-
Rao, K. S., Belorkar, N., & Rao, M. E. B. (n.d.). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Journal of Young Pharmacists, 1(3). [Link]
-
Raghavi, K., Sindhura, M., Prashanthi, R., & Nalluri, B. N. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(8), 3885-3893. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of oxcarbazepine by newer method. [Link]
-
YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
Rahman, A. (2012). Synthesis of oxcarbazepine by newer method. Der Pharma Chemica, 4(3), 1133-1139. [Link]
-
Prathyun, P., & Baidya, F. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. [Link]
-
Deshpande, M. M., Kasture, V. S., Mohan, M., & Chavan, M. J. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 51(2), 7-11. [Link]
- Google Patents. (n.d.).
-
Phenomenex. (n.d.). HPLC Testing Procedure. [Link]
-
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
-
Li, F., & Aubry, A. F. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]
-
Neopharm Labs. (2024, January 31). Mastering Pharmaceutical Impurity Isolation Strategies. [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
ResearchGate. (n.d.). 2.7.5. HPLC/NMR and related hyphenated NMR methods. [Link]
-
LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]
-
Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. [Link]
-
AxisPharm. (n.d.). Small Molecule Analysis. [Link]
-
WJPPS. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
-
Prathyun, P., & Baidya, F. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. [Link]
-
National Institutes of Health. (n.d.). 11-Keto oxcarbazepine. PubChem. [Link]
-
Axios Research. (n.d.). 11-Keto Oxcarbazepine (Hydrate Form). [Link]
-
ACS Publications. (2022, May 24). Crystal Structure and Twisted Aggregates of Oxcarbazepine Form III. [Link]
Sources
- 1. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. biomedres.us [biomedres.us]
- 8. soeagra.com [soeagra.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. jopcr.com [jopcr.com]
- 11. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 12. jopcr.com [jopcr.com]
- 13. jocpr.com [jocpr.com]
- 14. rjptonline.org [rjptonline.org]
- 15. jyoungpharm.org [jyoungpharm.org]
- 16. jocpr.com [jocpr.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. synthinkchemicals.com [synthinkchemicals.com]
- 22. Small Molecule Analysis | AxisPharm [axispharm.com]
- 23. veeprho.com [veeprho.com]
- 24. toref-standards.com [toref-standards.com]
- 25. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 26. ijprajournal.com [ijprajournal.com]
A Comparative Pharmacological Guide to the Metabolites of Carbamazepine and Oxcarbazepine
This guide provides an in-depth comparative analysis of the metabolites of two cornerstone antiepileptic drugs: carbamazepine (CBZ) and its structural analog, oxcarbazepine (OXC). While structurally similar, their distinct metabolic fates give rise to profoundly different pharmacological, pharmacokinetic, and clinical profiles. Understanding these differences is paramount for researchers and drug development professionals aiming to refine therapeutic strategies for neurological disorders. We will explore the causality behind their metabolic pathways, the resulting pharmacodynamic consequences, and the implications for drug-drug interactions and overall tolerability.
The Crux of the Matter: Divergent Metabolic Fates
The fundamental distinction between carbamazepine and oxcarbazepine lies in their biotransformation. This initial metabolic step dictates the nature of the active species, their subsequent interactions, and their ultimate clinical utility.
Carbamazepine (CBZ): The Oxidative Pathway and its Unstable Epoxide
Carbamazepine is metabolized primarily in the liver through an oxidative pathway heavily dependent on the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme. This process generates a highly active and clinically significant metabolite: carbamazepine-10,11-epoxide (CBZ-E) .[1]
-
Formation: CBZ is converted to CBZ-E via oxidation. This metabolite is not merely a byproduct; it possesses anticonvulsant activity comparable to the parent compound.[2]
-
Instability and Further Metabolism: CBZ-E is an unstable intermediate. It is subsequently hydrolyzed by the enzyme microsomal epoxide hydrolase (mEH) to the inactive carbamazepine-10,11-trans-diol.
-
Clinical Ramifications: The dependence on CYP3A4 makes CBZ a potent inducer of its own metabolism (autoinduction) and the metabolism of many other drugs.[3][4] The formation of the reactive epoxide metabolite is also implicated in some of CBZ's adverse effects and complex drug interactions.[5][6]
Oxcarbazepine (OXC): A Reductive Pathway to a More Stable Metabolite
Oxcarbazepine was specifically designed as a 10-keto derivative of CBZ to circumvent the problematic oxidative metabolic pathway.[7][8] It undergoes rapid and extensive metabolism through a reductive pathway, bypassing the CYP450 system for its primary activation.[9][10]
-
Formation: Upon administration, oxcarbazepine acts as a prodrug and is rapidly reduced by cytosolic aldo-keto reductases in the liver to its principal active metabolite, 10-monohydroxy derivative (MHD), also known as licarbazepine .[7][11][12] This metabolite is responsible for virtually all of the drug's therapeutic effect.[13]
-
Stability and Clearance: MHD is a more stable compound than CBZ-E. Its clearance is not dependent on the CYP450 system; instead, it is primarily eliminated via direct glucuronidation (conjugation with glucuronic acid) followed by renal excretion.[9][14][15]
-
Clinical Ramifications: This metabolic route is the cornerstone of oxcarbazepine's clinical advantages. It results in no autoinduction and a significantly lower potential for enzyme-based drug-drug interactions compared to carbamazepine.[3][6][16]
The following diagram illustrates these contrasting metabolic pathways.
Pharmacokinetic Profile: A Tale of Two Metabolites
The differing metabolic routes lead to distinct pharmacokinetic profiles for the key active metabolites, CBZ-E and MHD. These differences have significant implications for dosing schedules, therapeutic drug monitoring, and clinical predictability.
| Parameter | Carbamazepine-10,11-Epoxide (CBZ-E) | Licarbazepine (MHD) | Rationale for Difference |
| Parent Drug | Carbamazepine | Oxcarbazepine | N/A |
| Formation Pathway | CYP3A4 Oxidation | Cytosolic Reduction[11] | Fundamentally different enzyme systems. |
| Plasma Conc. vs Parent | 10-50% of CBZ[2] | Area Under Curve (AUC) is >90% of total drug exposure[12] | OXC is a prodrug rapidly converted to MHD.[7] |
| Elimination Half-life (t½) | ~6-10 hours[2] | ~7-11 hours[7][13] | Different clearance mechanisms. |
| Time to Peak (Tmax) | 3.60 +/- 0.79 hours (after CBZ dose)[17] | ~2-4 hours (after OXC dose)[12][18] | Reflects rapid conversion of the prodrug OXC. |
| Protein Binding | ~50% | <40%[18][19] | Structural differences influence affinity for plasma proteins. |
| Autoinduction | Yes (via parent drug CBZ)[3] | No[7] | OXC metabolism does not involve significant CYP induction.[15] |
| Primary Clearance | Hydrolysis by Epoxide Hydrolase | Glucuronidation and Renal Excretion[9] | Bypasses the highly interactive and inducible CYP450 system. |
Pharmacodynamics: Shared Targets, Subtle Differences
Both CBZ-E and MHD exert their primary anticonvulsant effects through a shared mechanism of action: the blockade of voltage-gated sodium channels (VGSCs).[3][20] By binding to these channels and stabilizing their inactivated state, the metabolites reduce sustained high-frequency repetitive firing of neurons, a hallmark of seizure activity.[21]
However, subtle but important distinctions in their broader channel activity exist:
-
Carbamazepine and its epoxide metabolite have been shown to interact with L-type calcium channels.[20]
-
Licarbazepine (MHD) , the active metabolite of oxcarbazepine, demonstrates activity at N/P- and R-type calcium channels.[6][20]
This divergence in calcium channel modulation may explain why oxcarbazepine can be effective in some patients who do not respond to carbamazepine.[3][10]
Drug Interactions and Clinical Significance
The most significant clinical divergence stems from the metabolites' relationship with hepatic enzymes.
Carbamazepine and CBZ-E:
-
High Interaction Potential: As a potent inducer of CYP3A4 and other enzymes, carbamazepine accelerates the metabolism of a vast array of drugs, including oral contraceptives, anticoagulants, and other antiepileptics.[5][22]
-
Victim of Inhibition: Conversely, the metabolism of CBZ can be inhibited by drugs like macrolide antibiotics and certain antidepressants, leading to toxic levels of both CBZ and CBZ-E.[4][5]
-
Clinical Impact: This results in a high burden of drug-drug interactions, requiring careful medication management and frequent therapeutic monitoring.[4]
Oxcarbazepine and MHD:
-
Low Interaction Potential: Because oxcarbazepine's metabolism to MHD bypasses the CYP system, it has a much lower propensity to induce or be inhibited by other drugs.[14][16] While high doses of oxcarbazepine may weakly induce CYP3A4 and inhibit CYP2C19, these effects are far less pronounced than those of carbamazepine.[7][11]
-
Improved Tolerability: The avoidance of the reactive epoxide intermediate is believed to contribute to oxcarbazepine's generally better tolerability, particularly a lower incidence of rash.[3][10]
-
Hyponatremia: A notable exception to its improved side-effect profile is a higher incidence of hyponatremia (low sodium levels) compared to carbamazepine, a factor that requires clinical monitoring.[7][20]
Experimental Protocol: Comparative Analysis of Sodium Channel Blockade
To provide supporting experimental data for the claims of pharmacodynamic activity, a robust in vitro assay is essential. The following protocol outlines a method for comparing the inhibitory potency of CBZ-E and MHD on a specific voltage-gated sodium channel subtype.
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of carbamazepine-10,11-epoxide (CBZ-E) and licarbazepine (MHD) on the human Nav1.2 channel isoform expressed in HEK293 cells.
Methodology: Automated Electrophysiology (Patch-Clamp)
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the human Nav1.2 alpha subunit. Maintain cells in appropriate media supplemented with a selection antibiotic (e.g., G418) to ensure continued expression.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of CBZ-E and MHD in DMSO.
-
Perform a serial dilution series in the external recording solution to achieve final concentrations ranging from 100 nM to 300 µM. Ensure the final DMSO concentration in all solutions, including the vehicle control, is ≤0.1%.
-
-
Electrophysiology:
-
Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Harvest cells and prepare a single-cell suspension.
-
Load cells, internal solution, external solution, and compound plates onto the system.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4 with NaOH.
-
-
Voltage Protocol and Data Acquisition:
-
Establish a stable whole-cell recording with a seal resistance >1 GΩ.
-
Hold cells at a membrane potential of -100 mV.
-
Apply a depolarizing test pulse to 0 mV for 20 ms to elicit a peak inward sodium current.
-
Record a stable baseline current for 2-3 minutes with vehicle perfusion.
-
Apply each compound concentration sequentially for 3 minutes or until a steady-state block is achieved. Record the peak current at each concentration.
-
-
Data Analysis and Validation:
-
Measure the peak inward current amplitude for each concentration.
-
Normalize the data by expressing the current at each concentration as a percentage of the baseline current.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the resulting concentration-response curve using a four-parameter logistic equation (Hill equation) to determine the IC₅₀ value for both CBZ-E and MHD.
-
Self-Validation: The protocol is self-validating through the inclusion of a vehicle control to account for current rundown and by establishing a full concentration-response curve to ensure the calculated IC₅₀ is accurate. Each experiment should be repeated with n ≥ 3 cells.
-
Conclusion
While carbamazepine and oxcarbazepine are close structural relatives, they are not pharmacologically interchangeable. The critical divergence in their metabolic pathways—oxidative for carbamazepine versus reductive for oxcarbazepine—is the primary determinant of their distinct clinical profiles. Carbamazepine’s reliance on the CYP450 system leads to the formation of the active but unstable CBZ-E metabolite, resulting in autoinduction and a high potential for drug interactions.[3] In contrast, oxcarbazepine’s rapid conversion to the more stable MHD via cytosolic reductases yields a compound with a cleaner pharmacokinetic profile, fewer enzyme-based interactions, and generally improved tolerability.[7][10] For drug development professionals, this comparison serves as a powerful case study in how targeted structural modification to alter a drug's metabolic fate can lead to a significantly improved therapeutic agent.
References
- StatPearls. (2025). Oxcarbazepine. NCBI Bookshelf.
- ClinPGx. Oxcarbazepine Pathway, Pharmacokinetics.
- Dr.Oracle. (2025). What is the difference between carbamazepine and oxcarbazepine?.
- PubMed. Carbamazepine drug interactions.
- PubMed. (1994). Single dose pharmacokinetics of carbamazepine-10,11-epoxide in patients on lamotrigine monotherapy. Epilepsy Research.
- Spina, E., & Perucca, E. (2002). Clinically significant pharmacokinetic drug interactions with carbamazepine.
- PubMed. [How is oxcarbazepine different from carbamazpine?].
- Scilit. Effect of Phenobarbital on the Pharmacokinetics of Carbamazepine-10, 11-Epoxide, an Active Metabolite of Carbamazepine.
- medRxiv. (2021). Population Pharmacokinetics of Oxcarbazepine: A Systematic Review.
- PMC. Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities. NIH.
- Dr.Oracle. (2025). What are the significant drug interactions with carbamazepine?.
- Taylor & Francis. (1992). Carbamazepine Drug Interactions: The Influence of Concurrent Drug Therapy on Serum Concentrations of Carbamazepine and Its Epoxide Metabolite. CRC Press.
- Faigle, J., & Menge, G. P. (1990). Metabolic characteristics of oxcarbazepine (®trileptal) and their beneficial implications for enzyme induction and drug interactions. Behavioural Neurology.
- PubMed. Pharmacokinetic study of carbamazepine and its carbamazepine 10,11-epoxide metabolite in a group of female epileptic patients under chronic treatment.
- Mayo Clinic Laboratories. OMHC Oxcarbazepine Metabolite, Serum.
- University of Alberta. Reanalysis of Carbamazepine and Carbamazepine-Epoxide Pharmacokinetics after Multiple Dosing of Extended Release Formulations.
- PubChem. Oxcarbazepine. NIH.
- MDPI. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach.
- PubMed. (1990). Metabolic characteristics of oxcarbazepine (®trileptal) and their beneficial implications for enzyme induction and drug interactions. Behavioural Neurology.
- Difference Between. (2022). What is the Difference Between Carbamazepine and Oxcarbazepine.
- ResearchGate. Overview of the Clinical Pharmacokinetics of Oxcarbazepine.
- Schmidt, D., & Elger, C. E. (2004). What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs?. Epilepsy & Behavior.
- ResearchGate. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs?.
- Wikipedia. Licarbazepine.
- Nova Recovery Center. Carbamazepine/Oxcarbazepine: Uses, Side Effects & Differences.
- Taylor & Francis. Licarbazepine – Knowledge and References.
- YouTube. (2025). Carbamazepine vs Oxcarbazepine: Which is Better?.
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. droracle.ai [droracle.ai]
- 4. Carbamazepine drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinically significant pharmacokinetic drug interactions with carbamazepine. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [How is oxcarbazepine different from carbamazpine?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. neurology.testcatalog.org [neurology.testcatalog.org]
- 14. ClinPGx [clinpgx.org]
- 15. Metabolic characteristics of oxcarbazepine (®trileptal) and their beneficial implications for enzyme induction and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Metabolic characteristics of oxcarbazepine (®trileptal) and their beneficial implications for enzyme induction and drug interactions. | Semantic Scholar [semanticscholar.org]
- 17. Pharmacokinetic study of carbamazepine and its carbamazepine 10,11-epoxide metabolite in a group of female epileptic patients under chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medrxiv.org [medrxiv.org]
- 19. Licarbazepine - Wikipedia [en.wikipedia.org]
- 20. Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. droracle.ai [droracle.ai]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 11-Keto Oxcarbazepine in a Laboratory Setting
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and environmentally responsible disposal of 11-Keto Oxcarbazepine. As a key metabolite and impurity of the active pharmaceutical ingredient (API) Oxcarbazepine, 11-Keto Oxcarbazepine requires stringent handling and disposal protocols to ensure personnel safety and prevent environmental contamination.[1][2] This guide moves beyond a simple checklist, offering a framework grounded in chemical safety principles, regulatory awareness, and scientific justification.
Hazard Assessment and Core Safety Principles
In the absence of a specific Safety Data Sheet (SDS) for 11-Keto Oxcarbazepine, the precautionary principle dictates that it be handled with a level of caution equivalent to or greater than its parent compound, Oxcarbazepine.
1.1. Inferred Hazard Profile
The parent compound, Oxcarbazepine, is classified as an active pharmaceutical ingredient that is harmful if swallowed, in contact with skin, or inhaled.[3] Accidental ingestion may cause serious damage to health. Therefore, 11-Keto Oxcarbazepine must be treated as a potent chemical with a similar toxicological profile. All personnel handling this compound must be trained in chemical waste management.[4]
1.2. Core Disposal Principle: Prevent Environmental Release
The fundamental principle governing the disposal of this compound is the prevention of its release into the environment. APIs like Oxcarbazepine and its metabolites are persistent in the environment and are not effectively removed by conventional wastewater treatment plants, leading to their detection in surface water, groundwater, and even drinking water.[1][5][6] Some transformation products have been shown to possess increased genotoxicity compared to the parent compound.[6]
Therefore, under no circumstances should 11-Keto Oxcarbazepine or materials contaminated with it be disposed of down the drain or in regular solid waste.[7][8][9]
1.3. Required Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling. The minimum required PPE is summarized below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Consider double-gloving for handling pure compound. | Prevents dermal absorption, which is a potential route of exposure.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or accidental aerosolization of solid powder. |
| Body Protection | A fully buttoned laboratory coat. Consider disposable coveralls for handling larger quantities or during spills. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. If handling outside a hood, a NIOSH-approved respirator may be necessary. | Prevents inhalation of the powdered compound, a primary route of exposure.[3] |
Waste Characterization and Segregation
Proper disposal begins with correct waste segregation at the point of generation. All waste streams containing 11-Keto Oxcarbazepine must be classified as hazardous chemical waste.
-
Solid Waste: Includes expired or unused pure 11-Keto Oxcarbazepine, contaminated weigh boats, and contaminated consumables like wipes or bench paper.
-
Liquid Waste: Includes solutions containing 11-Keto Oxcarbazepine and the first two to three solvent rinses (rinsate) used to decontaminate glassware.[10]
-
Contaminated Sharps: Needles, scalpels, or other sharps contaminated with the compound.
-
Contaminated Labware: Disposable plastics (e.g., pipette tips, centrifuge tubes) and non-reusable glass items.
Crucially, do not mix 11-Keto Oxcarbazepine waste with other chemical waste streams.[11] Mixing incompatible chemicals can lead to dangerous reactions or complicate the final disposal process.[11]
Step-by-Step Disposal Protocol
This protocol ensures that all waste is handled, stored, and disposed of in compliance with standard laboratory safety practices and environmental regulations.
Step 1: Waste Collection
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a dedicated, robust plastic bag or liner. Once full, seal the bag and place it inside a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including the initial solvent rinses of glassware, in a compatible, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass or high-density polyethylene bottle).[4][12] Ensure the container is equipped with a secure, tight-fitting lid.
-
Original Containers: Unused or expired drug in its original vial or bottle can be disposed of "as is" without being emptied.[4]
Step 2: Decontamination of Reusable Glassware
-
Perform an initial rinse with a suitable solvent (e.g., methanol, acetone) that readily dissolves the compound. This first rinsate is hazardous and must be collected in your liquid chemical waste container. [10]
-
Repeat the rinse at least two more times, collecting the rinsate as hazardous waste. This "triple rinse" procedure ensures the removal of residual API.[10]
-
After triple rinsing, the glassware can typically be washed through standard laboratory procedures.
Step 3: Labeling the Waste Container
-
Immediately label the waste container. Do not wait until it is full.[11]
-
Request an official hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[4]
-
Complete the label with the following information:
-
Full Chemical Name: "11-Keto Oxcarbazepine Waste" (avoid abbreviations).[4]
-
Hazard Identification: Mark as "Toxic" and "Hazardous to the Environment".[12]
-
Composition: Estimate the concentration of the API and list any solvents present.
-
Generator Information: Include the Principal Investigator's (PI) name, lab location (building and room number), and contact phone number.[4]
-
Step 4: Temporary On-Site Storage
-
Store the labeled waste container in a designated and clearly marked Satellite Accumulation Area (SAA).[4]
-
The SAA should be in a location with secondary containment (such as a large tub) to contain any potential leaks.[4]
-
The area must be secure and away from drains, heat sources, and incompatible materials.
-
Keep waste containers closed at all times, except when adding waste.
Step 5: Final Disposal
-
Once the waste container is full or you are ready for disposal, contact your institution's EHS office.
-
Submit a chemical waste pickup request form as per your institution's procedures.[4]
-
EHS will arrange for trained personnel to collect the waste for final disposal. The universally recommended and accepted method for destroying active pharmaceutical ingredients is high-temperature incineration at a licensed hazardous waste facility.[10][13][14][15]
-
Maintain detailed records of your waste disposal, including dates, quantities, and copies of the pickup request forms.[10]
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper management of waste generated from 11-Keto Oxcarbazepine.
Caption: Workflow for the safe segregation, storage, and disposal of 11-Keto Oxcarbazepine waste.
References
- A Comprehensive Guide to the Proper Disposal of Oxetol (Oxcarbazepine). Benchchem.
- Kaiser, E., Prasse, C., Ternes, T. (2014). Transformation of oxcarbazepine and human metabolites of carbamazepine and oxcarbazepine in wastewater treatment and sand filters. Semantic Scholar, originally published in Environmental Science and Technology.
- Zhang, Y., et al. (2017).
- Theil, D., et al. (1985). Disposition of the Antiepileptic Oxcarbazepine and Its Metabolites in Healthy Volunteers. PubMed.
- Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware.
- Highly Sensitive Determination of Carbamazepine and Oxcarbazepine and Identification of Their Degrad
- Material Safety D
- Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research.
- Safety Data Sheet: Oxcarbazepine Metabolite Assay. ARK Diagnostics.
- Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). University of Colorado.
- SAFETY DATA SHEET: Oxcarbazepine Oral Suspension. IN.gov.
- Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer.
- Laboratory waste. Karolinska Institutet Staff Portal.
- Oxcarbazepine.
- Safety Data Sheet: Oxcarbazepine. Cayman Chemical.
- SAFETY DATA SHEET: Oxcarbazepine. Fisher Scientific.
- SAFETY D
- How to Dispose of Chemical Waste and Labor
- SAFETY DATA SHEET: Oxcarbazepine Tablets, USP. Camber Pharmaceuticals.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S.
- de Wever, H., Weiss, S., & Ternes, T. A. (2012).
- Barcoding drug information to recycle unwanted household pharmaceuticals: a review. SpringerLink.
- 11-KETO OXCARBAZEPINE. gsrs.
- Pharmaceutical Waste Disposal EXPLAINED. YouTube.
- Disposal of Unused Medicines: What You Should Know. U.S.
- Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
- Investigation and risk evaluation of the occurrence of carbamazepine, oxcarbazepine, their human metabolites and transformation products in the urban water cycle. ResearchGate. [https://vertexaisearch.cloud.g [https://vertexaisearch.cloud.g
Sources
- 1. Transformation of oxcarbazepine and human metabolites of carbamazepine and oxcarbazepine in wastewater treatment and sand filters. | Semantic Scholar [semanticscholar.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Presence and fate of carbamazepine, oxcarbazepine, and seven of their metabolites at wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. ark-tdm.com [ark-tdm.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. in.gov [in.gov]
- 14. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 11-Keto Oxcarbazepine
Introduction: A Proactive Stance on Safety
As researchers and scientists, our primary goal is to advance knowledge. However, this pursuit must be built on an unwavering foundation of safety. When working with active pharmaceutical ingredients (APIs) and their derivatives, such as 11-Keto Oxcarbazepine, a thorough understanding of potential hazards and the correct use of personal protective equipment (PPE) is not just a regulatory requirement—it is a professional and ethical obligation.
This guide provides essential safety and logistical information for handling 11-Keto Oxcarbazepine. It is structured to offer procedural, step-by-step guidance based on a risk-assessment approach, empowering you to make informed decisions to protect yourself and your colleagues.
A Note on Hazard Identification: Specific safety data for 11-Keto Oxcarbazepine, a keto analogue and active metabolite of Oxcarbazepine, is not extensively documented.[1] In such cases, established principles of laboratory safety and occupational hygiene dictate that we handle the derivative with precautions equal to or greater than those for the parent compound. Oxcarbazepine is known to be harmful if swallowed, in contact with skin, or if inhaled.[2] It is also suspected of damaging an unborn child and causing cancer.[3] Therefore, the recommendations herein are based on the known hazards of Oxcarbazepine and general best practices for handling potent pharmaceutical compounds.[4]
Part 1: The Core of Protection - Understanding the Risks
The selection of PPE is not a one-size-fits-all checklist; it is the result of a risk assessment that considers the physical form of the compound, the quantity being handled, and the specific laboratory procedure. The primary routes of exposure we must guard against are inhalation, dermal (skin) contact, and ingestion.[2]
-
Inhalation: Fine powders of APIs can easily become airborne during weighing, transferring, or mixing.[5] Inhalation of even small quantities can pose significant health risks.[5]
-
Dermal Contact: Direct skin contact can lead to local irritation or systemic absorption of the compound.[2]
-
Ingestion: While less common in a controlled lab setting, accidental ingestion can occur through contact with contaminated hands.
The following table outlines recommended PPE levels based on the scale and nature of the work being performed.
| Scenario / Task | Risk Level | Minimum Required PPE | Rationale |
| Handling Pre-dissolved Solutions (e.g., analytical standards) | Low | Laboratory Coat, Safety Glasses, Nitrile Gloves (single pair) | The risk of airborne particles is eliminated. Protection is focused on preventing splashes and direct skin contact. |
| Weighing Milligram Quantities (in a ventilated enclosure) | Moderate | Laboratory Coat, Safety Glasses, Double Nitrile Gloves, Arm Sleeves | The potential for generating airborne dust is present but controlled. Double gloving provides an extra barrier against contamination during handling and doffing. |
| Bulk Handling of Powder (>1 gram) | High | Disposable Gown, Safety Goggles, Double Nitrile Gloves, Shoe Covers, Respirator (N95 or higher) | This activity presents the highest risk of generating airborne dust. Full body protection and respiratory protection are critical to prevent exposure.[4][6] |
Part 2: Your Armor - A Detailed Look at Each PPE Component
Simply wearing PPE is not enough; understanding the why behind each piece ensures it is used effectively.
Hand Protection: The First Line of Defense
-
Gloves: Nitrile gloves are recommended for their chemical resistance. For handling potent powders, double gloving is a critical practice. The outer glove absorbs the initial contamination, and the inner glove provides protection during the removal of the outer pair and other PPE.[7] Gloves should be inspected for any defects before use and changed immediately if compromised.
Body Protection: Shielding from Contamination
-
Laboratory Coat/Gown: A standard lab coat is suitable for low-risk activities with solutions. For any work involving powders, a disposable gown with a solid front and elastic cuffs is essential.[8] This prevents powder from settling on personal clothing and ensures a snug fit around the gloves.[9]
Eye and Face Protection: Guarding Against the Unseen
-
Safety Glasses: Must be worn at all times in the laboratory and should have side shields to protect from splashes.[10]
-
Safety Goggles: For tasks with a higher risk of splashes or when handling powders that could become airborne, safety goggles that form a seal around the eyes offer superior protection.[8]
Respiratory Protection: Protecting Your Airway
-
When is it necessary? Any procedure that can generate airborne particles of 11-Keto Oxcarbazepine, such as weighing, mixing, or cleaning up spills of the solid compound, requires respiratory protection.[2][4]
-
Which respirator? A NIOSH-approved N95 respirator is the minimum requirement. For higher-risk activities or if engineering controls like a ventilated enclosure are not available, a Powered Air-Purifying Respirator (PAPR) may be more appropriate.[6] All users of tight-fitting respirators must be fit-tested to ensure a proper seal.
Part 3: The Workflow - Protocols for Safe Operation
Procedural discipline is paramount. The following workflows are designed to be self-validating systems, minimizing the chance of error and exposure.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for 11-Keto Oxcarbazepine.
Protocol 1: Step-by-Step PPE Donning (Putting On) Sequence
The order in which you put on PPE is crucial to ensure complete protection.[11]
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.[12]
-
Gown/Coat: Put on the disposable gown or lab coat, ensuring it is securely fastened at the neck and waist.[9]
-
Respirator/Mask (if required): If your risk assessment requires a respirator, put it on now. Ensure it fits snugly to your face by molding the nose piece and performing a fit check.[11]
-
Eye Protection: Put on safety glasses or goggles.[12]
-
Gloves: Don the first pair of gloves. If wearing a gown, ensure the cuffs of the gloves go over the cuffs of the gown. Then, don the second pair of gloves over the first.[11]
Protocol 2: Step-by-Step PPE Doffing (Taking Off) Sequence
Removing PPE correctly is the most critical step to prevent self-contamination.[9] The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).
-
Decontaminate Outer Gloves: If visibly contaminated, wipe down the outer gloves with an appropriate solvent before beginning removal.
-
Remove Outer Gloves: Carefully peel off the first pair of gloves, turning them inside out. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[11] Dispose of them immediately in the designated waste container.
-
Remove Gown/Coat: Unfasten the gown. Peel it away from your body, touching only the inside of the gown. As you remove it, fold or roll it into a bundle with the contaminated side inward and dispose of it.[12][13]
-
Hand Hygiene: Perform hand hygiene.
-
Remove Eye Protection: Remove goggles or safety glasses by handling the headband or side arms, avoiding contact with the front surface.[12] Place in a designated area for decontamination or disposal.
-
Remove Respirator/Mask (if worn): Grasp the straps from the back and remove without touching the front of the respirator.[12] Dispose of it.
-
Remove Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Final Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[11]
Part 4: Disposal Plan - Completing the Safety Cycle
All disposable PPE and materials contaminated with 11-Keto Oxcarbazepine must be treated as hazardous pharmaceutical waste.[14][15]
-
Segregation: At the point of use, all contaminated waste (gloves, gowns, wipes, etc.) must be placed in a designated, clearly labeled, and sealed hazardous waste container.[16] Hazardous pharmaceutical waste is often collected in black containers.[17]
-
Collection: These containers should not be allowed to accumulate in the lab.[16] Follow your institution's guidelines for the collection and removal of chemical waste by trained professionals.
-
Disposal Method: The recommended disposal method for this type of waste is incineration at an approved facility to ensure complete destruction of the active compound.[17] Never dispose of this waste in the regular trash or down the drain.[14]
By adhering to these rigorous safety protocols, you build a culture of trust and responsibility, ensuring that our pursuit of scientific advancement is conducted with the utmost care for our most valuable asset: our people.
References
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. Available from: [Link]
-
SAFETY DATA SHEET. IN.gov. Available from: [Link]
-
SAFETY DATA SHEET. Ajanta Pharma | USA. Available from: [Link]
-
Laboratory waste disposal procedure at a GMP site. Available from: [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. Available from: [Link]
-
Pharmaceutical Waste Disposal. Environmental Marketing Services. Available from: [Link]
-
Best Practices For Handling Potent APIs. Outsourced Pharma. Available from: [Link]
-
It's more than just being Fragile : How to Handle Potent Formulation?. Esco Pharma. Available from: [Link]
-
Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. Available from: [Link]
-
Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central. Available from: [Link]
-
Safe handling of cytotoxics: guideline recommendations. ResearchGate. Available from: [Link]
-
Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. Available from: [Link]
-
Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. Available from: [Link]
-
Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Available from: [Link]
-
Got pharma waste? We've got you covered!. Environment, Health & Safety. Available from: [Link]
-
A guide to the disposal of pharmaceutical waste | Anenta. Available from: [Link]
-
Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health. Available from: [Link]
-
Donning and Doffing of Personal Protective Equipment (PPE). Tampa General Hospital. Available from: [Link]
-
Donning and Doffing PPE Correctly. Ausmed. Available from: [Link]
-
Sequence for donning and doffing personal protective equipment (PPE). AAHA. Available from: [Link]
-
Medication & Pharmaceutical Waste Disposal Explained. Stericycle. Available from: [Link]
-
SAFETY DATA SHEET. Exposome-Explorer. Available from: [Link]
-
Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. CDC. Available from: [Link]
-
Oxcarbazepine - LiverTox - NCBI Bookshelf. NIH. Available from: [Link]
Sources
- 1. Oxcarbazepine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ajantapharmausa.com [ajantapharmausa.com]
- 4. escopharma.com [escopharma.com]
- 5. ilcdover.com [ilcdover.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. ausmed.com [ausmed.com]
- 10. camberpharma.com [camberpharma.com]
- 11. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 12. Donning and Doffing of Personal Protective Equipment (PPE) | Tampa General Hospital [tgh.org]
- 13. aaha.org [aaha.org]
- 14. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 15. anentawaste.com [anentawaste.com]
- 16. gmpsop.com [gmpsop.com]
- 17. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
